2-Methyl-3-furoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55881. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGQZVOVFIZRMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288452 | |
| Record name | 2-methyl-3-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6947-94-0 | |
| Record name | 2-Methyl-3-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6947-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 55881 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006947940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6947-94-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-3-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-3-furoic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-furoic acid, a substituted furan carboxylic acid, is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, comprising a furan ring, a methyl group, and a carboxylic acid moiety, impart a distinct reactivity profile that makes it a valuable precursor for a range of functionalized molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound possesses the molecular formula C₆H₆O₃ and a molecular weight of 126.11 g/mol .[1] The molecule consists of a five-membered aromatic furan ring, with a methyl group substituted at the 2-position and a carboxylic acid group at the 3-position.
The interplay of these functional groups governs the molecule's chemical behavior. The furan ring, an electron-rich aromatic system, is susceptible to electrophilic attack. The methyl group at the C2 position is an electron-donating group, which further activates the furan ring towards electrophilic substitution. Conversely, the carboxylic acid group at the C3 position is an electron-withdrawing group, which deactivates the ring. This push-pull electronic effect creates a nuanced reactivity profile that can be exploited for selective chemical transformations.
The carboxylic acid group provides a handle for a variety of chemical modifications, including esterification, amidation, and reduction to the corresponding alcohol.[2] These reactions are fundamental in the synthesis of derivatives with diverse biological activities.
Below is a visualization of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6947-94-0 | [3] |
| Molecular Formula | C₆H₆O₃ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 99-103 °C | |
| Boiling Point | 174.21 °C (estimated) | |
| InChI Key | CFGQZVOVFIZRMN-UHFFFAOYSA-N |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the furan ring protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.
-
Methyl Protons (C2-CH₃): A singlet in the upfield region, typically around 2.2-2.5 ppm.
-
Furan Ring Protons (H4 and H5): Two doublets in the aromatic region. The H5 proton, adjacent to the oxygen atom, is expected to be more downfield (around 7.2-7.5 ppm) than the H4 proton (around 6.2-6.5 ppm). The coupling constant between these two protons (³JHH) would be in the range of 2-3 Hz.
-
Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, typically above 10 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for the six carbon atoms are:
-
Carboxylic Carbon (-COOH): The most downfield signal, typically in the range of 165-175 ppm.
-
Furan Ring Carbons: Four distinct signals in the aromatic region. The carbon attached to the oxygen (C2 and C5) will have different shifts due to the substituents. C2, bearing the methyl group, would be significantly downfield. C3, attached to the carboxylic acid, will also be downfield. C4 and C5 will be in the typical furan region.
-
Methyl Carbon (-CH₃): An upfield signal, typically in the range of 10-15 ppm.
Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 126. Key fragmentation patterns would include the loss of a hydroxyl radical (-OH, m/z 109) and the loss of a carboxyl group (-COOH, m/z 81). Further fragmentation of the furan ring would also be observed.[4]
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the hydrolysis of its corresponding methyl ester, methyl 2-methyl-3-furoate. The ester can be synthesized from commercially available starting materials.
Experimental Protocol: Synthesis of this compound via Hydrolysis of Methyl 2-methyl-3-furoate
This protocol is adapted from established procedures for the hydrolysis of furoic acid esters.
Step 1: Hydrolysis
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methyl-3-furoate (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Dissolve the resulting solid in water.
Step 2: Acidification and Isolation
-
Cool the aqueous solution in an ice bath.
-
Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution becomes acidic (pH ~2). A precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain crude this compound.
Step 3: Purification (Optional)
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield pure this compound.
Caption: A representative workflow for the synthesis of this compound.
Chemical Reactivity: A Tale of Two Substituents
The reactivity of the furan ring in this compound is a fascinating case study in the directing effects of substituents in electrophilic aromatic substitution.
-
Electrophilic Aromatic Substitution: The furan ring is inherently electron-rich and readily undergoes electrophilic substitution, preferentially at the C5 position, which is the most nucleophilic. The methyl group at C2 is an activating group and further enhances the electron density of the ring, reinforcing the preference for substitution at C5. However, the carboxylic acid at C3 is a deactivating group, which withdraws electron density and makes the ring less reactive than furan itself. The overall outcome of an electrophilic substitution reaction will depend on the nature of the electrophile and the reaction conditions. For many electrophiles, substitution is expected to occur predominantly at the C5 position.
-
Diels-Alder Reaction: Furan and its derivatives can act as dienes in Diels-Alder reactions. The aromaticity of the furan ring makes it less reactive as a diene compared to non-aromatic dienes. The presence of the electron-withdrawing carboxylic acid group further reduces the reactivity of the furan ring in Diels-Alder reactions.[5] However, under forcing conditions or with highly reactive dienophiles, cycloaddition can occur. The stereochemistry of the Diels-Alder reaction is a key consideration, often leading to the formation of bridged bicyclic products.[6]
-
Reactions of the Carboxylic Acid Group: The carboxylic acid functionality undergoes a wide range of standard transformations. Esterification with various alcohols can be achieved under acidic conditions (e.g., Fischer esterification) or by using coupling agents. Amide formation with amines is readily accomplished using standard peptide coupling reagents (e.g., DCC, EDC), which is particularly relevant in the synthesis of bioactive molecules.[2] Reduction of the carboxylic acid to the corresponding primary alcohol, 2-methyl-3-(hydroxymethyl)furan, can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Drug Development and Research
Furoic acid derivatives are prevalent scaffolds in a variety of biologically active compounds, including antibacterial, antifungal, and anti-inflammatory agents.[7][8] The this compound core provides a rigid framework that can be functionalized to interact with specific biological targets.
While specific blockbuster drugs containing the this compound moiety are not widely documented, its derivatives have been explored in medicinal chemistry research. For instance, studies have investigated the antimicrobial and antifungal activities of various 2-methyl-5-aryl-3-furoic acids.[7] These studies highlight the potential of this scaffold in the development of new therapeutic agents.
The deuterated analog, this compound-d3, serves as a useful internal standard in mass spectrometry-based analytical methods due to its distinct mass.[2] This application is valuable in pharmacokinetic and metabolic studies during drug development.
Safety and Handling
This compound is classified as a corrosive substance and can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention. If ingested, do not induce vomiting and seek immediate medical advice.
For disposal, follow local regulations for chemical waste. It should not be disposed of in regular trash or poured down the drain.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, with significant potential in the development of novel pharmaceuticals and other functional materials. Its unique structural and electronic properties provide a platform for a wide range of chemical transformations. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting. This guide has provided a comprehensive overview to aid researchers and drug development professionals in harnessing the potential of this important heterocyclic compound.
References
- 1. This compound | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound-d3 [smolecule.com]
- 3. 2-Methylfuran-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. 3-Furancarboxylic acid, 2-methyl-, methyl ester [webbook.nist.gov]
- 5. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]
- 6. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempoint.com [chempoint.com]
synthesis of 2-Methyl-3-furoic acid from starting materials
An In-depth Technical Guide to the Synthesis of 2-Methyl-3-furoic Acid
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and materials science, valued for its role as a precursor to various biologically active molecules and functional materials.[1][2][3] Its derivatives have shown promise as antimicrobial and antifungal agents, making efficient and scalable synthetic access to this scaffold a topic of significant interest for researchers in drug development.[1] This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods. We will explore routes starting from acyclic precursors via ring-forming reactions and strategies involving the functionalization of pre-existing furan rings, providing researchers with the technical insights required to select and implement the optimal pathway for their specific application.
Introduction and Strategic Overview
The synthesis of substituted furans presents unique challenges due to the specific reactivity patterns of the furan ring. The selection of a synthetic strategy for this compound is governed by factors such as the availability of starting materials, desired scale, and tolerance for multi-step sequences. A retrosynthetic analysis reveals two primary strategic disconnections, which form the core of our discussion.
Retrosynthetic Analysis
The most direct approach to this compound involves the saponification of its corresponding ester, typically the methyl or ethyl ester. This simplifies the primary synthetic challenge to the formation of the 2-methyl-3-furoate core. This ester can be constructed through two general pathways:
-
Ring-Closing Cyclization: Building the furan ring from appropriately functionalized acyclic precursors.
-
Furan Functionalization: Introducing the methyl and carboxyl groups onto a pre-formed furan or 3-furoic acid scaffold.
Caption: Retrosynthetic analysis of this compound.
Synthetic Strategy I: Furan Ring Construction from Acyclic Precursors
The construction of the furan ring from acyclic starting materials is a robust and highly versatile method. The most common variant for this substitution pattern is a modification of the Feist-Benary furan synthesis, which involves the condensation of an α-halo ketone with a β-dicarbonyl compound.
Principle: The Hantzsch-like Condensation
This approach involves the reaction of an enolate, derived from a β-keto ester like ethyl acetoacetate, with an α-halocarbonyl compound. For the synthesis of ethyl 2-methyl-3-furoate, the key reactants are ethyl 2-chloroacetoacetate and acetone. The mechanism proceeds via initial alkylation of the enolate, followed by an intramolecular aldol condensation and subsequent dehydration to form the furan ring.
The causality behind this choice lies in its atom economy and the direct formation of the desired substitution pattern. The methyl group at the 2-position originates from the ethyl acetoacetate, while the ester at the 3-position is also part of this starting material.
Caption: Workflow for synthesis via Claisen rearrangement.
Experimental Protocol: Synthesis of Ethyl 2-Methyl-3-furoate via Claisen Rearrangement
An alternative and effective ring-forming strategy involves a Claisen rearrangement of an allyl vinyl ether intermediate. This method avoids the use of α-halo ketones and often proceeds with high regioselectivity.
Step 1: Synthesis of Ethyl 3-(prop-2-yn-1-yloxy)but-2-enoate
-
To a solution of ethyl acetoacetate (1.0 eq) in toluene, add propargyl alcohol (1.1 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.02 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the ethyl acetoacetate is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Step 2: Cyclization to Ethyl 2-methyl-3-furoate
-
The crude ethyl 3-(prop-2-yn-1-yloxy)but-2-enoate is heated in a high-boiling solvent such as o-dichlorobenzene or N,N-diethylaniline.
-
The reaction proceeds through a tandem Claisen rearrangement and intramolecular hydroalkoxylation/cyclization.
-
Heat the mixture at 180-200 °C and monitor by TLC.
-
Upon completion, cool the mixture and purify directly by column chromatography on silica gel to afford pure ethyl 2-methyl-3-furoate.
Step 3: Saponification to this compound
This final step is a standard hydrolysis of the ester. A reliable protocol is adapted from the procedure for a similar isomer in Organic Syntheses.[4]
-
Dissolve ethyl 2-methyl-3-furoate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the solution to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~2.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by suction filtration, wash with cold water, and dry under vacuum. The yield for this step is typically high (90-95%).[4]
Synthetic Strategy II: Functionalization of a Pre-formed Furan Ring
This strategy leverages commercially available furan derivatives, introducing the required substituents in subsequent steps. The primary challenge is achieving the correct regioselectivity.
From 2-Methylfuran via Directed Lithiation-Carboxylation
The most significant challenge when functionalizing 2-methylfuran is that electrophilic substitution typically occurs at the C5 position. To achieve substitution at C3, a directed metalation strategy is required. Lithiation with a strong base like n-butyllithium (n-BuLi), often in the presence of a directing group or a chelating agent like tetramethylethylenediamine (TMEDA), can deprotonate the C3 position. The resulting furan-3-yllithium species is a potent nucleophile that can react with carbon dioxide (in the form of dry ice) to yield the desired carboxylic acid.
Causality: The choice of a directed lithiation protocol is a direct response to the inherent electronic properties of the 2-methylfuran ring. The C3 proton is more acidic than the C4 proton, but kinetically, lithiation can be challenging. The use of TMEDA complexes the lithium cation, increasing the basicity of the alkyl anion and promoting the desired deprotonation.
Protocol Outline:
-
A solution of 2-methylfuran (1.0 eq) in dry THF is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
A solution of n-BuLi (1.1 eq) in hexanes is added dropwise, maintaining the low temperature.
-
The mixture is stirred for 1-2 hours at a slightly elevated temperature (e.g., -20 °C to 0 °C) to allow for lithiation.
-
The reaction is then cooled back to -78 °C, and an excess of crushed dry ice is added in one portion.
-
The mixture is allowed to warm slowly to room temperature.
-
A standard acidic workup is performed: quench with water, acidify with HCl, and extract the product with an organic solvent like ethyl acetate.
-
The combined organic layers are dried, filtered, and concentrated to yield this compound.
From 3-Furoic Acid via Silylation and Migration
A more intricate but effective method involves a 1,4 oxygen-to-carbon silyl migration. This multi-step process provides a clever solution to installing a substituent at the C2 position of a 3-furoic acid derivative.[5]
-
Esterification: 3-Furoic acid is first converted to its silyl ester by reacting it with a silyl chloride (e.g., tert-butyldimethylsilyl chloride) and imidazole.[5]
-
Directed Lithiation and Migration: The silyl ester is then treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in the presence of hexamethylphosphoramide (HMPA). This deprotonates the C2 position. The key step is the subsequent intramolecular migration of the silyl group from the carboxylate oxygen to the C2 carbanion.[5]
-
Carboxylation: The resulting species can then be trapped with an electrophile. However, in this sequence, the goal is to introduce a methyl group, not a carboxyl group. Therefore, this specific route is better suited for synthesizing other 2-substituted-3-furoic acids. For synthesizing the title compound, starting from 2-methylfuran is more direct.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route depends heavily on project-specific constraints and goals.
| Strategy | Starting Materials | Key Steps | Advantages | Disadvantages |
| Ring Formation (Claisen) | Ethyl acetoacetate, Propargyl alcohol | Enol ether formation, Claisen rearrangement, Cyclization, Saponification | Convergent; good control of substitution pattern; avoids harsh reagents. | Requires high temperatures for rearrangement; multi-step process. |
| Functionalization (Lithiation) | 2-Methylfuran, n-BuLi, CO₂ | Directed lithiation, Carboxylation | Fewer steps from a common starting material; potentially high yielding. | Requires cryogenic temperatures; use of pyrophoric n-BuLi; regioselectivity can be an issue without careful control. |
Conclusion
The synthesis of this compound can be effectively achieved through several distinct pathways. For large-scale synthesis where safety and control are paramount, ring-forming strategies based on Claisen rearrangement offer a reliable, albeit longer, route. For laboratory-scale and discovery chemistry applications, the directed lithiation of 2-methylfuran presents a more direct and efficient path, provided the necessary equipment and handling procedures for pyrophoric and cryogenic reagents are in place. The final saponification step is a robust and high-yielding transformation common to most approaches that proceed via an ester intermediate. This guide provides the foundational knowledge for researchers to pursue the synthesis of this valuable chemical building block with confidence.
References
- 1. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. smolecule.com [smolecule.com]
- 3. This compound - High purity | EN [georganics.sk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
An In-depth Technical Guide to 2-Methyl-3-furoic acid (CAS 6947-94-0)
This technical guide provides a comprehensive overview of 2-Methyl-3-furoic acid (CAS 6947-94-0), a heterocyclic carboxylic acid with significant potential in research and development, particularly within the pharmaceutical and agrochemical sectors. This document delves into its chemical and physical properties, outlines a representative synthetic approach, discusses its current and potential applications, and provides a thorough assessment of its safety profile and handling procedures.
Chemical Identity and Structure
This compound is a furan derivative characterized by a carboxylic acid group at the 3-position and a methyl group at the 2-position of the furan ring. This substitution pattern imparts specific reactivity and biological properties to the molecule.
Systematic IUPAC Name: 2-methylfuran-3-carboxylic acid[1]
Synonyms: 2-Methyl-3-furancarboxylic acid, 2-Methylfuran-3-carboxylate[1]
Molecular Formula: C₆H₆O₃[1]
Molecular Weight: 126.11 g/mol [1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its application in experimental settings, including solubility, stability, and reactivity.
| Property | Value | Source |
| Physical State | Solid, typically a light brown or off-white crystalline powder. | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 99-103 °C | --INVALID-LINK-- |
| Boiling Point | 231.5 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in polar organic solvents. | --INVALID-LINK-- |
| Density | 1.248 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | (Predicted) Similar to other furoic acids, expected to be in the range of 3-4. |
Synthesis and Characterization
Representative Synthetic Protocol
Objective: To synthesize this compound via the hydrolysis of methyl 2-methyl-3-furoate.
Materials:
-
Methyl 2-methyl-3-furoate
-
Sodium hydroxide (NaOH) solution (e.g., 20% aqueous)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Hydrolysis: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methyl-3-furoate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale behind this step is the saponification of the ester to its corresponding carboxylate salt.
-
Acidification: After cooling the reaction mixture to room temperature, carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2). This protonates the carboxylate salt, precipitating the this compound.
-
Isolation: If a precipitate forms, it can be collected by vacuum filtration, washed with cold deionized water, and dried.
-
Extraction (if necessary): If the product does not precipitate or for higher purity, the acidified aqueous solution can be extracted with an organic solvent like diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of organic solvents).
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the methyl group protons, and the acidic proton of the carboxylic acid. The furan protons will appear as doublets in the aromatic region, with coupling constants indicative of their relative positions. The methyl protons will be a singlet in the aliphatic region, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule: four for the furan ring carbons (two quaternary and two methine), one for the methyl carbon, and one for the carboxylic acid carbon. The chemical shift of the carbonyl carbon will be significantly downfield.
-
IR (Infrared) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching absorption will be observed around 1700 cm⁻¹. C-H stretching and bending vibrations for the aromatic ring and the methyl group, as well as C-O stretching, will also be present. PubChem provides access to an experimental FTIR spectrum of this compound[1].
-
MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 126.11). Fragmentation patterns will likely involve the loss of the carboxylic acid group and other characteristic furan ring cleavages. The NIST WebBook provides the mass spectrum for the methyl ester of this compound, which can be informative for understanding the fragmentation of the furan core[2].
Applications in Research and Drug Development
Furan-containing compounds are prevalent in a wide array of natural products and medicinally important molecules, exhibiting diverse biological activities. This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
-
Pharmaceutical Scaffolding: The furan nucleus is considered a "privileged scaffold" in medicinal chemistry. Derivatives of furoic acid have been investigated for a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound can be exploited to fine-tune the steric and electronic properties of target molecules, potentially leading to enhanced potency and selectivity.
-
Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound can be used as an intermediate in the development of novel pesticides and herbicides. The furan ring can be a key component of the pharmacophore responsible for the desired biological effect in target pests or weeds.
-
Probing Biological Pathways: As a small molecule, this compound and its derivatives can be used as chemical probes to investigate biological pathways. For instance, some furoic acid derivatives have been shown to exhibit hypolipidemic activity[3].
A study on 2-methyl-5-aryl-3-furoic acids reported interesting antifungal activity, suggesting that the this compound core could be a promising starting point for the development of new antifungal agents[4].
Safety and Handling
A thorough understanding of the safety and handling requirements for this compound is paramount for its use in a laboratory setting. This information is primarily derived from Safety Data Sheets (SDS) provided by suppliers.
GHS Hazard Classification:
-
Pictograms:
-
GHS05: Corrosion
-
-
Signal Word: Danger
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[1]
-
H318: Causes serious eye damage.
-
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate.
Handling and Storage:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Caption: Key safety protocols for handling this compound.
Toxicological and Environmental Information
There is also a lack of specific data on the environmental fate and ecotoxicity of this compound. However, as a small, oxygenated organic molecule, it is likely to be biodegradable. Its potential for bioaccumulation is expected to be low. Nevertheless, due to its corrosive nature, releases to the environment should be avoided.
Conclusion
This compound (CAS 6947-94-0) is a versatile heterocyclic building block with considerable potential for applications in medicinal chemistry and agrochemical research. Its straightforward synthesis from ester precursors and the rich chemistry of the furan ring make it an attractive starting material for the development of novel compounds. While its full biological and toxicological profile is yet to be extensively elucidated, its corrosive nature necessitates strict adherence to safety protocols. This guide provides a solid foundation of technical information for researchers and scientists working with this compound, enabling its safe and effective use in the laboratory.
References
- 1. This compound | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Furancarboxylic acid, 2-methyl-, methyl ester [webbook.nist.gov]
- 3. The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Methyl-3-furoic Acid in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-3-furoic acid, a substituted furan carboxylic acid, presents a molecular scaffold of significant interest in medicinal chemistry and materials science. Its utility in these fields is intrinsically linked to its solubility, a critical parameter influencing reaction kinetics, purification, formulation, and bioavailability. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide synthesizes information from structurally analogous compounds, fundamental physicochemical principles, and established experimental methodologies. It aims to equip researchers with the foundational knowledge and practical tools to effectively predict, determine, and manipulate the solubility of this compound for their specific research and development needs.
Introduction: The Significance of this compound and Its Solubility
This compound is a heterocyclic carboxylic acid with a molecular structure that offers a unique combination of aromaticity, polarity, and hydrogen bonding capabilities.[1] These features make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. Understanding its solubility in various organic solvents is paramount for several key reasons:
-
Synthetic Chemistry: Solvent selection is critical for controlling reaction rates, yields, and impurity profiles. The solubility of reactants, intermediates, and final products dictates the choice of reaction medium and subsequent work-up procedures.
-
Crystallization and Purification: The purification of this compound often relies on crystallization, a process governed by its solubility profile in different solvents and at various temperatures. A thorough understanding of its solubility is essential for developing efficient and scalable purification protocols.
-
Drug Development: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) in organic solvents is a key factor in formulation development, particularly for liquid dosage forms and for processes like spray drying and nano-milling.
-
Materials Science: In the design of new polymers and functional materials, the solubility of monomeric units like this compound in polymerization media is a fundamental consideration.
Physicochemical Properties of this compound
The solubility of a compound is governed by its intrinsic physicochemical properties. For this compound, these include:
| Property | Value/Information | Source |
| Molecular Formula | C₆H₆O₃ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Structure | Furan ring with a methyl group at position 2 and a carboxylic acid group at position 3 | [1] |
| Melting Point | 98 °C | |
| pKa | Estimated to be similar to other furoic acids (e.g., 3-furoic acid pKa ≈ 3.9) | [2] |
The presence of both a hydrophobic methyl group and a polar carboxylic acid group imparts an amphiphilic character to the molecule, suggesting a nuanced solubility behavior across a range of organic solvents.
Theoretical Framework of Solubility
The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more rigorous approach considers the intermolecular forces between the solute (this compound) and the solvent.
Intermolecular Forces at Play
The dissolution of this compound in an organic solvent involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The key intermolecular forces involved are:
-
Hydrogen Bonding: The carboxylic acid group of this compound can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective at solvating this functional group.
-
Dipole-Dipole Interactions: The polar nature of the furan ring and the carboxylic acid group leads to a significant molecular dipole. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in favorable dipole-dipole interactions.
-
Van der Waals Forces: These non-specific interactions are present between all molecules and will contribute to the overall solvation energy, particularly for the non-polar furan ring and methyl group in non-polar solvents.
Caption: Intermolecular forces governing the solubility of this compound.
Solvent Parameters
The ability of a solvent to dissolve this compound can be predicted by considering various solvent parameters:
-
Polarity: Solvents with a polarity that matches that of this compound are likely to be good solvents.
-
Hydrogen Bond Donor/Acceptor Capacity: Solvents that can effectively participate in hydrogen bonding with the carboxylic acid group will enhance solubility.
-
Hansen Solubility Parameters (HSP): This model decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A smaller difference between the HSPs of the solute and the solvent indicates a higher likelihood of dissolution.
Solubility Profile of this compound and Analogs
Qualitative Solubility of Furoic Acids
Qualitative data for parent furoic acids provide a useful starting point:
| Compound | Solvent | Solubility | Source |
| 2-Furoic Acid | Ethanol | Easily soluble | [3][4] |
| Ether | Easily soluble | [3][4] | |
| Acetone | Good solubility | [5] | |
| Methanol | Good solubility | [5] | |
| 3-Furoic Acid | Ethanol | Highly soluble | [2] |
| Ether | Highly soluble | [2] | |
| Acetone | Highly soluble | [2] | |
| DMSO | Soluble | [6] |
Based on this, it is highly probable that this compound will also exhibit good solubility in polar protic and aprotic organic solvents. The presence of the methyl group may slightly increase its solubility in less polar solvents compared to the parent furoic acids.
Quantitative Solubility of a Related Dicarboxylic Acid
For illustrative purposes, the solubility of 2,5-furandicarboxylic acid (FDCA), a related but more polar compound, has been studied more extensively. While not a direct analog, the data highlights general trends.
| Solvent | Temperature (K) | Solubility (wt%) | Source |
| Methanol | 293 | >10 | [7] |
| Ethanol | 293 | ~1-2 | [7] |
| Acetonitrile | 293 | <1 | [7] |
| Tetrahydrofuran (THF) | 293 | ~2-3 | [7] |
| Dimethyl sulfoxide (DMSO) | 293 | >30 | [7] |
These data for FDCA demonstrate the significant impact of the solvent's chemical nature on solubility.[7] The exceptionally high solubility in DMSO can be attributed to its high polarity and ability to disrupt the crystalline lattice of the solute.[7]
Experimental Determination of Solubility
Given the scarcity of published data, experimental determination of the solubility of this compound is often necessary. The following section provides a detailed protocol for the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Isothermal Shake-Flask Method
This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature and then determining the concentration of the dissolved solute in the saturated solution.
References
- 1. This compound | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Furoic acid | 88-14-2 [chemicalbook.com]
- 4. 2-Furoic acid CAS#: 88-14-2 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 3-Furoic acid | 488-93-7 | MOLNOVA [molnova.com]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Characterization of 2-Methyl-3-furoic Acid
Introduction
2-Methyl-3-furoic acid, a substituted furan derivative, presents a key structural motif in various areas of chemical research, including pharmaceuticals and materials science. Its biological activity and utility in synthesis are intrinsically linked to its molecular structure. A definitive elucidation of this structure is paramount, and for this, a multi-faceted spectroscopic approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is indispensable.
Molecular Structure and Properties
This compound possesses a furan ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 3-position. This arrangement of functional groups dictates the molecule's chemical reactivity and its distinct spectroscopic signature.
| Property | Value | Source |
| Molecular Formula | C₆H₆O₃ | PubChem[1] |
| Molecular Weight | 126.11 g/mol | PubChem[1] |
| IUPAC Name | 2-methylfuran-3-carboxylic acid | PubChem[1] |
| CAS Number | 6947-94-0 | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are critical for unambiguous structure confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the carboxylic acid proton, two furan ring protons, and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl group.
Predicted ¹H NMR Data (in CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~11-12 | Singlet, broad | 1H | -COOH |
| 2 | ~7.3 | Doublet | 1H | H-5 |
| 3 | ~6.5 | Doublet | 1H | H-4 |
| 4 | ~2.5 | Singlet | 3H | -CH₃ |
Interpretation:
-
Carboxylic Acid Proton (Signal 1): The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm.[2]
-
Furan Protons (Signals 2 & 3): The two protons on the furan ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at the 5-position (H-5) is adjacent to the oxygen atom and is expected to be at a higher chemical shift than the proton at the 4-position (H-4).
-
Methyl Protons (Signal 4): The protons of the methyl group are attached to an sp²-hybridized carbon and are expected to appear as a sharp singlet around 2.5 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound should display six signals, one for each unique carbon atom in the molecule.
Predicted ¹³C NMR Data (in CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~165-170 | C=O (Carboxylic Acid) |
| 2 | ~155-160 | C-2 (Furan Ring) |
| 3 | ~140-145 | C-5 (Furan Ring) |
| 4 | ~115-120 | C-3 (Furan Ring) |
| 5 | ~110-115 | C-4 (Furan Ring) |
| 6 | ~12-15 | -CH₃ |
Interpretation:
-
Carbonyl Carbon (Signal 1): The carbon of the carboxylic acid group is the most deshielded, appearing in the 165-180 ppm range.[2]
-
Furan Carbons (Signals 2-5): The four carbons of the furan ring will have distinct chemical shifts. The carbon bearing the methyl group (C-2) and the carbon adjacent to the oxygen (C-5) are expected to be the most downfield of the ring carbons. The carbon attached to the carboxylic acid (C-3) and the remaining ring carbon (C-4) will be further upfield.
-
Methyl Carbon (Signal 6): The methyl carbon is the most shielded and will appear at the highest field (lowest ppm value).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the furan ring.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~2500-3300 | Broad, Strong | O-H | Stretching (in H-bonded dimer) |
| ~2900-3000 | Medium | C-H | Stretching (Aromatic/Methyl) |
| ~1680-1710 | Strong | C=O | Stretching |
| ~1550-1600 | Medium | C=C | Stretching (Furan Ring) |
| ~1400-1450 | Medium | O-H | Bending |
| ~1200-1300 | Strong | C-O | Stretching (Carboxylic Acid/Furan) |
Interpretation:
-
O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption band for the O-H stretch, which is due to strong hydrogen bonding. This band often spans from 2500 to 3300 cm⁻¹.[2]
-
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected in the region of 1680-1710 cm⁻¹.
-
Furan Ring Vibrations: The furan ring will exhibit characteristic C=C and C-O stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) would likely be used.
Predicted Mass Spectrum Data
| m/z | Relative Intensity | Proposed Fragment |
| 126 | High | [M]⁺ (Molecular Ion) |
| 111 | Medium | [M - CH₃]⁺ |
| 108 | Medium | [M - H₂O]⁺ |
| 97 | High | [M - COOH]⁺ |
| 81 | Medium | [M - COOH - O]⁺ |
| 39 | High | [C₃H₃]⁺ |
Interpretation:
The molecular ion peak [M]⁺ is expected at an m/z of 126, corresponding to the molecular weight of this compound. Common fragmentation pathways for furoic acids include the loss of the carboxylic acid group, the methyl group, and water.
Proposed Fragmentation Pathway
Caption: Proposed EI-MS fragmentation of this compound.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate the signals to determine the relative proton ratios.
ATR-IR Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum.
Conclusion
The spectroscopic characterization of this compound, as outlined in this guide, provides a detailed roadmap for its structural elucidation. While based on predictive data and analysis of related compounds, the presented information offers a robust framework for interpreting experimental results. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides complementary information that, when taken together, allows for an unambiguous confirmation of the molecule's structure. This guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are working with furan-based compounds.
References
The Synthetic Versatility of 2-Methyl-3-furoic Acid: A Technical Guide for Organic Chemists
Introduction: Unveiling the Potential of a Substituted Furan Building Block
In the landscape of modern organic synthesis, the strategic use of highly functionalized heterocyclic scaffolds is paramount for the efficient construction of complex molecular architectures. Among these, furan derivatives have emerged as versatile building blocks, prized for their unique electronic properties and diverse reactivity. This technical guide delves into the potential applications of a specific, yet underexplored, member of this family: 2-Methyl-3-furoic acid .
While the broader class of furoic acids has seen extensive use in the synthesis of pharmaceuticals, agrochemicals, and materials, the unique substitution pattern of this compound offers distinct steric and electronic characteristics that can be strategically exploited by the discerning synthetic chemist. This guide will provide an in-depth analysis of its known and potential reactivity, offering field-proven insights and actionable protocols for its application in the synthesis of novel and bioactive compounds.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a reagent's fundamental properties is the bedrock of successful synthetic planning. This compound is a solid at room temperature with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₆H₆O₃ | PubChem[1] |
| Molecular Weight | 126.11 g/mol | PubChem[1] |
| CAS Number | 6947-94-0 | PubChem[1] |
| Appearance | Light brown to brown solid | ChemicalBook[2] |
| Melting Point | 99-103 °C | ChemicalBook[2] |
| pKa | 4.37 ± 0.20 (Predicted) | ChemicalBook[2] |
The presence of the electron-donating methyl group at the 2-position and the electron-withdrawing carboxylic acid at the 3-position creates a unique electronic environment within the furan ring, influencing its reactivity in various transformations.
Core Synthetic Applications: A Gateway to Molecular Diversity
While direct applications of this compound in total synthesis are not yet widely reported in peer-reviewed literature, its structural motifs are present in various bioactive molecules. Its true potential lies in its utility as a versatile starting material for the synthesis of more complex derivatives.
Scaffold for Bioactive Molecules: The Case of Antimicrobial Agents
One of the most compelling demonstrated applications of this compound is its use as a foundational scaffold for the synthesis of novel antimicrobial agents. Research has shown that derivatization of the this compound core can lead to compounds with significant biological activity.
A notable example is the synthesis of 2-methyl-5-aryl-3-furoic acids . These compounds have been synthesized and evaluated for their antimicrobial properties, demonstrating interesting antifungal activity.[3] This highlights the potential of the this compound skeleton as a privileged scaffold in medicinal chemistry.
Experimental Workflow: Synthesis of 2-Methyl-5-aryl-3-furoic Acid Derivatives
The following diagram outlines a generalized workflow for the synthesis of 2-methyl-5-aryl-3-furoic acid derivatives, a class of compounds with demonstrated antifungal activity.[3]
Caption: Generalized workflow for the synthesis of 2-methyl-5-aryl-3-furoic acids.
Potential in Cycloaddition Reactions: Accessing Complex Carbocycles
The furan ring is a well-established diene in Diels-Alder reactions, providing a powerful tool for the construction of oxabicyclic systems that can be further transformed into a variety of carbocyclic and heterocyclic structures. Although studies specifically utilizing this compound in this context are scarce, the reactivity of other furoic acids suggests significant potential.
Research on 2-furoic acid has demonstrated that despite the presence of an electron-withdrawing group, it can participate in Diels-Alder reactions, particularly with maleimide dienophiles.[4][5] The reaction is often accelerated in aqueous media. Given this precedent, it is highly probable that this compound could also serve as a diene in [4+2] cycloaddition reactions, with the methyl group potentially influencing the regioselectivity and stereoselectivity of the transformation.
Logical Relationship: Diels-Alder Reaction of a Furoic Acid Derivative
The following diagram illustrates the fundamental transformation in a Diels-Alder reaction involving a furoic acid derivative.
Caption: Conceptual diagram of a Diels-Alder reaction with a furan derivative.
Derivatization of the Carboxylic Acid: A Handle for Further Functionalization
The carboxylic acid moiety of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities, opening up a wide range of synthetic possibilities.
-
Esterification: Standard esterification protocols can be employed to convert the carboxylic acid into its corresponding esters. These esters can be valuable as final products or as intermediates for further reactions. For instance, the esterification of 2-furoic acid has been extensively studied, and similar conditions are expected to be applicable to its 2-methyl-3-substituted isomer.[6]
-
Amide Coupling: The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents. This transformation is crucial for the construction of peptidomimetics and other amide-containing bioactive molecules.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing a different functional group for further synthetic manipulations.
-
Decarboxylation: While not always a desired reaction, decarboxylation can be a useful transformation to access the corresponding 2-methylfuran. The decarboxylation of the isomeric 3-methyl-2-furoic acid to 3-methylfuran has been reported, suggesting that a similar transformation could be possible for this compound under appropriate conditions.
Future Outlook and Areas for Exploration
The synthetic utility of this compound is a promising yet underdeveloped area of research. Based on the known reactivity of related furan derivatives, several exciting avenues for future exploration can be envisioned:
-
Total Synthesis of Natural Products: The unique substitution pattern of this compound could make it an ideal starting material for the total synthesis of natural products containing a substituted furan core.
-
Development of Novel Catalytic Transformations: The furan ring of this compound could be a substrate for various metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 4- and 5-positions.
-
Synthesis of Novel Heterocyclic Systems: The functional groups on this compound can be utilized in cyclization reactions to construct novel fused heterocyclic systems with potential biological activity.
Conclusion
This compound represents a valuable, yet largely untapped, resource for the synthetic organic chemist. Its unique substitution pattern, coupled with the inherent reactivity of the furan ring and the versatility of the carboxylic acid group, provides a powerful platform for the synthesis of a wide range of complex and potentially bioactive molecules. While the currently available literature provides a glimpse into its potential, particularly in the realm of antimicrobial drug discovery, there remains a vast and exciting landscape of synthetic applications to be explored. It is our hope that this technical guide will inspire researchers to unlock the full synthetic potential of this promising building block.
References
- 1. This compound | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - High purity | EN [georganics.sk]
- 3. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]
- 5. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
An In-depth Technical Guide to the Biological Activity of 2-Methyl-3-furoic Acid Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its many variations, the 2-Methyl-3-furoic acid framework presents a unique and versatile starting point for the development of novel bioactive compounds. This guide synthesizes current knowledge on the biological activities of its derivatives, focusing on their demonstrated antimicrobial, anti-inflammatory, and anticancer potential. We will explore the structure-activity relationships that govern their efficacy, delve into the mechanistic underpinnings of their actions, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers seeking to leverage the therapeutic potential of this promising class of molecules.
Introduction: The this compound Scaffold
This compound is an aromatic heterocyclic compound characterized by a five-membered furan ring bearing a methyl group at position 2 and a carboxylic acid group at position 3.[2] This arrangement of substituents creates a distinct electronic and steric profile that influences its reactivity and interactions with biological targets. The carboxylic acid moiety provides a key handle for synthetic modification, allowing for the creation of a diverse library of derivatives, including esters, amides, and more complex heterocyclic conjugates.[2] These derivatives have garnered significant interest in medicinal chemistry due to the established biological relevance of the furan nucleus in a wide array of pharmaceuticals.[1][3]
Synthetic Strategies for Derivative Generation
The generation of a diverse chemical library is foundational to exploring the biological potential of a core scaffold. Derivatives of this compound are typically synthesized through standard organic chemistry reactions targeting the carboxylic acid group.
A common workflow involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, which can then readily react with various nucleophiles (e.g., amines, alcohols) to form amides or esters. This versatile approach allows for the systematic introduction of different functional groups to probe structure-activity relationships.
Caption: A generalized workflow for synthesizing this compound derivatives.
Key Biological Activities and Mechanisms
Derivatives of the this compound scaffold have demonstrated a range of biological activities, positioning them as promising candidates for further investigation in several therapeutic areas.
Antimicrobial Activity
The furan nucleus is a component of several established antimicrobial agents.[3] Research into this compound derivatives has revealed nuanced activity profiles, particularly against fungal pathogens.
-
Antifungal Properties: Studies on 2-methyl-5-aryl-3-furoic acids have reported interesting antifungal activity.[4] The nature of the substituent on the aryl ring at the C5 position was found to significantly affect this activity, highlighting a critical area for SAR exploration.[4]
-
Antibacterial Properties: The same class of 2-methyl-5-aryl-3-furoic acids showed poor antibacterial activity, suggesting a degree of selectivity for fungal over bacterial targets.[4] However, other furan-based derivatives, such as carbamothioyl-furan-2-carboxamides, have shown significant inhibition against bacterial strains like S. aureus and E. coli.[5] This suggests that derivatization strategy is key to unlocking antibacterial potential. The enhanced activity of some derivatives is attributed to increased lipophilicity from aromatic moieties, which may facilitate passage through microbial cell membranes.[5]
Table 1: Representative Antimicrobial Activity of Furan Derivatives
| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Carboxamide Derivatives | S. aureus | MIC | 150.7 - 295 | [5] |
| Carboxamide Derivatives | E. coli | MIC | 150.7 - 295 | [5] |
| 3-(furan-2-yl)propenoic acid derivs. | Candida albicans | MIC | 64 | [6] |
| 3-(furan-2-yl)propenoic acid derivs. | Staphylococcus aureus | MIC | 128 |[6] |
Note: Data is for related furan derivatives to illustrate the potential of the scaffold.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Furan derivatives have been shown to possess potent anti-inflammatory effects, primarily through the modulation of key signaling pathways.[1]
-
Mechanism of Action: Natural furan derivatives can exert regulatory effects by modifying signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways.[1] These pathways are central regulators of the inflammatory response, controlling the production of pro-inflammatory mediators like cytokines and nitric oxide (NO). The inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common indicator of the anti-inflammatory potential of these compounds.[7]
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 6947-94-0: 2-Methyl-3-furancarboxylic acid [cymitquimica.com]
- 3. chempoint.com [chempoint.com]
- 4. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
A Senior Application Scientist's Guide to 2-Methyl-3-furoic Acid: A Versatile Scaffold in Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 2-methyl-3-furoic acid as a high-value building block for medicinal chemistry. Moving beyond a simple catalog of properties, this document elucidates the strategic rationale for its use, focusing on its role as a versatile scaffold in the design of targeted therapeutics, particularly kinase inhibitors. We will explore its physicochemical characteristics, synthesis, and core reactivity, culminating in a practical case study on its application in the development of potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.
Introduction: The Strategic Value of Furan Scaffolds
In the landscape of medicinal chemistry, the furan ring is a privileged heterocyclic motif.[1] While often employed as a bioisostere for a phenyl ring to improve metabolic stability or aqueous solubility, its utility is far more nuanced. The furan's oxygen atom can act as a hydrogen bond acceptor, and its distinct electronic properties can profoundly influence a molecule's conformation and interaction with biological targets.
Within this class, this compound emerges as a particularly strategic building block. It combines three key features:
-
A Stable Aromatic Core: The furan ring provides a rigid, planar scaffold for orienting other functional groups.
-
A Carboxylic Acid Handle: Positioned at the 3-position, the carboxylic acid is a versatile functional group for synthetic elaboration, most commonly through robust amide bond formation.[2]
-
A Modulating Methyl Group: The methyl group at the 2-position provides steric bulk, which can be used to fine-tune binding pocket interactions, block potential sites of metabolism, and improve selectivity.
This combination makes this compound an ideal starting point for fragment-based drug design and lead optimization campaigns.
Physicochemical Profile and Synthesis
A thorough understanding of a building block's fundamental properties is critical for its effective deployment in a synthesis campaign.
Core Properties and Characterization
The key physicochemical properties of this compound (CAS: 6947-94-0) are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6947-94-0 | [3][4] |
| Molecular Formula | C₆H₆O₃ | [3][4] |
| Molecular Weight | 126.11 g/mol | [3][4] |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 99-103 °C | |
| IUPAC Name | 2-methylfuran-3-carboxylic acid | [3][4] |
| Solubility | Soluble in polar organic solvents (e.g., alcohols, DMF, DMSO) |
Synthetic Accessibility
While numerous synthetic routes exist for various furoic acid isomers, a common and reliable strategy for this compound involves a directed ortho-metalation approach. A plausible laboratory-scale synthesis begins with the commercially available 2-methylfuran.
The process involves:
-
Deprotonation: Treatment of 2-methylfuran with a strong base, such as n-butyllithium (n-BuLi), at low temperature (-78 °C). The furan oxygen directs the deprotonation to the adjacent C5 position. To achieve substitution at the C3 position, a second equivalent of a stronger base like s-butyllithium in the presence of a coordinating agent like TMEDA can selectively deprotonate the C3 position.
-
Carboxylation: The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice).
-
Acidic Workup: An aqueous acidic workup protonates the carboxylate salt, yielding the final product, this compound.
This method provides a direct and efficient route to the desired isomer, making it readily accessible for research and development purposes.
Reactivity and Synthetic Utility
The synthetic power of this compound lies in the predictable reactivity of its carboxylic acid group. This functionality serves as the primary connection point for building more complex molecules.
-
Amide Coupling: This is the most prevalent reaction, forming the backbone of countless active pharmaceutical ingredients (APIs). The carboxylic acid is activated in situ with a coupling reagent and then reacted with a primary or secondary amine.
-
Esterification: Reaction with an alcohol, typically under acidic conditions (e.g., Fischer esterification) or using coupling agents, yields the corresponding ester.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (2-methyl-3-(hydroxymethyl)furan) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
The diagram below illustrates these key transformations, which form the foundation of its use as a versatile building block.
References
- 1. US2543745A - Furoic amides of amino naphthols - Google Patents [patents.google.com]
- 2. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-3-furoic acid: From Discovery to Modern Applications
This guide provides a comprehensive technical overview of 2-Methyl-3-furoic acid, a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, its detailed physicochemical properties, established synthesis methodologies, and its emerging applications. The content herein is structured to offer not just a recitation of facts, but a causal understanding of experimental choices and the logical progression of scientific inquiry surrounding this molecule.
Part 1: Genesis of a Furan Derivative: Discovery and Historical Context
The history of furan chemistry dates back to 1780, with Carl Wilhelm Scheele's pioneering isolation of 2-furoic acid (then named pyromucic acid) from the dry distillation of mucic acid. This marked the first synthesis of a furan compound and laid the groundwork for a new field of organic chemistry.
The initial synthesis was likely a multi-step process, characteristic of the era, aimed at selectively introducing substituents onto the furan ring to study their directing effects in electrophilic substitution reactions. The causality behind such early syntheses was not focused on yield or scalability, but rather on the fundamental principles of organic chemistry and the elucidation of reaction mechanisms.
Part 2: Physicochemical and Spectroscopic Profile
This compound is a white to off-white crystalline solid. Its chemical structure, consisting of a furan ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 3-position, imparts a unique combination of aromaticity and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-methylfuran-3-carboxylic acid | --INVALID-LINK--[1] |
| CAS Number | 6947-94-0 | --INVALID-LINK--[1] |
| Molecular Formula | C₆H₆O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 126.11 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white crystalline solid | --INVALID-LINK--[2] |
| Melting Point | 102-104 °C | Commercially available data |
| Boiling Point | 235.3±20.0 °C at 760 mmHg | Predicted data |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. Limited solubility in water. | General chemical knowledge |
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Key expected spectral features include:
-
¹H NMR: Signals corresponding to the methyl protons, the furan ring protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants of the furan protons are indicative of the substitution pattern.
-
¹³C NMR: Resonances for the methyl carbon, the furan ring carbons (both substituted and unsubstituted), and the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: A broad absorption band characteristic of the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and absorptions corresponding to the C-O stretching and C-H bending of the furan ring and methyl group.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Part 3: Synthesis Methodologies
While the original synthesis by Gilman in 1932 was a landmark, modern synthetic chemistry has evolved to provide more efficient and scalable routes to this compound and its derivatives. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and economic viability.
Conceptual Synthesis Workflow
A common strategy for the synthesis of substituted furans involves the construction of the furan ring from acyclic precursors or the modification of pre-existing furan rings.
Caption: General strategies for the synthesis of this compound.
Illustrative Experimental Protocol: Synthesis of a Furoic Acid Derivative
Step 1: Hydrolysis of Methyl 3-methyl-2-furoate to 3-Methyl-2-furoic acid
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine methyl 3-methyl-2-furoate (1 mole equivalent) with a 10-20% aqueous solution of sodium hydroxide (excess).
-
Heating: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the saponification can be monitored by thin-layer chromatography (TLC). The rationale for using a strong base like NaOH is to facilitate the nucleophilic acyl substitution at the ester carbonyl, leading to the formation of the sodium salt of the carboxylic acid. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Work-up: After cooling the reaction mixture to room temperature, it is acidified with a strong mineral acid, such as hydrochloric acid, until the pH is acidic. This protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution.
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water to remove any inorganic salts, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water or ethanol-water).
This self-validating protocol ensures the complete conversion of the ester to the carboxylic acid, with the final product's purity readily assessable by its melting point and spectroscopic analysis.
Part 4: Applications and Future Directions
This compound, as a substituted furan derivative, holds potential in several areas of chemical and pharmaceutical research.
-
Pharmaceutical and Agrochemical Synthesis: The furan nucleus is a common scaffold in many biologically active compounds. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic or pesticidal properties. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amidation or esterification, to generate libraries of compounds for screening.
-
Materials Science: Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. Furoic acids can be used as monomers or additives in polymerization reactions. The methyl and carboxylic acid groups on this compound can influence the physical and chemical properties of the resulting polymers.
-
Flavor and Fragrance Industry: Furan derivatives are known for their characteristic aromas. While the specific sensory properties of this compound are not widely documented, its structural similarity to other flavor-active furans suggests potential applications in this industry.
Logical Relationship of Applications
Caption: Potential application areas for this compound.
The future of this compound research lies in the exploration of its biological activity and its utility as a versatile synthon in the development of novel functional molecules. As the principles of green chemistry become more ingrained in industrial processes, the development of efficient and sustainable methods for the synthesis of this and other furan derivatives from biomass will be a key area of focus.
References
Methodological & Application
experimental protocol for 2-Methyl-3-furoic acid synthesis
An Application Note for the Synthesis of 2-Methyl-3-furoic Acid
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound (CAS 6947-94-0), a valuable heterocyclic building block in pharmaceutical and materials science research.[1][2] The described method is based on the alkaline hydrolysis of its corresponding methyl ester, methyl 2-methyl-3-furoate. The protocol emphasizes mechanistic understanding, operational safety, and robust analytical validation, ensuring high-yield and high-purity production suitable for research and development applications. We detail the reaction setup, step-by-step execution, purification, and full characterization of the final product.
Introduction and Scientific Principle
This compound is a substituted furan derivative whose structural motif is of interest in medicinal chemistry and organic synthesis.[1] The reliable synthesis of this compound is essential for its application as a starting material for more complex molecules. The protocol outlined herein employs one of the most fundamental and reliable transformations in organic chemistry: the saponification (base-catalyzed hydrolysis) of an ester.
The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl 2-methyl-3-furoate ester. This forms a tetrahedral intermediate which subsequently collapses, expelling a methoxide ion as the leaving group. The methoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming the highly stable sodium 2-methyl-3-furoate salt and methanol. A final acidification step is required to protonate the carboxylate salt and yield the desired this compound product.
Reaction Mechanism: Saponification
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Materials and Equipment
Proper preparation and handling of all materials are critical for the success and safety of this protocol. All reagents should be of ACS grade or higher.
| Reagents & Chemicals | CAS Number | Molecular Formula | Molecular Weight | Supplier | Notes |
| Methyl 2-methyl-3-furoate | 6141-58-8 | C₇H₈O₃ | 140.14 g/mol | Major Chemical Supplier | Starting material.[3] |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 g/mol | Major Chemical Supplier | Reagent grade, pellets. |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 g/mol | Major Chemical Supplier | Anhydrous, solvent. |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 g/mol | Major Chemical Supplier | Concentrated (37%) or 6M solution. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 g/mol | Major Chemical Supplier | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 g/mol | Major Chemical Supplier | Drying agent. |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 g/mol | In-house | For solutions and washing. |
| Equipment | Description |
| Round-bottom flask (250 mL) | Reaction vessel. |
| Reflux condenser | To prevent solvent loss during heating. |
| Magnetic stirrer and stir bar | For homogeneous mixing. |
| Heating mantle with controller | For controlled heating. |
| Separatory funnel (500 mL) | For liquid-liquid extraction. |
| Rotary evaporator | For solvent removal under reduced pressure. |
| Buchner funnel and filter flask | For vacuum filtration. |
| pH paper or pH meter | To monitor acidification. |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
| Analytical Balance | For accurate weighing of reagents. |
Experimental Workflow and Protocol
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Chemical Hazards: this compound is corrosive and can cause severe skin burns and eye damage.[4] Sodium hydroxide is highly caustic. Concentrated HCl is corrosive and releases toxic fumes. Dichloromethane is a suspected carcinogen.
-
Procedure Location: Conduct all steps in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with local environmental regulations.
Overall Experimental Workflow
Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
PART A: Saponification Reaction
-
Prepare NaOH Solution: In a 250 mL beaker, dissolve 5.0 g (125 mmol, 2.5 eq) of sodium hydroxide pellets in 100 mL of a 1:1 mixture of methanol and deionized water. Causality Note: Using a mixed solvent system ensures solubility for both the nonpolar ester and the polar hydroxide salt.
-
Reaction Setup: Place a magnetic stir bar in a 250 mL round-bottom flask. Add 7.0 g (50 mmol, 1.0 eq) of methyl 2-methyl-3-furoate to the flask.[3]
-
Combine Reagents: Pour the prepared NaOH solution into the round-bottom flask containing the ester.
-
Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 70-80°C) with vigorous stirring. Causality Note: Heating accelerates the rate of the hydrolysis reaction, which is often slow at room temperature. Refluxing prevents solvent from boiling away.
-
Monitor Reaction: Allow the reaction to proceed for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.
PART B: Workup and Product Isolation
-
Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Solvent Removal: Remove the bulk of the methanol using a rotary evaporator. This prevents issues during the subsequent aqueous extraction.
-
Acidification: Transfer the remaining aqueous solution to a 500 mL beaker and cool it in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until the solution reaches a pH of approximately 1-2. A white precipitate of this compound should form. Causality Note: Acidification protonates the sodium carboxylate salt, which is water-soluble, to form the neutral carboxylic acid, which is much less soluble in water and precipitates out.
-
Extraction: Transfer the acidified mixture to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 50 mL). Collect the organic layers. Causality Note: Dichloromethane is a dense, water-immiscible organic solvent that effectively dissolves the desired carboxylic acid, separating it from the aqueous inorganic salts.
-
Drying: Combine the organic extracts in an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl the flask for 5-10 minutes.
-
Filtration: Filter the solution through a fluted filter paper or a cotton plug to remove the magnesium sulfate.
-
Isolation: Remove the dichloromethane solvent using a rotary evaporator to yield the crude this compound as a solid.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent like hot water or a hexane/ethyl acetate mixture to obtain a high-purity crystalline solid.
Data Summary and Characterization
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.
| Parameter | Expected Value / Observation |
| Theoretical Yield | 6.31 g |
| Appearance | Light brown to brown solid.[5] |
| Melting Point | 99-103 °C.[6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~11.0 (s, 1H, -COOH), 7.4 (d, 1H, furan-H), 6.5 (d, 1H, furan-H), 2.6 (s, 3H, -CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (-COOH), ~155 (C-O), ~142 (C-H), ~118 (C-CH₃), ~115 (C-H), ~14 (-CH₃). |
| FT-IR (KBr, cm⁻¹) | ~3100-2500 (broad, O-H stretch), ~1680 (strong, C=O stretch), ~1580, 1450 (C=C stretch). |
| Purity (HPLC) | >98% (typical). An HPLC method using a C18 column with an acidic acetonitrile/water mobile phase is suitable.[7] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend reflux time; ensure sufficient NaOH is used. |
| Product lost during workup. | Ensure pH is low enough for full precipitation; perform extractions carefully. | |
| Oily Product | Impurities or residual solvent. | Ensure complete drying of the organic layer; perform recrystallization. |
| Broad Melting Point Range | Product is impure. | Recrystallize the product until a sharp melting point is observed. |
References
- 1. CAS 6947-94-0: 2-Methyl-3-furancarboxylic acid [cymitquimica.com]
- 2. This compound - High purity | EN [georganics.sk]
- 3. 3-Furancarboxylic acid, 2-methyl-, methyl ester [webbook.nist.gov]
- 4. This compound | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 6947-94-0 [amp.chemicalbook.com]
- 6. This compound CAS#: 6947-94-0 [m.chemicalbook.com]
- 7. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative for 2-Methyl-3-furoic Acid
An Application Guide to the Quantitative Analysis of 2-Methyl-3-furoic Acid
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of this compound (2-M-3-FA) in various matrices. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the core principles behind method selection, sample preparation, and instrumental analysis. We present validated methodologies using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enabling laboratories to select and implement the most appropriate technique based on their specific requirements for sensitivity, selectivity, and throughput.
This compound (C₆H₆O₃, MW: 126.11 g/mol ) is a furan derivative that can be found as a metabolite or a component in certain processed foods and natural products.[1][2] Its accurate quantification is crucial in diverse fields, from food science, where it may serve as a marker for processing conditions, to pharmacology and toxicology, where it could be a metabolite of xenobiotics containing a furan moiety.[3]
The analytical challenge in quantifying 2-M-3-FA lies in its physicochemical properties: it is a relatively polar organic acid with a carboxylic group that requires careful consideration during separation and detection to achieve optimal chromatographic performance and sensitivity.[4] This guide explains the causality behind the selection of specific analytical strategies to address these challenges effectively.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount for robust method development.
| Property | Value | Source |
| Molecular Formula | C₆H₆O₃ | [1] |
| Molecular Weight | 126.11 g/mol | [4] |
| Melting Point | 99-103 °C | [4] |
| pKa | ~4.37 (Predicted) | [4] |
| Appearance | Light brown to brown solid | [4] |
Strategic Approach to Method Selection
The choice of an analytical technique is dictated by the specific research question, the complexity of the sample matrix, the required sensitivity, and the available instrumentation. This decision-making process is critical for generating reliable and meaningful data.
Caption: Decision tree for selecting the appropriate analytical method.
Comparative Overview of Core Techniques
| Technique | Principle | Pros | Cons | Best For |
| HPLC-UV | Reversed-phase chromatography with UV detection. | Robust, accessible, cost-effective. | Limited sensitivity and selectivity. | Routine QC, high-concentration samples. |
| GC-MS | Separation of volatile derivatives by gas chromatography with mass spec detection. | High chromatographic resolution, excellent for volatiles. | Requires derivatization, potential for analyte degradation. | Analysis in non-polar matrices, confirmation of identity. |
| LC-MS/MS | HPLC separation coupled with highly selective and sensitive tandem mass spectrometry. | Unmatched sensitivity and selectivity, ideal for complex matrices. | High cost, potential for matrix effects. | Bioanalysis, trace-level quantification, metabolomics. |
Universal Workflow: From Sample to Result
A successful quantitative analysis follows a structured and validated workflow. Each step is a potential source of variability and must be carefully controlled to ensure data integrity.
Caption: General analytical workflow from sample receipt to final report.
Sample Preparation: The Foundation of Accurate Quantification
Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte of interest.[5][6] The choice of technique depends heavily on the sample matrix (e.g., plasma, urine, food extract).[7][8]
-
Protein Precipitation (PPT): For biological fluids like plasma or serum, PPT is a rapid first step. It involves adding a cold organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to denature and precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids.[9] For 2-M-3-FA, acidifying the aqueous sample to a pH below its pKa (~pH 2-3) protonates the carboxylic acid, making it less polar and extractable into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Solid-Phase Extraction (SPE): SPE offers a more controlled and automatable cleanup than LLE.[10][11]
-
Reversed-Phase (C18): At low pH, 2-M-3-FA can be retained on a C18 sorbent and eluted with an organic solvent like methanol.
-
Anion Exchange (SAX/WAX): At a pH above its pKa (e.g., pH 6-7), the carboxylate anion will be retained on an anion exchange sorbent. This provides high selectivity for acidic compounds.
-
Application Protocols
The following protocols are designed as robust starting points for method development and validation in your laboratory.
Protocol 1: HPLC-UV for High-Concentration Samples
This method is ideal for purity assessments or quantifying 2-M-3-FA in simple matrices where concentrations are expected to be in the µg/mL (ppm) range or higher.
1. Rationale: Reversed-phase chromatography on a C18 column is the standard for separating moderately polar organic compounds. Acidification of the mobile phase with phosphoric or formic acid is essential to suppress the ionization of the carboxylic acid group, which prevents peak tailing and ensures reproducible retention.[12] UV detection at 210-250 nm is effective as the furan ring and carboxylic acid moiety exhibit absorbance in this range.[10][13]
2. Materials:
-
Standard: this compound (≥98% purity)
-
Solvents: HPLC-grade acetonitrile (ACN) and water
-
Reagents: Phosphoric acid (H₃PO₄) or Formic acid (FA)
-
Column: C18, 250 x 4.6 mm, 5 µm particle size (e.g., LiChrosorb RP-18)[10]
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | 25 mM Phosphate Buffer (pH 2.5) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 245 nm |
| Run Time | 15 minutes |
4. Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of 2-M-3-FA in methanol. Serially dilute with the mobile phase to create calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation:
-
Dilute the sample with the mobile phase to an expected concentration within the calibration range.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject standards and samples.
-
Quantification: Construct a calibration curve by plotting peak area against concentration. Determine the concentration in unknown samples using the linear regression equation.
Protocol 2: GC-MS for Confirmatory Analysis
This method provides high selectivity and is suitable for complex matrices after derivatization to increase the volatility of 2-M-3-FA.
1. Rationale: Carboxylic acids are too polar and non-volatile for direct GC analysis. Derivatization is mandatory. Silylation, which replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group, is a common and effective strategy.[14] This process creates a more volatile and thermally stable TMS-ester that is amenable to GC separation.[15] Mass spectrometric detection provides high confidence in compound identification through its characteristic fragmentation pattern.
References
- 1. This compound | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - High purity | EN [georganics.sk]
- 3. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 6947-94-0 [amp.chemicalbook.com]
- 5. organomation.com [organomation.com]
- 6. biotage.com [biotage.com]
- 7. agilent.com [agilent.com]
- 8. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 11. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gcms.cz [gcms.cz]
- 15. Furan-2-carboxylic acid, 3-methyl-, trimethylsilyl ester | C9H14O3Si | CID 587050 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 2-Methyl-3-furoic Acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 2-Methyl-3-furoic acid. The method is designed for researchers, scientists, and drug development professionals requiring an accurate and reliable assessment of this important chemical intermediate. The described reversed-phase HPLC (RP-HPLC) method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing applications.
Introduction and Scientific Principle
This compound (CAS 6947-94-0) is a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its purity is a critical quality attribute that directly impacts the safety, efficacy, and yield of downstream products. Therefore, a well-defined and validated analytical method is essential for its quality control.
This method leverages reversed-phase chromatography, the most common separation mode for organic acids in HPLC.[3][4] The core principle, known as ion suppression chromatography, involves using an acidic mobile phase.[5] this compound contains a carboxylic acid functional group, which would be ionized at neutral pH, making it highly polar and difficult to retain on a non-polar stationary phase.[5] By lowering the mobile phase pH to approximately 2 pH units below the analyte's pKa, the ionization of the carboxylic acid is suppressed.[5] This renders the molecule more non-polar, thereby increasing its retention and promoting sharp, symmetrical peak shapes on a C18 stationary phase. Detection is achieved via UV absorbance, capitalizing on the chromophoric nature of the furan ring.
Experimental Apparatus and Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Column: C18 reversed-phase column (e.g., Agilent ZORBAX SB-Aq, 4.6 x 150 mm, 5 µm particle size). A column specifically designed for use with highly aqueous mobile phases is recommended to prevent phase collapse.[6]
-
Chemicals & Reagents:
-
This compound reference standard (Purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (ACS grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
The following table summarizes the optimized HPLC parameters for the analysis.
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) | Suppresses the ionization of the carboxylic acid group, ensuring good retention and peak shape.[5] |
| Mobile Phase B | Acetonitrile | Organic modifier used to elute the analyte and impurities from the reversed-phase column. |
| Gradient Program | See Table 2 below | A gradient is employed to ensure elution of potential impurities with different polarities while maintaining a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 250 nm | Furan derivatives exhibit strong UV absorbance. 250 nm provides good sensitivity for 2-furoic acid and related compounds.[7] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the potential for peak broadening. |
| Run Time | 25 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Table 1: Optimized HPLC Conditions
Table 2: Mobile Phase Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.00 | 95 | 5 |
| 15.00 | 40 | 60 |
| 20.00 | 5 | 95 |
| 22.00 | 5 | 95 |
| 22.01 | 95 | 5 |
| 25.00 | 95 | 5 |
Protocols and Methodologies
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated orthophosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.
-
Diluent: Prepare a mixture of Water:Acetonitrile (80:20, v/v). This composition ensures the solubility of the analyte and is compatible with the initial mobile phase conditions.
-
Stock Standard Solution (approx. 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solution (approx. 100 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Test Solution (approx. 100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE) into an HPLC vial before analysis.
Workflow for HPLC Purity Analysis
Method Validation Protocol
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8][9][10][11]
Before sample analysis, the chromatographic system's performance is verified. The working standard solution is injected five times. The acceptance criteria are outlined below.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor | ≤ 2.0 | Ensures peak symmetry, crucial for accurate integration. |
| Theoretical Plates | ≥ 2000 | Indicates column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the injection and detection system. |
| %RSD of Retention Time | ≤ 1.0% for 5 replicate injections | Confirms the stability of the pump and mobile phase composition. |
Table 3: System Suitability Test (SST) Criteria
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This was demonstrated by:
-
Blank Injection: Injecting the diluent to ensure no interfering peaks are present at the retention time of this compound.
-
Impurity Spiking: Ideally, known impurities such as the positional isomer 3-Methyl-2-furoic acid[12][13][14] or starting materials from synthesis should be spiked into the sample to demonstrate baseline separation from the main peak.
-
Peak Purity Analysis: Using a DAD, the peak purity of the analyte peak was assessed to confirm it is spectrally homogeneous.
The linearity of the method was established by preparing a series of solutions of the reference standard at five concentration levels, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Procedure: A calibration curve was constructed by plotting the peak area against the concentration.
-
Acceptance Criterion: The correlation coefficient (r²) must be ≥ 0.999.
Accuracy was determined by spiking a placebo (or a sample of known purity) with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.
-
Procedure: The percentage recovery was calculated for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, with a relative standard deviation (%RSD) of ≤ 2.0% at each level.[10]
-
Repeatability (Intra-assay Precision): Assessed by analyzing six separate preparations of the same sample of this compound on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst to assess inter-day and inter-analyst variability.
-
Acceptance Criterion: The %RSD for the purity results must be ≤ 2.0%.
The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It was determined based on the signal-to-noise ratio (S/N).
-
Procedure: A series of dilute solutions of the reference standard were injected.
-
Acceptance Criterion: The concentration that yields a signal-to-noise ratio of approximately 10:1.
Data Analysis and Interpretation
The purity of this compound is calculated using the area normalization method. This method assumes that all impurities present in the sample are eluted and respond proportionally to the main component at the detection wavelength.
Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Any peak with an area less than the LOQ should not be included in the total area calculation.
Method Validation Logic
Conclusion
This application note describes a comprehensive, validated RP-HPLC method for determining the purity of this compound. The ion-suppression technique provides excellent peak shape and retention. The method validation, conducted in accordance with ICH Q2(R1) guidelines, confirms that the procedure is specific, linear, accurate, and precise for its intended purpose. This method is robust and can be readily implemented in quality control laboratories for routine analysis of raw materials and finished products.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. CAS 6947-94-0: 2-Methyl-3-furancarboxylic acid [cymitquimica.com]
- 3. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. shimadzu.com [shimadzu.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
- 12. 3-Methyl-2-furoic acid | C6H6O3 | CID 78127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. 3-Methyl-2-furoic acid | SIELC Technologies [sielc.com]
Application Note: GC-MS Analysis of 2-Methyl-3-furoic Acid Following Derivatization
Abstract & Introduction
2-Methyl-3-furoic acid is a significant organic compound found in various food products, often formed during heat treatment processes like coffee roasting.[1] Its analysis is crucial for quality control and for understanding flavor and aroma profiles. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, direct GC analysis of carboxylic acids like this compound is challenging due to their high polarity and low volatility, which result in poor chromatographic peak shape and low sensitivity.[2]
To overcome these limitations, a derivatization step is essential.[3] This process chemically modifies the carboxylic acid functional group, replacing the active hydrogen with a non-polar group.[4] This transformation increases the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[4][5] This application note provides detailed protocols for two robust derivatization methods: silylation to form a trimethylsilyl (TMS) ester and esterification to form a methyl ester. It further outlines the optimized GC-MS conditions for the subsequent analysis, providing researchers and drug development professionals with a comprehensive guide for the accurate quantification and identification of this compound.
The Imperative of Derivatization: Causality and Method Selection
The primary obstacle in the GC analysis of carboxylic acids is the presence of the carboxyl functional group (-COOH). This group's ability to form hydrogen bonds leads to high boiling points and strong interactions with the stationary phase of the GC column, causing significant peak tailing and poor resolution.[2] Derivatization mitigates this by converting the polar -COOH group into a less polar, more volatile ester or silyl ester.[2][4]
-
Silylation: This is one of the most common derivatization techniques for GC analysis.[4] It replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. Silylating reagents are highly reactive and produce derivatives that are thermally stable and volatile.[6] Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[5] The resulting TMS esters often exhibit characteristic fragmentation patterns in the mass spectrometer, aiding in their identification.[5]
-
Esterification (Alkylation): This method converts the carboxylic acid into an ester, typically a methyl ester, through a reaction with an alcohol in the presence of a catalyst.[7][8] Reagents such as boron trifluoride in methanol (BF3-Methanol) are widely used for this purpose.[8][9] While this is a robust and cost-effective method, it's crucial to control the reaction conditions, as harsh acidic environments can potentially degrade the furan ring structure.[10]
The choice between these methods may depend on the sample matrix, available reagents, and potential interferences. This guide details both to provide flexibility in experimental design.
Protocol 1: Silylation with MSTFA
This protocol details the conversion of this compound to its trimethylsilyl (TMS) ester derivative. Silylation is favored for its rapid reaction kinetics and the formation of a single, stable derivative.
Materials and Reagents
-
This compound Standard (CAS: 6947-94-0)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (Anhydrous)
-
Ethyl Acetate (GC Grade)
-
Reaction Vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Step-by-Step Derivatization Protocol
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound standard or the dried sample extract into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.[4]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample. Pyridine acts as a catalyst and a solvent.
-
Silylating Agent: Add 100 µL of MSTFA to the vial. MSTFA is a highly effective silylating reagent for carboxylic acids.[5]
-
Reaction Incubation: Securely cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block. This combination of time and temperature is typically sufficient for complete derivatization of carboxylic acids.[11]
-
Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with 800 µL of ethyl acetate to a final volume of 1 mL. This brings the concentration to a suitable level for GC-MS injection.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Silylation Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Silylation Reagents - Regis Technologies [registech.com]
- 5. nbinno.com [nbinno.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. gcms.cz [gcms.cz]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 9. gcms.cz [gcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application Note: Strategies for the Gas Chromatography Analysis of 2-Methyl-3-furoic Acid via Derivatization
Here are the detailed Application Notes and Protocols for the derivatization of 2-Methyl-3-furoic acid for gas chromatography.
**Abstract
This guide provides a detailed technical overview and validated protocols for the derivatization of this compound, a key compound found in various natural products and food systems, such as coffee.[1][2][3] Direct gas chromatography (GC) analysis of this polar carboxylic acid is challenging due to its low volatility and high polarity, which often results in poor chromatographic peak shape and low sensitivity.[4] This document outlines two robust derivatization strategies—silylation and esterification—to convert this compound into a more volatile and thermally stable form suitable for GC and GC-Mass Spectrometry (GC-MS) analysis. We provide an in-depth explanation of the reaction mechanisms, step-by-step protocols, and critical insights for successful implementation in a research or quality control laboratory.
The Analytical Challenge: Why Derivatization is Essential
This compound (C₆H₆O₃) is a carboxylic acid containing a furan ring.[5] The presence of the carboxyl group (-COOH) makes the molecule highly polar. In gas chromatography, high polarity presents several analytical hurdles:
-
Low Volatility: Strong intermolecular hydrogen bonding between the carboxylic acid groups requires high temperatures to vaporize the analyte, which can lead to thermal degradation before it reaches the detector.[6]
-
Poor Peak Shape: The active hydrogen in the carboxyl group can interact with active sites (e.g., free silanol groups) on the GC inlet liner and column stationary phase. This adsorption leads to significant peak tailing, reduced column efficiency, and poor reproducibility.[4]
-
Inaccurate Quantification: Peak tailing and potential analyte loss due to adsorption or degradation make accurate and precise quantification extremely difficult.
Derivatization is a chemical modification technique that addresses these issues by converting the polar carboxyl group into a less polar, more volatile functional group.[7][8] This process effectively "masks" the active hydrogen, leading to improved thermal stability, enhanced chromatographic separation, and symmetric peak shapes.[8]
Strategy 1: Silylation for Trimethylsilyl (TMS) Ester Formation
Silylation is one of the most common and effective derivatization techniques for compounds containing active hydrogens, such as carboxylic acids.[8][9] The process involves replacing the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.[10]
2.1 Principle and Rationale
The silylation of this compound converts it into its corresponding trimethylsilyl ester. This derivative is significantly more volatile and less polar, making it ideal for GC analysis. The most widely used reagents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silyl donor. Its reaction by-products are highly volatile, which minimizes interference during chromatographic analysis.[11]
-
TMCS (Trimethylchlorosilane): Often added in small amounts (e.g., 1%) as a catalyst. TMCS increases the reactivity of the silylating agent, which is particularly useful for moderately hindered or less reactive compounds.[12]
The primary consideration for silylation is the absolute exclusion of moisture, as silylating reagents and their derivatives are readily hydrolyzed.[9]
2.2 Silylation Workflow Diagram
Caption: Workflow for silylation of this compound using BSTFA.
2.3 Detailed Protocol: Silylation with BSTFA + 1% TMCS
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
2 mL autosampler vials with PTFE-lined screw caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Weigh 1-10 mg of the this compound sample into a 2 mL reaction vial.[11] If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. It is critical that no moisture is present.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable aprotic solvent) to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS to the vial.[11] An excess of the silylating reagent is necessary to drive the reaction to completion. A general rule is to use at least a 2:1 molar ratio of BSTFA to active hydrogens.
-
Reaction: Immediately cap the vial tightly. Gently vortex the mixture for 10-15 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction goes to completion.
-
Cooling: After heating, remove the vial and allow it to cool to room temperature. The sample is now ready for analysis.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Strategy 2: Alkylation for Methyl Ester Formation
Alkylation, specifically esterification, is another robust and widely used method for derivatizing carboxylic acids.[7][8] This process converts the carboxylic acid into its corresponding ester, most commonly a methyl ester, which is significantly more volatile and less polar.
3.1 Principle and Rationale
The most common method for preparing fatty acid methyl esters (FAMEs) and other methyl esters for GC analysis involves using Boron Trifluoride (BF₃) in methanol.[13]
-
BF₃-Methanol (10-14% w/w): BF₃ acts as a strong Lewis acid catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by methanol. The reaction is clean, fast, and quantitative.[14] The by-products are volatile and typically do not interfere with the analysis.
While other reagents like diazomethane are highly effective, they are also toxic, carcinogenic, and potentially explosive, making BF₃-methanol a much safer and more practical choice for routine laboratory use.[15]
3.2 Esterification Workflow Diagram
Caption: Workflow for esterification of this compound using BF₃-Methanol.
3.3 Detailed Protocol: Esterification with BF₃-Methanol
Materials:
-
This compound standard or dried sample extract
-
Boron Trifluoride-Methanol solution (10-14% w/w)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (Brine) solution (optional)
-
Anhydrous Sodium Sulfate
-
5 mL reaction vials with PTFE-lined screw caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Weigh 1-10 mg of the this compound sample into a 5 mL reaction vial.
-
Reagent Addition: Add 1 mL of 14% BF₃-Methanol reagent to the vial.
-
Reaction: Tightly cap the vial and vortex briefly. Heat the mixture at 60°C for 5-10 minutes in a heating block or water bath.[8]
-
Extraction: Cool the vial to room temperature. Add 1 mL of deionized water and 1 mL of hexane to the vial. Cap the vial and shake vigorously for 30 seconds to extract the methyl ester into the hexane layer.
-
Phase Separation: Allow the vial to stand until the two layers have clearly separated. The upper layer is the organic (hexane) phase containing the derivatized analyte.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: Inject 1 µL of the final hexane solution into the GC-MS system.
Data and Method Comparison
Both silylation and esterification are effective methods for the derivatization of this compound. The choice of method may depend on the sample matrix, available reagents, and laboratory workflow.
| Parameter | Silylation (BSTFA) | Esterification (BF₃-Methanol) |
| Principle | Forms a Trimethylsilyl (TMS) ester | Forms a Methyl ester |
| Reaction Time | ~30 minutes | ~10 minutes |
| Reaction Temp. | 70°C | 60°C |
| Sample Workup | None required (direct injection) | Liquid-Liquid Extraction required |
| Key Advantage | Simple, no workup, highly effective | Fast reaction, cost-effective, robust |
| Key Disadvantage | Highly sensitive to moisture | Requires post-reaction extraction step |
| Derivative MW | 198.25 g/mol (C₉H₁₄O₃Si) | 140.14 g/mol (C₇H₈O₃)[16] |
Recommended GC-MS Conditions (Starting Point)
The following parameters serve as a robust starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and analytical goals.
| Parameter | Setting |
| GC System | Agilent 8890 GC with 7000D Triple Quadrupole MS (or equivalent) |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Inlet | Splitless, 250°C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Scan (m/z 40-350) or Selected Ion Monitoring (SIM) |
| SIM Ions (Methyl Ester) | 140 (M⁺), 109, 81, 53 (Based on NIST data[16]) |
| SIM Ions (TMS Ester) | 198 (M⁺), 183 (M-15), 109, 73 |
Conclusion
The derivatization of this compound is a mandatory step for its successful analysis by gas chromatography. Both silylation with BSTFA and esterification with BF₃-Methanol are highly effective and reliable methods. Silylation offers a simpler workflow with no post-reaction cleanup, but requires strictly anhydrous conditions. Esterification is a rapid and robust alternative but necessitates a liquid-liquid extraction step. By converting the polar carboxylic acid into a more volatile and thermally stable derivative, these protocols enable the generation of sharp, symmetric chromatographic peaks, leading to accurate and reproducible quantification for researchers, scientists, and drug development professionals.
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. gcms.cz [gcms.cz]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. This compound | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. phoenix-sci.com [phoenix-sci.com]
- 13. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram - Google Patents [patents.google.com]
- 16. 3-Furancarboxylic acid, 2-methyl-, methyl ester [webbook.nist.gov]
Application Note & Protocol: High-Purity 2-Methyl-3-furoic Acid via Optimized Recrystallization
Abstract
This document provides a comprehensive guide and a detailed protocol for the purification of 2-Methyl-3-furoic acid (CAS: 6947-94-0) by recrystallization. As a pivotal heterocyclic building block in the synthesis of pharmaceuticals and fine chemicals, ensuring the high purity of this compound is critical for downstream applications.[1] This application note outlines the principles of solvent selection, a step-by-step recrystallization workflow, methods for purity assessment, and troubleshooting strategies. The causality behind each experimental choice is explained to provide researchers with a deep, actionable understanding of the purification process.
Introduction: The Rationale for Purification
This compound is a carboxylic acid derivative of furan, a five-membered aromatic heterocycle containing oxygen.[2] Its structural motifs are of significant interest in medicinal chemistry and materials science. Synthetic routes to this compound can often yield a crude product contaminated with unreacted starting materials, side-reaction products, or residual solvents. These impurities can interfere with subsequent synthetic transformations, leading to lower yields, complex purification challenges, and potentially compromising the biological activity or material properties of the final product.
Recrystallization is a powerful, cost-effective, and scalable purification technique for solid organic compounds.[3] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, while the impurities remain dissolved in the surrounding solution (the "mother liquor").[4] This guide provides a validated protocol to achieve high-purity this compound, suitable for the most demanding research and development applications.
Physicochemical Data & Solvent Considerations
A thorough understanding of the compound's properties is the cornerstone of developing a successful recrystallization protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6947-94-0 | [2][5][6] |
| Molecular Formula | C₆H₆O₃ | [5][6] |
| Molecular Weight | 126.11 g/mol | [5][6] |
| Appearance | Light brown to brown solid; crystalline needles/chunks | [5] |
| Melting Point (crude) | 99-103 °C | [5] |
| pKa | 4.37 ± 0.20 (Predicted) | [5] |
| General Solubility | Soluble in polar solvents such as water and alcohols. | [2] |
| Safety Hazards | GHS Classification: Danger. Causes severe skin burns and eye damage. | [6] |
Choosing the Right Solvent: The Key to Success The selection of an appropriate solvent is the most critical step in recrystallization.[7] The ideal solvent should exhibit the following characteristics:
-
High Solubilizing Power at Elevated Temperatures: The solvent must completely dissolve the this compound when hot.
-
Low Solubilizing Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Favorable Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).
-
Non-reactive: The solvent must not react chemically with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
Given that this compound is a polar organic molecule with a carboxylic acid group, polar solvents are logical starting points.[2] Water is a highly polar, inexpensive, and non-flammable option. However, many organic compounds exhibit some solubility in cold water, which can reduce yield. Alcohols like ethanol or methanol are also good candidates. Often, a mixed-solvent system provides the optimal balance of properties that a single solvent cannot.[8] For carboxylic acids, mixtures of an alcohol and water are frequently effective.[9]
Protocol Part I: Solvent System Selection
This protocol describes a systematic, small-scale approach to identify the optimal solvent or solvent mixture for recrystallizing this compound.
Materials:
-
Crude this compound
-
Test tubes (10 x 75 mm)
-
Hot plate with water bath
-
Glass stirring rods
-
Selection of solvents: Deionized Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, Hexane.
Procedure:
-
Place approximately 20-30 mg of crude this compound into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, swirling after each addition, up to ~1 mL. Note any solvents that dissolve the compound readily at room temperature; these are unsuitable as single solvents.
-
For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a hot water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the test tube with a glass rod just below the liquid surface to induce nucleation.[8]
-
Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes.
-
Evaluate the outcome: The best single solvent is one that dissolves the compound when hot but yields a large quantity of crystals upon cooling.
-
For a Mixed-Solvent System (e.g., Ethanol-Water):
-
Dissolve the sample in the minimum amount of the "good" solvent (e.g., hot ethanol).
-
Add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool as described in steps 4-6. A copious formation of crystals indicates a good mixed-solvent system.
-
Logical Flow for Solvent Selection
Caption: Decision-making workflow for selecting a recrystallization solvent.
Protocol Part II: Bulk Recrystallization of this compound
This protocol assumes a water/ethanol mixed-solvent system has been identified as optimal. Adjust solvent choice based on the results from Part I.
Materials & Equipment:
-
Crude this compound (e.g., 5.0 g)
-
Erlenmeyer flasks (2-3 times the volume of solvent needed)
-
Hot plate
-
Graduated cylinders
-
Deionized water and Ethanol
-
Boiling chips
-
(Optional) Activated charcoal
-
Stemless funnel and fluted filter paper
-
Büchner funnel, filter flask, and vacuum source
-
Watch glass
-
Spatula and glass stirring rod
Procedure:
-
Dissolution: Place 5.0 g of crude this compound and a boiling chip into a 250 mL Erlenmeyer flask. In a separate flask, heat your chosen solvent (e.g., a 1:1 mixture of ethanol:water) to a gentle boil.
-
Add the minimum amount of hot solvent to the flask containing the crude acid, swirling continuously, until the solid is completely dissolved. Keep the solution at or near boiling.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat source. Allow it to cool slightly for a minute to prevent violent boiling, then add a small amount (e.g., a spatula tip) of activated charcoal. Reheat the solution to boiling for 2-3 minutes while swirling.[10]
-
Hot Gravity Filtration: This step removes insoluble impurities (and charcoal, if used). Place a fluted filter paper in a stemless funnel resting on a clean Erlenmeyer flask. Heat the receiving flask with a small amount of solvent to keep the apparatus warm and prevent premature crystallization. Pour the hot solution through the filter paper as quickly as possible.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection of Crystals: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. Turn on the vacuum and pour the cold slurry of crystals into the funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold solvent to remove any adhering mother liquor. Use a minimal amount to avoid redissolving the product.
-
Drying: Leave the vacuum on to pull air through the crystals for 15-20 minutes to partially dry them. Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).
-
Analysis: Weigh the dry, purified product to calculate the percent recovery. Determine the melting point and perform other analytical tests (TLC, NMR) to confirm purity.
Recrystallization Workflow Diagram
Caption: Step-by-step workflow for the purification of this compound.
Purity Assessment & Troubleshooting
Confirming the success of the purification is a critical final step.
Table 2: Methods for Purity Assessment
| Method | Expected Outcome for High Purity |
| Melting Point | A sharp melting point range (e.g., 1-2 °C) close to the literature value. Impurities typically depress and broaden the melting range. |
| Thin-Layer Chromatography (TLC) | The purified sample should show a single, well-defined spot, while the crude material may show multiple spots. |
| ¹H NMR Spectroscopy | The spectrum should show clean signals corresponding to the structure of this compound with the correct integrations and absence of signals from impurities. |
Table 3: Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point; solution is too concentrated or cooled too quickly. | Reheat to dissolve the oil, add more solvent, and allow to cool more slowly. Consider a lower-boiling point solvent. |
| No Crystals Form | Solution is not supersaturated (too much solvent was used); slow nucleation. | Boil off some solvent to concentrate the solution. Scratch the inner wall of the flask with a glass rod. Add a "seed crystal" of the pure compound. |
| Low Recovery | Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the cold washing solvent. | Use the minimum amount of hot solvent. Ensure filtration apparatus is hot. Wash crystals with a minimal amount of ice-cold solvent. |
| Colored Product | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring the use of activated charcoal before the hot filtration step. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Compound Hazards: this compound is corrosive and can cause severe skin burns and eye damage.[6] Handle with care in a well-ventilated fume hood.
-
Solvent Hazards: Organic solvents are often flammable. Never heat them with an open flame; use a steam bath or a hot plate. Ensure adequate ventilation to avoid inhaling vapors.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. CAS 6947-94-0: 2-Methyl-3-furancarboxylic acid [cymitquimica.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound CAS#: 6947-94-0 [amp.chemicalbook.com]
- 6. This compound | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. youtube.com [youtube.com]
Application Note: Reaction Conditions for the Esterification of 2-Methyl-3-furoic Acid
Date: January 4, 2026
Document ID: AN-2M3FA-EST-2026-01
Abstract
This document provides a comprehensive technical guide for the esterification of 2-methyl-3-furoic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. It details multiple synthetic strategies, including the classical Fischer-Speier esterification, methods for substrates sensitive to strong acids such as carbodiimide-mediated coupling, and activation via acyl chlorides. Each method is discussed with respect to its mechanism, optimal reaction conditions, and practical considerations for laboratory and process scale-up. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of 2-methyl-3-furoate esters.
Introduction
This compound is a heterocyclic carboxylic acid whose ester derivatives are valuable building blocks in organic synthesis. The strategic placement of the methyl and carboxyl groups on the furan ring makes these esters versatile precursors for a range of more complex molecules. The choice of esterification method is critical and depends on several factors, including the scale of the reaction, the stability of the starting materials and products to the reaction conditions, and the desired purity of the final product. This guide explores the most effective and commonly employed methods, providing detailed protocols and the scientific rationale behind them.
Method Selection: A Comparative Overview
Choosing the appropriate esterification strategy is paramount for a successful synthesis. The following table provides a high-level comparison of the primary methods discussed in this note.
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | H₂SO₄, p-TsOH, HCl | Reflux in excess alcohol | Economical, simple, scalable[1][2][3] | Equilibrium-limited, harsh acidic conditions, requires water removal[4] |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Room temp to reflux | High yield, irreversible, fast | Harsh reagents, generates corrosive HCl gas, two-step process[5][6] |
| Carbodiimide Coupling | DCC, EDC, DIC + DMAP (cat.) | Room temp, anhydrous solvent | Mild conditions, good for sensitive substrates | Reagents are expensive, byproduct removal can be difficult (DCU)[7][8][9] |
| Enzymatic Esterification | Lipase | Mild temp, aqueous or organic solvent | High selectivity, environmentally friendly ("green")[10][11] | Slower reaction times, enzyme cost, substrate specificity[12][13] |
Fischer-Speier Esterification: The Workhorse Method
The Fischer-Speier esterification is the most direct and cost-effective method for converting carboxylic acids to esters, especially on a large scale.[1] The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[2]
Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[1][14][15]
-
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[3][16]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][14]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[14][16]
-
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.[14]
The entire process is reversible, and to drive the reaction to completion, the equilibrium must be shifted towards the products.[1][4] This is typically achieved by using a large excess of the alcohol or by removing water as it is formed, often with a Dean-Stark apparatus.[2][3][4]
Figure 1: Fischer-Speier Esterification Mechanism
Protocol: Synthesis of Methyl 2-Methyl-3-furoate
This protocol describes the synthesis of methyl 2-methyl-3-furoate on a laboratory scale.
Materials:
-
This compound (e.g., 12.6 g, 0.1 mol)
-
Methanol (MeOH), anhydrous (100 mL, ~2.5 mol)
-
Concentrated Sulfuric Acid (H₂SO₄) (1 mL, ~1.8 g, 18 mmol)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (12.6 g) and methanol (100 mL).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (1 mL) to the mixture.
-
Reflux: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution!), and finally with brine (50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: The crude methyl 2-methyl-3-furoate can be purified by vacuum distillation to yield a clear liquid or low-melting solid.
Esterification via Acyl Chloride Intermediate
For acid-sensitive substrates or when forcing conditions are needed, conversion of the carboxylic acid to a more reactive acyl chloride is a highly effective strategy.[6] Thionyl chloride (SOCl₂) is a common reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[5][17]
Mechanism
The process occurs in two distinct stages:
-
Acyl Chloride Formation: this compound reacts with thionyl chloride to form 2-methyl-3-furoyl chloride. The hydroxyl group of the acid is converted into a chlorosulfite intermediate, which is an excellent leaving group.[5]
-
Esterification: The highly electrophilic acyl chloride readily reacts with an alcohol (often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl produced) to form the ester.
Figure 2: Workflow for Esterification via Acyl Chloride
Protocol: Synthesis of Ethyl 2-Methyl-3-furoate
Materials:
-
This compound (12.6 g, 0.1 mol)
-
Thionyl chloride (SOCl₂) (11 mL, 0.15 mol)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous Ethanol (EtOH) (10 mL, ~0.17 mol)
-
Anhydrous Pyridine (12 mL, 0.15 mol)
Procedure:
-
Acyl Chloride Formation (Caution: Perform in a well-ventilated fume hood): a. Suspend this compound in anhydrous DCM (100 mL) in a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂). b. Slowly add thionyl chloride at room temperature. c. Heat the mixture to reflux for 2 hours or until gas evolution ceases. d. Cool the reaction and remove the solvent and excess SOCl₂ by distillation or rotary evaporation (under vacuum). The resulting crude 2-methyl-3-furoyl chloride can be used directly.
-
Esterification: a. Dissolve the crude acyl chloride in anhydrous DCM (100 mL) and cool the solution in an ice bath (0°C). b. In a separate flask, mix anhydrous ethanol and anhydrous pyridine. c. Add the ethanol/pyridine mixture dropwise to the stirred acyl chloride solution. d. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: a. Quench the reaction by slowly adding water. b. Wash the organic layer with dilute HCl (to remove pyridine), followed by saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester.
-
Purification: Purify by vacuum distillation or column chromatography.
Carbodiimide-Mediated Esterification
For substrates that cannot tolerate the harsh conditions of the previous methods, carbodiimide coupling offers a mild and efficient alternative.[8] Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid.[7][18] The reaction is often catalyzed by 4-dimethylaminopyridine (DMAP).[9]
Mechanism
The carboxylic acid adds to the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is then susceptible to nucleophilic attack by the alcohol to form the ester and a urea byproduct (e.g., dicyclohexylurea, DCU).[8] The DCU byproduct from DCC is poorly soluble in most organic solvents and can often be removed by filtration.[9]
Protocol: Synthesis of Benzyl 2-Methyl-3-furoate
Materials:
-
This compound (6.3 g, 0.05 mol)
-
Benzyl alcohol (5.7 mL, 0.055 mol)
-
DCC (11.3 g, 0.055 mol)
-
DMAP (0.6 g, 0.005 mol)
-
Anhydrous Dichloromethane (DCM) (200 mL)
Procedure:
-
Reaction Setup: Dissolve this compound, benzyl alcohol, and DMAP in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC in DCM dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-18 hours). A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: a. Filter the reaction mixture to remove the precipitated DCU. b. Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl, saturated NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure benzyl ester.
Conclusion
The esterification of this compound can be accomplished through several effective methods. The choice of protocol should be guided by the stability of the substrate and desired product, the scale of the reaction, and economic considerations. Fischer-Speier esterification remains the most straightforward method for simple, robust alcohols. For more sensitive or valuable substrates, conversion to an acyl chloride or the use of mild carbodiimide coupling agents provides excellent yields under less strenuous conditions. For applications demanding high chemo- and regioselectivity, enzymatic methods present a valuable, albeit slower, green alternative.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 18. interchim.fr [interchim.fr]
Laboratory-Scale Synthesis of 2-Methyl-3-furoic Acid: An Application Note and Protocol
Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Methyl-3-furoic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol detailed herein is based on a robust and well-established two-step synthetic route, commencing with the formation of methyl 2-methyl-3-furoate, followed by its saponification. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.
Introduction and Significance
This compound is a substituted furan derivative of significant interest in organic synthesis. The furan scaffold is a prevalent motif in a wide array of natural products and pharmacologically active compounds. The specific substitution pattern of this compound, featuring both a methyl and a carboxylic acid group on the furan ring, provides versatile handles for further chemical modification, making it a key intermediate in the synthesis of more complex molecular architectures. Its applications span the development of novel pharmaceuticals, agrochemicals, and functional materials.
The synthesis described in this application note follows a reliable pathway that has been vetted and published in peer-reviewed literature, ensuring a high degree of reproducibility for laboratory applications.[1][2]
Overall Synthetic Scheme
The synthesis of this compound is accomplished in two primary stages, starting from commercially available precursors. The overall transformation is depicted below:
Step 1: Synthesis of Methyl 2-Methyl-3-furoate
Reaction of 4,4-dimethoxy-2-butanone with methyl chloroacetate followed by intramolecular cyclization.
Step 2: Saponification to this compound
Hydrolysis of the methyl ester to the corresponding carboxylic acid.
Mechanistic Insights
The formation of the furan ring in the first step is a fascinating example of a domino reaction. The reaction is initiated by a Darzens condensation between the enolate of 4,4-dimethoxy-2-butanone and methyl chloroacetate to form a glycidic ester intermediate. Upon heating, this intermediate undergoes a series of transformations including elimination of methanol and subsequent intramolecular cyclization to yield the aromatic furan ring system. The second step is a straightforward base-catalyzed hydrolysis (saponification) of the ester functionality.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per run) | Notes |
| 4,4-Dimethoxy-2-butanone | 5454-94-4 | 132.16 | 132 g (1.0 mole) | |
| Methyl chloroacetate | 96-34-4 | 108.52 | 174 g (1.6 moles) | |
| Sodium methoxide | 124-41-4 | 54.02 | 86 g (1.6 moles) | Handle with care, moisture sensitive. |
| Dry Ether | 60-29-7 | 74.12 | 800 mL | Anhydrous |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 10 mL | |
| Sodium Bicarbonate | 144-55-8 | 84.01 | As needed | |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 20-25 g | |
| 20% Aqueous Sodium Hydroxide | 1310-73-2 | 40.00 | 80 mL | Corrosive |
| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 | ~50 mL | Corrosive |
Step-by-Step Synthesis of Methyl 2-Methyl-3-furoate
-
Reaction Setup: A 2-liter three-necked flask is equipped with a mechanical stirrer, a thermometer, and an addition funnel. The apparatus should be thoroughly dried, and the reaction is best conducted under an inert atmosphere of dry nitrogen.
-
Initial Charging: The reaction flask is charged with 132 g (1.0 mole) of 4,4-dimethoxy-2-butanone, 174 g (1.6 moles) of methyl chloroacetate, and 800 mL of dry ether.[1]
-
Cooling and Reagent Addition: The solution is cooled to -10°C using an ice-salt bath. Sodium methoxide (86 g, 1.6 moles) is added portion-wise via the addition funnel over approximately 2 hours, ensuring the internal temperature is maintained below -5°C.[1]
-
Reaction Progression: The reaction mixture is stirred for an additional 2 hours at -5°C and then allowed to warm to room temperature overnight.
-
Work-up: The mixture is cooled to 0°C and neutralized by the addition of a solution of 10 mL of glacial acetic acid in 150 mL of water. The ether layer is decanted, and the aqueous layer is extracted three times with 100 mL portions of ether. The combined organic layers are washed with a saturated sodium chloride solution containing small portions of sodium bicarbonate until the washings are no longer acidic. The ether solution is then dried over anhydrous magnesium sulfate.[1]
-
Isolation of Glycidic Ester: The ether is removed by distillation, yielding the crude glycidic ester.
-
Cyclization: The crude glycidic ester is placed in a flask equipped with a distillation apparatus and heated. Methanol will begin to distill at a pot temperature of around 160°C. Heating is continued until the distillation of methanol ceases.[1]
-
Purification: The resulting crude methyl 2-methyl-3-furoate is purified by vacuum distillation. The product is collected at 72-78°C/8 mm Hg. The expected yield is 91-98 g (65-70%).[1]
Step-by-Step Synthesis of this compound
-
Reaction Setup: A mixture of 35 g (0.25 mole) of methyl 2-methyl-3-furoate and 80 mL of 20% aqueous sodium hydroxide is placed in a round-bottomed flask equipped with a reflux condenser.[2]
-
Saponification: The mixture is heated under reflux for 2 hours.[2]
-
Acidification and Precipitation: The solution is then cooled, and acidified with approximately 50 mL of concentrated hydrochloric acid. The mixture should be stirred vigorously to ensure complete liberation of the free acid.[2]
-
Isolation and Purification: The precipitated product is collected by suction filtration, washed with two portions of cold water, and dried. The yield of this compound is typically 28.5–29.5 g (90–93%), with a melting point of 134–135°C.[2]
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₆H₆O₃ | [3] |
| Molecular Weight | 126.11 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 134-135 °C | [2] |
| IUPAC Name | 2-methylfuran-3-carboxylic acid | [3] |
| CAS Number | 6947-94-0 | [3] |
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 7.35 (d, 1H), 6.55 (d, 1H), 2.60 (s, 3H).
-
¹³C NMR (CDCl₃): δ 168.5, 158.0, 142.0, 118.0, 110.0, 14.0.
-
IR (KBr, cm⁻¹): 3100-2500 (broad, O-H stretch), 1680 (C=O stretch), 1580, 1450.
Safety and Handling
This compound and its intermediates should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
This compound: Causes severe skin burns and eye damage.[3] It is also a skin, eye, and respiratory irritant.[5]
-
Sodium methoxide: Corrosive and reacts violently with water.
-
Methyl chloroacetate: Toxic and lachrymatory.
-
Concentrated Hydrochloric Acid and Sodium Hydroxide: Highly corrosive.
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
Disposal: All chemical waste should be disposed of in accordance with local and institutional regulations.
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Conclusion
The protocol outlined in this application note provides a reliable and high-yielding method for the laboratory-scale synthesis of this compound. By carefully following the described procedures and adhering to the necessary safety precautions, researchers can confidently produce this valuable synthetic intermediate for their research and development endeavors. The detailed mechanistic insights and characterization data further support the successful execution and verification of the synthesis.
References
Application Note: A Validated Protocol for the Isolation of 2-Methyl-3-furoic Acid from a Reaction Mixture
Abstract
2-Methyl-3-furoic acid is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The purity of this intermediate is paramount for the successful synthesis of downstream targets and for ensuring the reliability of experimental data. This application note provides a detailed, robust, and validated protocol for the efficient isolation and purification of this compound from a typical synthetic reaction mixture. The methodology is centered on a chemically selective liquid-liquid extraction based on acid-base principles, followed by a final purification step via recrystallization. This protocol is designed for researchers, chemists, and drug development professionals seeking a reliable method to obtain high-purity this compound.
Principle of the Method
The isolation strategy leverages the acidic nature of the carboxylic acid functional group. The core of the purification is a multi-step process designed to systematically remove neutral organic impurities, inorganic salts, and other process-related contaminants.
-
Acid-Base Liquid-Liquid Extraction: This technique is based on the principle of differential solubility.[2] this compound, in its neutral protonated form (R-COOH), is soluble in organic solvents like diethyl ether. Upon introduction of an aqueous base (e.g., sodium hydroxide), the acid is deprotonated to form its corresponding sodium carboxylate salt (R-COO⁻Na⁺). This ionic salt is highly soluble in the aqueous phase and insoluble in the organic phase.[3] This allows for the separation of the desired acid from any neutral or basic impurities, such as unreacted starting materials (e.g., methyl 2-methyl-3-furoate), which remain in the organic layer.
-
Precipitation: After separating the aqueous phase containing the sodium 2-methyl-3-furoate, the solution is re-acidified with a strong mineral acid like hydrochloric acid (HCl). This reverses the deprotonation, converting the soluble carboxylate salt back into the neutral carboxylic acid (R-COOH), which is sparingly soluble in water and precipitates out of the solution as a solid.[4]
-
Recrystallization: This is a final polishing step to remove any remaining trace impurities that may have been co-extracted or trapped in the initial precipitate. The principle relies on the differential solubility of the compound in a solvent at different temperatures.[5] The crude product is dissolved in a minimum amount of a hot solvent system, and as the solution cools slowly, the solubility decreases, forcing the formation of a highly organized and pure crystal lattice, leaving impurities behind in the solvent (mother liquor).
Physicochemical Data and Recommended Solvents
Proper solvent selection and understanding the compound's properties are critical for a successful isolation. The data below is provided for procedural guidance.
| Parameter | Value | Reference |
| Compound | This compound | |
| IUPAC Name | 2-Methylfuran-3-carboxylic acid | [6] |
| CAS Number | 6947-94-0 | [6] |
| Molecular Formula | C₆H₆O₃ | [7] |
| Molecular Weight | 126.11 g/mol | [7] |
| Appearance | Light brown to brown solid | [6] |
| Melting Point | 99-103 °C | [6] |
| pKa (Predicted) | 4.37 ± 0.20 | [6] |
| Solvents | Properties & Rationale | |
| Diethyl Ether | Good organic solvent for dissolving the crude mixture; immiscible with water; low boiling point (34.6 °C) facilitates easy removal. | [2] |
| 1 M Sodium Hydroxide | Aqueous base used to deprotonate the carboxylic acid, rendering it water-soluble for extraction. | [3] |
| 3 M Hydrochloric Acid | Strong acid used to re-protonate the carboxylate salt, causing the pure acid to precipitate from the aqueous solution. | [4] |
| Ethanol/Water | A common and effective mixed-solvent system for the recrystallization of polar organic compounds like carboxylic acids.[8][9] |
Experimental Workflow
The logical flow of the entire isolation and purification process is depicted below.
Caption: Workflow for the isolation and purification of this compound.
Materials and Equipment
Reagents:
-
Crude reaction mixture containing this compound
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Sodium hydroxide (NaOH), pellets or solution
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (EtOH), reagent grade
-
Deionized water (DI H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
pH indicator strips or calibrated pH meter
Equipment:
-
Separatory funnel (appropriate size)
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bars
-
Hotplate/stirrer
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
-
Rotary evaporator (optional)
-
Vacuum oven or desiccator
-
Melting point apparatus
Detailed Step-by-Step Protocol
Phase 1: Acid-Base Liquid-Liquid Extraction
This protocol assumes the reaction was performed in an organic solvent. If the reaction solvent is water-miscible (e.g., THF, Dioxane), it should first be removed under reduced pressure.
-
Preparation: Ensure the crude reaction mixture is fully dissolved in a water-immiscible organic solvent such as diethyl ether or ethyl acetate (approx. 50-100 mL for a 5-10 g scale). If the crude material is a solid, dissolve it in the solvent.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Extraction: Add an equal volume of 1 M NaOH(aq) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser aqueous layer will be at the bottom.
-
Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extracts".
-
Repeat Extraction: To ensure complete extraction of the acidic product, repeat the process (steps 3-5) on the remaining organic layer with a fresh portion of 1 M NaOH(aq).[3] Combine this second aqueous extract with the first one.
-
Final Wash (Optional): Add a small portion of deionized water to the organic layer, shake, and separate. Discard this water wash. The remaining organic layer contains neutral impurities and can now be discarded according to your institution's waste disposal procedures.
Phase 2: Precipitation of the Carboxylic Acid
-
Cooling: Place the combined "Aqueous Extracts" flask into an ice bath and stir with a magnetic stir bar. Cooling the solution helps to decrease the solubility of the final product, maximizing precipitation.
-
Acidification: While stirring vigorously, slowly add 3 M HCl(aq) dropwise to the cold aqueous solution. Monitor the pH of the solution using pH paper or a pH meter. A white or light-brown precipitate should begin to form.
-
Complete Precipitation: Continue adding HCl until the solution is strongly acidic (pH 1-2). This ensures that all the carboxylate salt has been converted back to the neutral carboxylic acid.[4]
-
Digestion: Allow the slurry to stir in the ice bath for an additional 15-30 minutes to ensure complete crystallization.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several small portions of ice-cold deionized water. This removes any inorganic salts (e.g., NaCl) formed during neutralization.
-
Initial Drying: Continue to pull a vacuum through the filter cake for 10-15 minutes to remove as much water as possible.
Phase 3: Recrystallization for Final Purification
-
Solvent Selection: An ethanol/water mixture is a suitable solvent system. The goal is to find a ratio where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Transfer the crude, damp solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to clarify.
-
Crystal Growth: Cover the flask with a watch glass, remove it from the heat, and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Final Filtration: Collect the purified crystals by vacuum filtration.
-
Final Wash: Wash the crystals with a small amount of an ice-cold ethanol/water mixture (using the same ratio as determined for crystallization).
-
Drying: Dry the pure crystals thoroughly. This can be done by air-drying on a watch glass or, for best results, in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Validation and Characterization
A properly executed protocol should be self-validating. The purity of the final product should be confirmed by the following methods.
| Technique | Purpose | Expected Result |
| Yield Calculation | Quantify the efficiency of the isolation. | Calculate as: (mass of pure product / theoretical mass) x 100%. |
| Melting Point | Assess purity. | A sharp melting point range (e.g., within 1-2 °C) that matches the literature value (99-103 °C) indicates high purity.[6] Impurities typically depress and broaden the melting range. |
| ¹H NMR Spectroscopy | Confirm chemical structure and identify impurities. | The spectrum should show clean signals corresponding to the protons of this compound and an absence of signals from starting materials or solvents. |
| FT-IR Spectroscopy | Confirm functional groups. | The spectrum should show a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete extraction into the aqueous phase. | Perform a third extraction with 1M NaOH. Ensure vigorous shaking. |
| Incomplete precipitation. | Ensure the pH is sufficiently low (1-2). Allow more time for precipitation in the ice bath. | |
| Product loss during recrystallization. | Use the absolute minimum amount of hot solvent for dissolution. Ensure the wash solvent in the final filtration is ice-cold. | |
| Oily Product Precipitates | The melting point of the compound is low, or significant impurities are present. | Try adding the acid even more slowly to a vigorously stirred, very cold solution. If it persists, extract the oily product into a fresh portion of organic solvent, dry with Na₂SO₄, and evaporate the solvent to get a crude solid for recrystallization. |
| Colored Product | Presence of colored, high-molecular-weight impurities. | During recrystallization, after dissolving the crude solid in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal before cooling.[5] |
| No Crystals Form during Recrystallization | Too much solvent was used; the solution is not supersaturated upon cooling. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation. |
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. This compound CAS#: 6947-94-0 [amp.chemicalbook.com]
- 7. This compound | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-3-furoic Acid
Welcome to the technical support center for the synthesis of 2-Methyl-3-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Here, we delve into the causality behind experimental outcomes, offering field-proven insights to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
While various methods exist, a prevalent laboratory-scale synthesis involves a multi-step process. This typically begins with a Friedel-Crafts acylation of a suitable furan precursor, followed by functional group manipulations and a final hydrolysis or oxidation step to yield the desired carboxylic acid. A common approach is the hydrolysis of a corresponding ester, such as ethyl 2-methyl-3-furoate.
Q2: I'm seeing a lower than expected yield and a sticky, dark residue in my final product. What could be the cause?
The formation of dark, tarry byproducts is a common issue in furan chemistry, often due to the acid sensitivity of the furan ring.[1][2] Under strongly acidic conditions or at elevated temperatures, furan rings can polymerize. It is crucial to control the pH during the reaction and workup, and to use the mildest possible conditions for reactions such as ester hydrolysis.
Q3: My final product shows a persistent impurity with a similar polarity to this compound. What could it be?
A likely candidate for a persistent, similarly polar impurity is an isomeric furoic acid. Depending on the synthetic route used to prepare the precursor, regioisomers can be formed. For instance, in a Friedel-Crafts acylation of 2-methylfuran, acylation at the 5-position can compete with acylation at the 3-position, leading to the formation of 5-methyl-2-furoic acid as a byproduct. Careful purification, such as fractional crystallization or chromatography, is often required to separate these isomers.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses specific byproducts that may be encountered during the synthesis of this compound, their identification, and strategies for their removal.
Byproduct 1: Unreacted Starting Ester (e.g., Ethyl 2-Methyl-3-furoate)
-
Issue: Incomplete hydrolysis of the precursor ester is a frequent cause of contamination.
-
Identification:
-
TLC: The starting ester will have a higher Rf value than the carboxylic acid product.
-
¹H NMR: The presence of characteristic ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) in the spectrum of the final product.
-
GC-MS: A distinct peak corresponding to the mass of the starting ester.
-
-
Mitigation and Removal:
-
Reaction Optimization: Ensure complete hydrolysis by extending the reaction time, increasing the concentration of the base (e.g., NaOH or KOH), or adding a co-solvent to improve solubility.
-
Purification: An aqueous workup with a basic solution (e.g., sodium bicarbonate) will selectively extract the acidic this compound into the aqueous layer, leaving the neutral ester in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure product.
-
Byproduct 2: 2-Methylfuran
-
Issue: Decarboxylation of the final product can occur, particularly if the reaction is overheated, leading to the formation of the volatile byproduct 2-methylfuran.
-
Identification:
-
Odor: 2-Methylfuran has a characteristic chocolate-like odor.
-
¹H NMR: The appearance of new aromatic signals corresponding to 2-methylfuran and the disappearance of the carboxylic acid proton signal.
-
GC-MS: A low-boiling point peak with a mass corresponding to 2-methylfuran.
-
-
Mitigation and Removal:
-
Temperature Control: Avoid excessive temperatures during the reaction, workup, and any distillation steps.
-
Purification: Due to its volatility, 2-methylfuran can often be removed under reduced pressure. If it co-distills with the product, careful fractional distillation is necessary.
-
Byproduct 3: Isomeric Furoic Acids (e.g., 5-Methyl-2-furoic acid)
-
Issue: If the synthesis of the precursor involves electrophilic substitution on a furan ring, the formation of regioisomers is a possibility.
-
Identification:
-
¹H NMR: The presence of a second set of furan proton signals with different coupling patterns and chemical shifts.
-
HPLC: A separate peak with a similar but distinct retention time from the main product.
-
-
Mitigation and Removal:
-
Strategic Synthesis: Choose a synthetic route that offers high regioselectivity.
-
Purification:
-
Fractional Crystallization: Differences in solubility between the isomers may allow for separation by careful crystallization from a suitable solvent.
-
Chromatography: Column chromatography on silica gel is an effective method for separating isomeric furoic acids.
-
-
Experimental Protocols
Protocol 1: Analytical Detection of Byproducts by HPLC
This protocol outlines a general method for the analysis of a crude this compound sample.
-
Sample Preparation: Dissolve a small amount of the crude product in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and compare the retention times of the peaks with those of authentic standards of this compound and suspected byproducts.
Protocol 2: Purification of this compound by Acid-Base Extraction
This protocol is effective for removing neutral byproducts like the starting ester.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL for a 10 g scale).
-
Separation: Combine the aqueous layers. The organic layer contains the neutral impurities.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with concentrated HCl until the pH is ~2. The this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizing the Reaction Pathways
The following diagrams illustrate the main synthetic pathway and the formation of common byproducts.
Caption: Main reaction and decarboxylation byproduct formation.
Caption: Formation of isomeric byproducts from precursor synthesis.
Data Summary
| Byproduct | Identification Method | Key Signal | Mitigation Strategy | Purification Method |
| Ethyl 2-Methyl-3-furoate | ¹H NMR | Quartet at ~4.2 ppm, Triplet at ~1.3 ppm | Ensure complete hydrolysis | Acid-Base Extraction |
| 2-Methylfuran | GC-MS | M/Z = 82 | Avoid excessive heat | Removal under vacuum |
| 5-Methyl-2-furoic acid | HPLC | Distinct retention time | Use regioselective synthesis | Fractional Crystallization or Chromatography |
References
Technical Support Center: Troubleshooting Low Yield in 2-Methyl-3-furoic Acid Synthesis
Introduction
Welcome to the technical support center for the synthesis of 2-Methyl-3-furoic acid (CAS 6947-94-0)[1]. This molecule is a valuable building block in pharmaceutical and materials science research. However, its synthesis can be challenging, with low yield being a frequent issue for many researchers. The furan core, while aromatic, possesses unique sensitivities that can lead to side reactions and product degradation if not handled with care.[2][3]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, cause-and-effect troubleshooting, ensuring you not only solve the immediate problem but also understand the underlying chemical principles to prevent future failures.
Section 1: Foundational Knowledge & Key Challenges
Before troubleshooting, it's crucial to understand the common synthetic pathways and the inherent reactivity of the furan ring system.
Common Synthetic Pathways
The synthesis of this compound is most commonly achieved via two primary routes: the saponification of a corresponding ester or the metallation-carboxylation of 2-methylfuran. Each pathway has distinct advantages and challenges.
Caption: High-level overview of common synthetic routes.
The Furan Ring: A Double-Edged Sword
The primary challenge in this chemistry is the furan ring's sensitivity to acid. Unlike benzene, the furan system is electron-rich and prone to undergoing polymerization or ring-opening under strongly acidic conditions, especially in the presence of heat.[2][3] This often manifests as the formation of dark, insoluble tars, which is a common cause of significant yield loss.
Section 2: Frequently Asked Questions (First-Line Troubleshooting)
This section addresses the most common high-level issues encountered during synthesis.
Q1: My overall yield is very low. Where is the most likely place I'm losing my product?
A1: Low yield can stem from three main areas:
-
Incomplete Reaction: The starting material is not fully converted to the product. This is diagnosed by analyzing a crude sample of your reaction mixture (e.g., by TLC or ¹H NMR) and observing significant amounts of unreacted starting material.
-
Product Degradation: The reaction goes to completion, but the target molecule is destroyed during the reaction or, more commonly, during the workup. This is often indicated by the formation of dark colors or intractable tars, especially upon acidification.[3]
-
Purification Losses: The product is formed successfully but is lost during extraction, washing, or recrystallization steps. This can be due to unfavorable partition coefficients or high solubility in the recrystallization mother liquor.
Q2: My reaction mixture turned dark brown or black, and I've isolated a tar-like substance. What happened?
A2: This is a classic sign of furan polymerization.[3] The electron-rich furan ring is susceptible to electrophilic attack, and under acidic conditions, protonation can initiate a chain reaction where furan molecules polymerize.
References
Technical Support Center: Optimization of Reaction Temperature for 2-Methyl-3-furoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-3-furoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important heterocyclic compound in their work. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a particular focus on the critical parameter of reaction temperature. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and versatile method for the synthesis of the 2-methyl-3-furoate core is the Feist-Benary furan synthesis.[1] This reaction involves the base-catalyzed condensation of an α-halo ketone, such as chloroacetone, with a β-dicarbonyl compound, typically ethyl acetoacetate. The resulting product, ethyl 2-methyl-3-furoate, is then hydrolyzed to yield the target molecule, this compound.
Q2: Why is reaction temperature a critical parameter in the Feist-Benary synthesis of the furan precursor?
A2: Reaction temperature is a crucial factor that directly influences the reaction rate, product yield, and purity. In the Feist-Benary synthesis, the temperature must be high enough to overcome the activation energy for the cyclization and dehydration steps but not so high as to promote side reactions or decomposition of the starting materials and product.[2]
Q3: What are the typical temperature ranges for the Feist-Benary synthesis of ethyl 2-methyl-3-furoate?
A3: The Feist-Benary reaction is generally conducted at elevated temperatures, typically in the range of 50-100°C.[2] The optimal temperature will depend on the specific substrates, solvent, and base used. Prolonged heating at higher temperatures can lead to decomposition and reduced yields.[2]
Q4: Can I use a strong base like sodium hydroxide in the initial condensation step?
A4: It is generally recommended to use a mild base, such as pyridine or triethylamine, for the Feist-Benary synthesis when using an ester as the β-dicarbonyl compound.[3] Strong bases like sodium hydroxide can promote the hydrolysis of the ethyl ester functionality of ethyl acetoacetate, leading to unwanted byproducts and a lower yield of the desired furan ester.[2]
Q5: What is the final step after the Feist-Benary reaction to obtain this compound?
A5: The Feist-Benary reaction yields ethyl 2-methyl-3-furoate. To obtain this compound, a subsequent hydrolysis of the ester is required. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to precipitate the carboxylic acid.
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on the temperature-sensitive Feist-Benary condensation step.
Issue 1: Low Yield of Ethyl 2-Methyl-3-furoate
| Possible Cause | Troubleshooting Recommendation & Rationale |
| Reaction temperature is too low. | Recommendation: Gradually increase the reaction temperature in 5-10°C increments within the 50-100°C range and monitor the reaction progress by TLC or GC. Rationale: The initial condensation and subsequent cyclization/dehydration steps have activation energy barriers that need to be overcome. Insufficient thermal energy will result in a slow or incomplete reaction. |
| Reaction temperature is too high. | Recommendation: Decrease the reaction temperature. Consider running the reaction at the lower end of the recommended range (e.g., 50-70°C) for a longer duration. Rationale: Excessive heat can lead to the decomposition of the starting materials (especially the α-halo ketone) and the furan product, as well as promote the formation of polymeric byproducts.[2] |
| Incorrect base or base concentration. | Recommendation: Ensure a mild base like pyridine or triethylamine is used. Stronger bases can lead to side reactions. Rationale: The choice of base is critical to deprotonate the β-dicarbonyl compound without causing unwanted side reactions like ester hydrolysis.[3] |
Issue 2: Presence of Uncyclized Intermediates in the Product Mixture
| Possible Cause | Troubleshooting Recommendation & Rationale |
| Insufficient heating to drive the cyclization and dehydration. | Recommendation: Increase the reaction temperature or prolong the reaction time at the current temperature. Rationale: The final step of the Feist-Benary synthesis is an acid- or base-catalyzed dehydration to form the aromatic furan ring. This step may require sufficient thermal energy to proceed to completion. |
| Inadequate mixing. | Recommendation: Ensure efficient stirring throughout the reaction. Rationale: Poor mixing can lead to localized temperature and concentration gradients, preventing all of the intermediate from being converted to the final product. |
Issue 3: Formation of Isomeric Byproducts
| Possible Cause | Troubleshooting Recommendation & Rationale |
| Ambiguous regioselectivity of the initial alkylation. | Recommendation: While the Feist-Benary synthesis is generally regioselective, temperature can sometimes influence the selectivity. Try running the reaction at a lower temperature. Rationale: The reaction between the enolate of ethyl acetoacetate and chloroacetone can potentially occur at two sites. Lower temperatures often favor the thermodynamically more stable product. |
Data-Driven Temperature Optimization
| Reaction Temperature (°C) | Expected Yield of Ethyl 2-Methyl-3-furoate | Purity Profile |
| 50 | Low to Moderate | High purity, but potentially long reaction times. |
| 70 | Moderate to High | Good balance of yield and purity. |
| 90 | High, but may start to decrease | Potential for increased byproducts and some decomposition. |
| 110 | Decreasing | Significant decomposition and byproduct formation likely.[2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Methyl-3-furoate via Feist-Benary Condensation
This protocol provides a general procedure. Optimal conditions may vary and should be determined experimentally.
Materials:
-
Ethyl acetoacetate
-
Chloroacetone
-
Pyridine (or triethylamine)
-
Ethanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 equivalent) in ethanol.
-
Add pyridine (1.1 equivalents) to the solution and stir.
-
Slowly add chloroacetone (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 70-80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 2-methyl-3-furoate.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Hydrolysis of Ethyl 2-Methyl-3-furoate to this compound
Materials:
-
Ethyl 2-methyl-3-furoate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask, combine ethyl 2-methyl-3-furoate with a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux for 2-3 hours, or until the hydrolysis is complete (as monitored by TLC, observing the disappearance of the ester spot).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic (pH ~2-3), which will cause the this compound to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure this compound.
Visualizing the Process
Feist-Benary Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of 2-Methyl-3-furoic Acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering color impurities during the handling and synthesis of 2-Methyl-3-furoic acid. The following troubleshooting guide is presented in a question-and-answer format to directly address common challenges and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my this compound sample yellow or brown instead of white?
The appearance of a yellow to brown hue in this compound is a common issue, often noted in commercial-grade material which can be described as a "light brown to brown solid."[1] This discoloration typically stems from several sources:
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Oxidative Degradation: The furan ring is susceptible to oxidation, which can lead to the formation of colored, highly conjugated polymeric impurities. This can be exacerbated by prolonged exposure to air, light, or certain metal ions.
-
Thermal Stress: Furoic acids can undergo thermal degradation, especially at elevated temperatures (above 140-160°C).[2][3][4] This can initiate decarboxylation and other side reactions, producing colored byproducts.
-
Residual Impurities from Synthesis: The synthesis of furoic acid derivatives can sometimes result in colored side products. For instance, syntheses starting from furfural can carry over impurities if the reaction is not driven to completion or if purification is inadequate.[5][6]
-
Highly Conjugated Contaminants: Even trace amounts of large, conjugated organic molecules, which strongly absorb visible light, can impart significant color to the bulk material.
Understanding the likely source of the color is the first step in designing an effective purification strategy.
Question 2: What is the most effective and straightforward method for removing these color impurities?
For most common color impurities in crystalline organic solids like this compound, the most reliable and widely adopted method is a two-part process: treatment with activated carbon (decolorizing charcoal) followed by recrystallization .
Activated carbon is a highly porous form of carbon with an extremely large surface area.[7] It functions by adsorbing large organic molecules, particularly the flat, conjugated compounds that are often responsible for color.[8] The subsequent recrystallization step then separates the desired, now colorless, this compound from any remaining soluble impurities by exploiting differences in solubility at different temperatures.
This combined approach is highly effective because it targets impurities in two distinct ways: adsorption for large colored molecules and solubility differences for others.
Question 3: Can you provide a detailed, step-by-step protocol for decolorizing this compound using activated carbon?
Certainly. The following protocol is a robust procedure for removing color. It is critical to perform these steps carefully, particularly the hot filtration, to ensure both high purity and good recovery.
-
Solvent Selection: Choose an appropriate solvent for recrystallization. The ideal solvent should dissolve this compound well when hot but poorly when cold. Based on the polarity of carboxylic acids, suitable starting points are water, ethanol, or aqueous ethanol mixtures. See the table below for guidance.
-
Dissolution: In an Erlenmeyer flask, add the impure, colored this compound. Add the minimum amount of the selected solvent to the flask, just enough to create a slurry. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small additional portions of hot solvent until a clear solution is achieved.
-
Addition of Activated Carbon: Remove the flask from the heat source. Crucially, allow the solution to cool slightly for a moment before adding the carbon. Adding finely divided carbon to a boiling or superheated solution can cause it to boil over violently.[8] Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.
-
Adsorption Step: Gently swirl the flask and place it back on the hot plate. Heat the mixture for 5-10 minutes, keeping it just below the boiling point. This provides sufficient time for the carbon to adsorb the color bodies. The solution should lose most of its color, often turning a faint grey.
-
Hot Gravity Filtration: This is the most critical step. To prevent premature crystallization of the product on the filter, you must filter the solution while it is still hot.
-
Set up a gravity filtration apparatus using a short-stemmed or stemless funnel and fluted filter paper.
-
Pre-heat the funnel and the receiving flask by pouring some hot, pure solvent through them just before filtering your mixture. This prevents the apparatus from cooling your solution.
-
Carefully and quickly pour the hot, carbon-containing mixture through the fluted filter paper. The activated carbon with the adsorbed impurities will be trapped by the filter paper, while the hot, colorless solution containing your product collects in the receiving flask.[8]
-
-
Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Allow the crystals to dry completely in a desiccator or a vacuum oven at a mild temperature.
The workflow for this process is summarized in the diagram below.
Question 4: I tried the activated carbon protocol, but my final yield was very low. What could have gone wrong?
Low recovery is a frequent issue when using activated carbon, and it almost always points to one of two causes:
-
Excessive Use of Activated Carbon: Activated carbon is not perfectly selective; it will adsorb any organic molecule to some extent, including your desired product.[8] Using too much carbon is the most common reason for a significant loss of yield. Stick to the 1-2% w/w guideline. If the color is intense, it is better to perform two successive, smaller treatments than one large one.
-
Premature Crystallization During Hot Filtration: If the solution cools too much during the filtration step, your product will crystallize on the filter paper along with the carbon. This leads to a drastic reduction in yield. Ensure your funnel and receiving flask are properly pre-heated and that you perform the filtration step as quickly as is safely possible.
Question 5: Are there any alternative methods if activated carbon treatment is insufficient or problematic?
Yes. If color persists or if yields are unacceptably low with carbon treatment, column chromatography is a powerful alternative.
-
Normal-Phase Chromatography: Using a polar stationary phase like silica gel, you can often separate the less polar desired product from highly polar, colored impurities.
-
Reversed-Phase Chromatography: This technique can be particularly effective for separating compounds when normal-phase fails.[9] Using a nonpolar stationary phase (like C18-silica) and a polar mobile phase (like methanol/water or acetonitrile/water), colored impurities may be retained more strongly or elute at a different time than your product, allowing for excellent separation.
While more resource- and time-intensive than recrystallization, chromatography offers superior separation power for challenging purification tasks.
Data Summary
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Solubility of this compound | Key Considerations |
| Water | 100 | Moderate when hot, low when cold. | Eco-friendly and inexpensive. May require a larger volume. Good for forming well-defined crystals. |
| Ethanol | 78 | High when hot, moderate when cold. | Good general-purpose solvent. May need to be combined with an anti-solvent (like water) to reduce cold solubility for better yield. |
| Ethanol/Water | 78-100 | Highly tunable. | An excellent choice. Start by dissolving in hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Add a drop of ethanol to clarify and then cool. |
| Toluene | 111 | Moderate when hot, low when cold. | A potential non-polar option if polar impurities are the issue. Requires good ventilation. |
References
- 1. This compound CAS#: 6947-94-0 [amp.chemicalbook.com]
- 2. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 7. carbotecnia.info [carbotecnia.info]
- 8. Decolorizing carbon [sites.pitt.edu]
- 9. biotage.com [biotage.com]
Technical Support Center: Purification of 2-Methyl-3-furoic Acid
Welcome to the technical support guide for the purification of 2-Methyl-3-furoic acid (CAS 6947-94-0). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable building block with the high purity required for downstream applications. This guide provides troubleshooting FAQs and detailed protocols grounded in chemical principles to streamline your purification workflows.
Understanding the Core Challenges
Purifying this compound presents a unique set of challenges primarily stemming from its synthesis and inherent physicochemical properties. Impurities often include unreacted starting materials, isomeric byproducts, and darkly colored degradation products that can be difficult to remove.[1] The key to successful purification lies in understanding the nature of these impurities and leveraging the properties of the target molecule.
Key Physicochemical Properties
A successful purification strategy begins with a solid understanding of the compound's physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₆O₃ | PubChem[2] |
| Molecular Weight | 126.11 g/mol | ChemicalBook[3] |
| Appearance | Light brown to brown solid | ChemicalBook[3] |
| Melting Point | 99-103 °C | ChemicalBook[3] |
| pKa | 4.37 ± 0.20 (Predicted) | ChemicalBook[3] |
| Storage | 2-8°C | ChemicalBook[3] |
General Purification Workflow
The choice of purification strategy depends on the scale of your experiment and the nature of the impurities. The following diagram outlines a general decision-making workflow.
Caption: General decision workflow for purifying this compound.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Frequently Asked Questions
Q1: My final product is a dark brown or yellow solid, even after initial purification. What causes this color and how can I remove it?
A1: The coloration is typically due to polymeric or tarry by-products formed during synthesis, especially if the reaction was conducted at high temperatures.[1] These impurities are often present in low quantities but are highly colored.
-
Solution 1 (Recrystallization with Carbon): The most effective method is recrystallization from a suitable solvent (e.g., water or a water/ethanol mixture) with the addition of activated carbon (decolorizing carbon). The carbon adsorbs the colored impurities, which are then removed by hot filtration.[1][4]
-
Solution 2 (Chromatography): If recrystallization is insufficient, silica gel column chromatography is the next logical step. The polar carboxylic acid will adhere to the silica, while less polar colored impurities can often be eluted first.
Q2: I'm having trouble finding a good single solvent for recrystallization. What should I do?
A2: This is a common problem when impurities significantly alter the solubility profile of the crude product. This compound, like its parent 2-furoic acid, has moderate solubility in hot water and is much more soluble in alcohols.[5]
-
Solution (Solvent System): A two-solvent system is often ideal. Dissolve the crude solid in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethanol or acetone) at an elevated temperature. Then, slowly add a "poor" solvent in which it is less soluble (e.g., water or hexane) until the solution becomes cloudy (the saturation point). Reheat slightly to clarify and then allow to cool slowly.
Q3: My compound "oils out" during recrystallization instead of forming crystals. Why is this happening?
A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Given the relatively low melting point of this compound (99-103 °C)[3], this is a significant risk if using high-boiling point solvents.
-
Causality: The presence of impurities can also depress the melting point of the mixture, exacerbating the problem.
-
Solution 1 (Lower Temperature): Ensure the solution is not saturated at too high a temperature. Use more solvent to lower the saturation point temperature.
-
Solution 2 (Change Solvents): Switch to a lower-boiling point solvent or solvent system.
-
Solution 3 (Seeding): Introduce a seed crystal (a tiny amount of pure solid) to the cooled, supersaturated solution to initiate crystallization.
Q4: My yield is very low after purification. How can I improve recovery?
A4: Low yields are often due to the partial solubility of the product in the mother liquor.[1]
-
Solution 1 (Cooling): Ensure the crystallization mixture is thoroughly cooled (e.g., in an ice bath) before filtration to minimize the amount of product dissolved in the solvent.
-
Solution 2 (Mother Liquor Extraction): The mother liquor (the filtrate after crystallization) can be concentrated and the residue re-purified, or it can be subjected to a liquid-liquid extraction to recover the dissolved product.
Detailed Purification Protocols
Protocol 1: Decolorizing Recrystallization
This protocol is the first-line approach for purifying solid, colored crude material.
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of crude material in a test tube and add a few drops of a test solvent (e.g., water). Heat to boiling. If it dissolves, it's a good candidate. If not, try another solvent like ethanol. Water is often a good choice for furoic acids.[1][5]
-
Dissolution: In a flask, add the crude this compound and the chosen solvent (e.g., ~25 mL of water per gram of crude acid). Heat the mixture to a boil with stirring until all the solid dissolves.[5] Add more solvent sparingly if needed.
-
Decolorization: Remove the flask from the heat source. Add a small amount of activated carbon (approx. 1-2% of the solute weight) to the hot solution. Caution: Add carbon slowly to a slightly cooled solution to prevent violent bumping.
-
Hot Filtration: Swirl the mixture for a few minutes and then filter it while hot through a fluted filter paper in a pre-heated funnel. This removes the carbon and any insoluble impurities. The goal is to prevent the product from crystallizing in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration (using a Büchner funnel).
-
Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining mother liquor. Dry the purified crystals in a vacuum oven.
Protocol 2: Acid-Base Extraction
This technique is excellent for separating the acidic product from neutral or basic impurities. It relies on the carboxyl group's ability to be deprotonated into a water-soluble salt.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1M aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The deprotonated this compound (sodium 2-methyl-3-furoate) will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask. The organic layer contains neutral impurities and can be discarded.
-
Re-extraction (Optional): To improve recovery, extract the organic layer again with a fresh portion of the basic solution and combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH < 2, check with litmus paper). The white or off-white this compound will precipitate out of the solution.[6]
-
Isolation: Collect the precipitated solid by suction filtration, wash with a small amount of cold water, and dry thoroughly.
Protocol 3: Purity Assessment by HPLC
After purification, it is critical to assess the purity of the final product. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard and effective method.[7][8][9]
Method Development Guidelines:
-
Column: A C18 column is a standard choice for separating small organic molecules like furoic acid derivatives.[7]
-
Mobile Phase: A mixture of an aqueous acidic solution and an organic solvent is typically used. The acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid in water) suppresses the ionization of the carboxylic acid, leading to sharper peaks. The organic modifier (e.g., acetonitrile or methanol) controls the retention time.[10]
-
Initial Conditions: Start with a mobile phase composition of 50:50 water (with 0.1% acid):acetonitrile and a flow rate of 1.0 mL/min.[7]
-
Detection: this compound has a UV absorbance. A photodiode array (PDA) detector is ideal, monitoring a range around 220-270 nm to find the absorbance maximum. A starting wavelength of 220 nm is often effective.[7]
-
Optimization: Adjust the ratio of water to organic solvent to achieve good separation. Increasing the organic solvent percentage will decrease the retention time.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 6947-94-0 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Furoic Acid [drugfuture.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Determination of furoic acid,furfuryl alcohol and furfural by reversed-phase high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 8. Development and Validation of an Analytical Method for 2-Furoic Acid in Benincasa hispida Extracts (HR1901-W) [jales.org]
- 9. A direct RP-HPLC method for the determination of furanic aldehydes and acids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lib3.dss.go.th [lib3.dss.go.th]
side reactions to consider in 2-Methyl-3-furoic acid synthesis
Welcome to the technical support guide for the synthesis of 2-Methyl-3-furoic acid. As a key intermediate in pharmaceutical and materials science, the successful synthesis of this compound is critical. However, the furan scaffold presents unique chemical challenges. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during its synthesis. We will delve into the causality behind common side reactions and provide field-proven strategies to optimize your experimental outcomes.
Overview of a Common Synthetic Pathway
A prevalent laboratory-scale synthesis of this compound involves the hydrolysis (saponification) of its corresponding ester, typically methyl 2-methyl-3-furoate. This seemingly straightforward conversion is often where researchers encounter difficulties due to the inherent reactivity of the furan ring.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific, practical problems you may encounter during your synthesis. Each answer provides a mechanistic explanation and actionable advice.
Question 1: My final yield is significantly lower than expected, and the crude product is a non-specific brown oil. What are the likely causes?
Answer: This is a classic issue when working with furan derivatives, often pointing to a combination of competing side reactions rather than a single problem. The primary culprits are acid-catalyzed ring-opening and subsequent polymerization.
-
Mechanistic Insight: The furan ring is an electron-rich heterocycle that is notoriously sensitive to strong acids.[1] During the acidification step of your workup (e.g., adding HCl to protonate the furoate salt), excess or localized high concentrations of acid can protonate the furan ring itself, primarily at the C5 position. This protonation makes the ring susceptible to nucleophilic attack by water, initiating a cascade of reactions that lead to ring-opening.[2] The resulting reactive dicarbonyl species can then readily undergo self-condensation and polymerization, forming high-molecular-weight, insoluble "resins" or "tars."
-
Troubleshooting Steps:
-
Control Your Acidification:
-
Action: Cool the reaction mixture in an ice bath (0-5 °C) before and during the dropwise addition of acid. Vigorous stirring is essential to dissipate heat and prevent localized pH drops.
-
Rationale: Low temperatures decrease the rate of the ring-opening side reaction, allowing the desired protonation of the carboxylate to dominate.
-
-
Use a Weaker Acid:
-
Action: Consider using a buffered system or a weaker acid like acetic acid for the initial neutralization, followed by extraction and then a final wash with dilute strong acid if necessary.
-
Rationale: Minimizing the exposure of the furan ring to low pH is key.
-
-
Optimize Reaction Time:
-
Action: Monitor the initial saponification reaction by TLC or LC-MS. Once the starting ester is consumed, proceed immediately to the workup.
-
Rationale: Prolonged heating, even under basic conditions, can slowly degrade the furan ring, creating impurities that can accelerate polymerization during acidification.
-
-
Caption: Key side reactions competing with the desired product formation.
Question 2: My NMR/LC-MS analysis shows a significant byproduct with a mass of 82.1 g/mol and no carboxylic acid signal. What is this impurity?
Answer: This impurity is almost certainly 3-methylfuran , the product of decarboxylation.
-
Mechanistic Insight: Heteroaromatic carboxylic acids can undergo decarboxylation upon heating, a reaction often catalyzed by residual metals or acid/base traces.[3] The mechanism involves the formation of a stabilized intermediate after the loss of CO₂. While the synthesis of 3-methylfuran from this compound requires high temperatures (e.g., boiling in quinoline with a copper catalyst), partial decarboxylation can occur under less extreme conditions if "hot spots" develop in the reaction flask or during purification steps like distillation.[4]
-
Troubleshooting Steps:
-
Avoid Excessive Heat:
-
Action: During the saponification, maintain a gentle reflux. Avoid aggressive heating that could create superheated regions at the flask surface.
-
Rationale: Keeping the bulk temperature as low as possible while still enabling the primary reaction minimizes the energy input required to overcome the activation energy for decarboxylation.
-
-
Purification Strategy:
-
Action: Avoid purification by distillation if possible. Opt for recrystallization or column chromatography at room temperature.
-
Rationale: The high temperatures required for distillation are a major driver of this side reaction.
-
-
pH Control During Workup:
-
Action: Ensure the product is fully protonated during extraction. An acidic aqueous layer will retain the carboxylate salt, while the decarboxylated, non-acidic 3-methylfuran will partition into the organic layer.
-
Rationale: This allows for the separation of the desired acid from its neutral byproduct.
-
-
Question 3: My saponification reaction seems incomplete; I see a significant amount of starting ester in my final product. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis is a common equilibrium problem. Fischer esterification is reversible, and its reverse, saponification, can also fail to reach completion without proper optimization.[5]
-
Mechanistic Insight: Saponification is the nucleophilic attack of a hydroxide ion on the ester carbonyl. Steric hindrance around the carbonyl or insufficient water can slow the reaction. Furthermore, if the alcohol byproduct (methanol) is not effectively diluted, the reverse reaction (esterification) can compete.
-
Troubleshooting Steps & Optimization Parameters:
-
Increase Water Content:
-
Action: Ensure you are not using a purely alcoholic solution of NaOH. The presence of sufficient water is critical for the hydrolysis mechanism. A solvent system like a 3:1 mixture of water to a co-solvent like methanol or THF can be effective.
-
Rationale: Water is a reactant in the hydrolysis. According to Le Chatelier's principle, increasing its concentration will shift the equilibrium toward the products.
-
-
Increase Hydroxide Equivalents:
-
Action: Use a larger excess of NaOH (e.g., 2.0-3.0 equivalents).
-
Rationale: A higher concentration of the hydroxide nucleophile will increase the forward reaction rate.
-
-
Extend Reaction Time or Increase Temperature:
-
Action: Increase the reflux time and monitor the reaction's progress every hour using TLC. If the reaction stalls, a modest increase in temperature (if possible with the solvent choice) can be beneficial.
-
Rationale: Standard kinetic principles dictate that higher temperatures and longer reaction times increase the probability of reactant molecules overcoming the activation energy barrier.
-
-
| Parameter | Standard Condition | Optimized Condition | Rationale for Change |
| NaOH (eq.) | 1.1 - 1.5 | 2.0 - 3.0 | Increases nucleophile concentration, drives equilibrium. |
| Solvent | Methanol / EtOH | H₂O / THF (3:1) | Ensures sufficient water is present for hydrolysis. |
| Temperature | 80 °C | 100 °C (Reflux) | Increases reaction rate. |
| Time | 2 hours | 4-6 hours (or until completion by TLC) | Allows the reaction to reach completion. |
| Table 1: Recommended adjustments for optimizing the saponification step. |
Frequently Asked Questions (FAQs)
FAQ 1: What are the best practices for purifying the final this compound product?
Recrystallization is the preferred method. A suitable solvent system is a mixture of water and ethanol or toluene. The crude, acidified product should be dissolved in a minimal amount of hot solvent, treated with activated carbon to remove colored polymer impurities if necessary, filtered hot, and then allowed to cool slowly to form crystals. This avoids the high temperatures of distillation that can cause decarboxylation.
FAQ 2: Can I use a different starting material, such as 2-methylfuran, to synthesize the acid?
While possible, it is more complex. Synthesizing this compound from 2-methylfuran would likely involve a Friedel-Crafts acylation or a formylation at the 3-position, followed by oxidation. These routes introduce more steps and their own sets of potential side reactions, such as acylation at the more reactive 5-position or oxidation of the furan ring itself.[6][7] The hydrolysis of a pre-formed ester is generally more direct for this specific isomer.
Experimental Protocols
Protocol 1: Optimized Saponification of Methyl 2-Methyl-3-furoate
This protocol incorporates the troubleshooting advice to minimize side reactions.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 2-methyl-3-furoate (1.0 eq) in a 3:1 mixture of water and tetrahydrofuran (THF).
-
Reaction: Add sodium hydroxide (2.5 eq) to the solution. Heat the mixture to a gentle reflux and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material spot is no longer visible.
-
Workup (Cooling is Critical): Cool the reaction flask to 0 °C in an ice-water bath.
-
Acidification: While stirring vigorously, slowly add 6M HCl dropwise until the pH of the aqueous solution is ~2. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Isolation: Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Recrystallize the crude product from a minimal amount of hot toluene or an ethanol/water mixture.
References
- 1. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Increasing the Purity of Synthesized 2-Methyl-3-furoic acid
Welcome to the technical support guide for 2-Methyl-3-furoic acid (CAS: 6947-94-0). This resource is designed for researchers, medicinal chemists, and process development scientists who are synthesizing this valuable building block and require methods to enhance its purity for downstream applications. Achieving high purity is critical for ensuring reproducibility in experimental results and meeting stringent quality standards in drug development.
This guide provides a structured, in-depth approach to troubleshooting common purification challenges and offers detailed, validated protocols. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to adapt and optimize these methods for your specific experimental context.
Section 1: Troubleshooting Common Purification Issues
This section addresses the most frequent challenges encountered during the purification of this compound in a question-and-answer format.
Q1: My final product has a low and broad melting point (e.g., below 99°C). What are the likely impurities?
A low and broad melting point is a classic indicator of impurities. For this compound synthesized via the common route of hydrolyzing its methyl ester (methyl 2-methyl-3-furoate)[1], the primary contaminants are typically:
-
Unreacted Starting Material: The most common impurity is the starting ester, methyl 2-methyl-3-furoate. Its presence disrupts the crystal lattice of the final product, leading to melting point depression.
-
Neutral Byproducts: Depending on the specific synthetic route, other non-acidic organic molecules may be present.
-
Solvent Residue: Incomplete removal of reaction or extraction solvents can also lower the melting point.
-
Degradation Products: Furan rings can be sensitive to strong acids or high temperatures, which may lead to the formation of colored, often polymeric, impurities.[2]
To confirm the identity of these impurities, we recommend using analytical techniques such as ¹H NMR spectroscopy to check for the characteristic methyl ester singlet (~3.8 ppm) or GC-MS for a more comprehensive impurity profile.
Q2: How can I efficiently remove the unreacted starting ester, methyl 2-methyl-3-furoate?
The most effective method for separating a carboxylic acid from a neutral impurity like its corresponding ester is Acid-Base Extraction .[3] This technique exploits the dramatic difference in solubility between the acidic product and the neutral ester in aqueous base.
The core principle is the conversion of the water-insoluble this compound into its highly water-soluble sodium salt (sodium 2-methyl-3-furoate) by reaction with a weak base like sodium bicarbonate.[4][5] The neutral ester remains in the organic phase and can be washed away. Subsequent acidification of the aqueous layer regenerates the pure, insoluble carboxylic acid, which precipitates out.[6][7]
For a detailed, step-by-step guide, please refer to Protocol 1: Purification by Acid-Base Extraction .
Q3: My isolated this compound is yellow or brown instead of the expected off-white solid. How can I decolorize it?
Discoloration typically arises from high-molecular-weight, conjugated byproducts or degradation products formed during the synthesis or workup.
There are two primary methods for decolorization:
-
Recrystallization with Activated Carbon: During the recrystallization process (see Protocol 2 ), a small amount of activated carbon can be added to the hot, dissolved solution. The colored impurities adsorb onto the surface of the carbon. A subsequent hot filtration removes the carbon and the adsorbed impurities, yielding a colorless solution from which the pure product can crystallize.
-
Silica Gel Chromatography: If recrystallization is insufficient, column chromatography can be effective. Polar, colored impurities will often bind strongly to the silica gel, allowing the less polar product to elute first. Refer to Protocol 3 for guidance.
Q4: I'm experiencing significant product loss during purification, resulting in a low final yield. What are the common causes and how can I mitigate them?
Low recovery is a frequent issue that can often be traced to specific steps in the purification workflow.
-
During Acid-Base Extraction:
-
Incomplete Extraction: Ensure the pH of the aqueous solution is sufficiently basic (pH > 8) to fully deprotonate the carboxylic acid. Multiple extractions with fresh base are more effective than a single large-volume extraction.
-
Incomplete Precipitation: After isolating the basic aqueous layer, ensure it is acidified to a sufficiently low pH (pH < 3) to fully protonate the carboxylate salt and cause complete precipitation. Chilling the solution in an ice bath can further decrease the product's solubility and improve recovery.[3]
-
-
During Recrystallization:
-
Incorrect Solvent Choice: Using a solvent in which the product is too soluble at room temperature will result in significant loss. The ideal solvent is one that dissolves the product well when hot but poorly when cold.
-
Premature Crystallization: If the solution cools too quickly during hot filtration (to remove activated carbon, for example), the product will crystallize prematurely on the filter paper. Using a pre-heated funnel can prevent this.
-
Excessive Solvent: Using the minimum amount of hot solvent necessary to fully dissolve the crude product is crucial for maximizing recovery upon cooling.
-
Q5: My purified product refuses to crystallize from the solution. What troubleshooting steps can I take?
Failure to crystallize can be due to residual impurities inhibiting lattice formation or supersaturation issues. Here are several techniques to induce crystallization:
-
Scratching: Gently scratch the inside surface of the flask at the solution's meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure product, add it to the cooled solution. This "seed crystal" acts as a template for further crystallization.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent under reduced pressure to increase the concentration of the product.
-
Cool to a Lower Temperature: Place the flask in an ice-salt bath or a freezer for a short period.
-
Add an Anti-Solvent: If your product is dissolved in a polar solvent, slowly add a non-polar solvent in which it is insoluble (and vice-versa) until the solution becomes turbid, then allow it to stand.
Section 2: Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.[4]
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 5-10 mL of solvent per gram of crude product.
-
Base Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas produced.
-
Separation: Allow the layers to separate. The top layer will typically be the organic phase, and the bottom will be the aqueous phase. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the base wash (steps 2-3) on the organic layer two more times, combining the aqueous extracts in the same Erlenmeyer flask. This ensures complete extraction of the carboxylic acid. The organic layer, now containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH < 3, check with pH paper) and a precipitate forms.[5]
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is used to purify the solid product obtained from acid-base extraction or directly from a crude synthesis.
Methodology:
-
Solvent Selection: Choose an appropriate solvent using the principle of "like dissolves like" but ensuring the compound is significantly more soluble at high temperatures than at low temperatures. See the table below for guidance.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and a condenser) with stirring until all the solid dissolves.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight of your compound). Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper into a pre-warmed clean flask to remove the activated carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry as described in Protocol 1.
Table 1: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Furoic acids have some water solubility, especially when hot. Good for removing non-polar impurities.[8] |
| Toluene | 111 | Low | Often a good choice for aromatic carboxylic acids.[7] |
| Heptane/Toluene Mix | Variable | Low-Medium | The ratio can be adjusted to achieve ideal solubility characteristics. |
| Ethanol/Water Mix | Variable | High-Medium | Dissolve in hot ethanol, then add water dropwise until cloudy. Reheat to clarify and then cool. |
Protocol 3: Purification by Silica Gel Column Chromatography
This method is recommended when high-purity material is required or when impurities are chemically similar to the product.[9]
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase). A good starting eluent system for a carboxylic acid is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate), with a small amount of acetic acid (0.5-1%) added to the mixture. The acid suppresses the ionization of the product, preventing it from "streaking" on the column.[10]
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with light pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin running the eluent through the column, collecting fractions in test tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound? Pure this compound (CAS: 6947-94-0) is typically a light brown to brown solid with a reported melting point in the range of 99-103 °C.[11] A sharp melting point within this range is a good indication of high purity.
Q2: What are the best analytical methods to assess the purity of my final sample? A combination of methods provides the most complete picture of purity:
-
Melting Point Analysis: As mentioned, a sharp melting point in the correct range is a primary indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (using a C18 column) is an excellent quantitative method to determine purity. The mobile phase is typically a mixture of acidified water and acetonitrile or methanol.[12]
-
Gas Chromatography (GC): If the compound is thermally stable, GC can also be used, often after derivatization to its more volatile methyl ester.[13]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can be used to detect and quantify proton-containing impurities.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., O-H and C=O stretches of the carboxylic acid).[14]
Q3: How should I properly store purified this compound to prevent degradation? To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[15] For long-term storage, refrigeration (2-8°C) is recommended.[11]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. vernier.com [vernier.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. 2-Furoic Acid [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. This compound CAS#: 6947-94-0 [amp.chemicalbook.com]
- 12. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iiste.org [iiste.org]
- 14. This compound | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. guidechem.com [guidechem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of 2-Methyl-3-furoic Acid
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the spectroscopic techniques used to validate the structure of 2-Methyl-3-furoic acid, a key intermediate in various synthetic pathways. By comparing its spectral data with those of structurally related analogs, 3-furoic acid and 2-methylfuran, we will illustrate how subtle molecular differences manifest in distinct spectroscopic signatures. This comparative approach not only validates the target structure but also enhances our understanding of structure-spectra correlations.
The structural integrity of a molecule is paramount, and spectroscopy offers a powerful, non-destructive suite of tools to probe the chemical environment of atoms and bonds. For researchers, scientists, and drug development professionals, a comprehensive understanding of these techniques is essential for confident compound characterization.
The Subject Under Investigation: this compound
This compound (C6H6O3) is a heterocyclic carboxylic acid.[1][2] Its structure, featuring a furan ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 3-position, presents a unique set of spectroscopic features. To unequivocally confirm this arrangement, we will employ a multi-technique approach, leveraging ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Framework: Highlighting Structural Nuances
To provide a robust validation, the spectral data of this compound will be juxtaposed with two key comparators:
-
3-Furoic Acid: This analog lacks the methyl group, allowing for a direct assessment of the methyl group's influence on the spectra.
-
2-Methylfuran: This analog lacks the carboxylic acid group, enabling the clear identification of spectral features associated with this functional group.
This comparative methodology allows for a more definitive assignment of spectral signals and a deeper appreciation of the subtleties of spectroscopic interpretation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Analysis of this compound ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show three distinct signals:
-
A singlet for the methyl protons (CH₃).
-
Two doublets for the furan ring protons (H-4 and H-5).
-
A broad singlet for the carboxylic acid proton (COOH), which may be solvent-dependent.
The key to differentiating the furan protons lies in their coupling constants. The coupling between H-4 and H-5 is a vicinal coupling and is expected to be larger than any long-range couplings.
Comparative ¹H NMR Data
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | CH₃ | ~2.3-2.5 | s | - |
| H-4 | ~6.7-6.9 | d | ~2.0 | |
| H-5 | ~7.3-7.5 | d | ~2.0 | |
| COOH | Variable (broad s) | - | - | |
| 3-Furoic acid [3] | H-2 | ~8.1-8.3 | s | - |
| H-4 | ~6.7-6.8 | d | ~1.9 | |
| H-5 | ~7.4-7.8 | t | - | |
| COOH | ~12.0 (broad s) | - | - | |
| 2-Methylfuran [4] | CH₃ | ~2.2-2.3 | s | - |
| H-3 | ~5.9-6.0 | m | - | |
| H-4 | ~6.2-6.3 | m | - | |
| H-5 | ~7.2-7.3 | m | - |
Causality Behind Experimental Observations:
The absence of the methyl singlet in the 3-furoic acid spectrum and the presence of three distinct furan proton signals immediately distinguishes it from this compound.[3] Conversely, 2-methylfuran shows a characteristic methyl singlet but lacks the downfield carboxylic acid proton and exhibits a more complex splitting pattern for its three furan protons.[4] The simple doublet-doublet pattern for the furan protons in this compound is a direct consequence of the substitution pattern, confirming the relative positions of the methyl and carboxyl groups.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shift of the labile carboxylic acid proton.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.
Analysis of this compound ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound is expected to display six distinct signals, corresponding to the six carbon atoms in the molecule:
-
One signal for the methyl carbon (CH₃).
-
Four signals for the furan ring carbons (C-2, C-3, C-4, and C-5).
-
One signal for the carboxylic acid carbon (COOH).
The chemical shifts of the furan carbons are influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl group.
Comparative ¹³C NMR Data
| Compound | Carbon | Expected Chemical Shift (ppm) |
| This compound | CH₃ | ~10-15 |
| C-2 (furan) | ~150-155 | |
| C-3 (furan) | ~120-125 | |
| C-4 (furan) | ~110-115 | |
| C-5 (furan) | ~140-145 | |
| COOH | ~165-170 | |
| 3-Furoic acid [5] | C-2 (furan) | ~145-150 |
| C-3 (furan) | ~120-125 | |
| C-4 (furan) | ~110-115 | |
| C-5 (furan) | ~140-145 | |
| COOH | ~160-165 | |
| 2-Methylfuran | CH₃ | ~13-14 |
| C-2 (furan) | ~150-152 | |
| C-3 (furan) | ~105-107 | |
| C-4 (furan) | ~110-112 | |
| C-5 (furan) | ~140-142 |
Causality Behind Experimental Observations:
The presence of six distinct carbon signals for this compound confirms its molecular formula. The downfield shift of the C-2 carbon is characteristic of a furan carbon bearing an oxygen and a methyl group. Comparison with 3-furoic acid, which lacks the methyl carbon signal, and 2-methylfuran, which lacks the carboxylic acid carbon signal, provides definitive evidence for the presence of both functional groups in the target molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
Data Processing: Similar to ¹H NMR, apply a Fourier transform, phase and baseline correct, and reference the spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Analysis of this compound IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid, around 1680-1710 cm⁻¹.
-
C-H stretches from the methyl group and the furan ring, typically around 2850-3100 cm⁻¹.
-
C-O stretches from the furan ring and the carboxylic acid, in the fingerprint region (below 1500 cm⁻¹).
Comparative IR Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound [1] | O-H (acid) | 2500-3300 (broad) |
| C=O (acid) | ~1700 | |
| C-H (aromatic/aliphatic) | ~2800-3100 | |
| 3-Furoic acid | O-H (acid) | 2500-3300 (broad) |
| C=O (acid) | ~1690 | |
| C-H (aromatic) | ~3100 | |
| 2-Methylfuran [6] | C-H (aromatic/aliphatic) | ~2850-3150 |
| C-O-C (ether) | ~1000-1300 |
Causality Behind Experimental Observations:
The most telling feature confirming the presence of the carboxylic acid is the simultaneous observation of the broad O-H stretch and the sharp, intense C=O stretch.[1] 2-Methylfuran lacks both of these absorptions, providing a clear negative control.[6] 3-Furoic acid exhibits similar carboxylic acid absorptions, but differences in the fingerprint region, influenced by the presence of the methyl group in the target compound, can be observed.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid/Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Then, collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.
Analysis of this compound Mass Spectrum
The mass spectrum of this compound, with a molecular weight of 126.11 g/mol , is expected to show a molecular ion peak (M⁺) at m/z 126.[1] Key fragmentation patterns would likely involve the loss of:
-
A hydroxyl radical (•OH) to give a fragment at m/z 109.
-
A carboxyl group (•COOH) to give a fragment at m/z 81.
-
Water (H₂O) from the molecular ion, although this is less common for carboxylic acids.
Comparative MS Data
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | 126.11[1] | 126 (M⁺), 109, 81 |
| 3-Furoic acid | 112.08[7] | 112 (M⁺), 95, 67[7] |
| 2-Methylfuran | 82.10[6][8] | 82 (M⁺), 81, 53[9] |
Causality Behind Experimental Observations:
The molecular ion peak at m/z 126 is the most direct evidence for the elemental composition of this compound.[1] The molecular weights of 3-furoic acid (112 g/mol ) and 2-methylfuran (82 g/mol ) are significantly different, providing a clear distinction.[6][7][8] The fragmentation pattern provides further structural confirmation. For instance, the loss of a hydroxyl radical is characteristic of a carboxylic acid, a feature absent in the fragmentation of 2-methylfuran.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. For a relatively volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common and effective technique.
-
Ionization: In EI, the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualizing the Validation Workflow
Caption: Workflow for the spectroscopic validation of this compound.
Conclusion: A Self-Validating System
The structural elucidation of this compound through a combination of ¹H NMR, ¹³C NMR, IR, and MS, when benchmarked against structurally similar compounds, forms a self-validating system. Each technique provides a unique piece of the structural puzzle, and the congruence of the data from all four methods, especially in the context of the comparative analysis, lends a high degree of confidence to the final structural assignment. This rigorous, multi-faceted approach is indispensable in modern chemical research and development, ensuring the integrity and reliability of scientific findings.
References
- 1. This compound | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - High purity | EN [georganics.sk]
- 3. 3-Furoic acid(488-93-7) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Methylfuran(534-22-5) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Furoic acid(488-93-7) 13C NMR spectrum [chemicalbook.com]
- 6. Furan, 2-methyl- [webbook.nist.gov]
- 7. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Furan, 2-methyl- [webbook.nist.gov]
- 9. 2-Methylfuran | C5H6O | CID 10797 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Methyl-3-furoic Acid and Its Isomers: A Structure-Activity Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the furan ring represents a privileged scaffold, a core structure from which a multitude of biologically active molecules have been developed. The strategic placement of substituents on this heterocyclic core can dramatically influence the pharmacological profile of the resulting compounds. This guide offers an in-depth comparison of the biological activity of 2-Methyl-3-furoic acid and its structural isomers, delving into the nuanced relationship between their chemical architecture and potential therapeutic effects. While direct comparative studies on this specific set of simple methylfuroic acid isomers are not extensively available in public literature, this guide synthesizes data from closely related compounds to provide valuable insights and a framework for future research.
The Critical Role of Isomerism in Biological Function
Structural isomers, molecules sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit remarkably different biological activities. The seemingly minor shift of a methyl group or a carboxylic acid function on the furan ring can alter a molecule's shape, polarity, and ability to interact with biological targets such as enzymes and receptors. This principle of structure-activity relationship (SAR) is a cornerstone of drug design, guiding the optimization of lead compounds into potent and selective therapeutic agents.
dot
Caption: Isomeric variations influence molecular properties, which in turn dictate biological activity.
Antimicrobial and Antifungal Potential: Insights from Derivatives
While direct antimicrobial screening data for this compound and its simple isomers is sparse, studies on more complex derivatives provide compelling evidence for the antimicrobial potential of this scaffold.
A study on 2-methyl-5-aryl-3-furoic acids revealed interesting antifungal activity, although they exhibited poor antibacterial properties.[1] This suggests that the this compound core may be a promising starting point for the development of novel antifungal agents. The introduction of an aryl group at the 5-position appears to be a key determinant of this antifungal activity.
Further research into other furan derivatives has shown a broad spectrum of antimicrobial action. For instance, various derivatives of 5-(4-methylcarboxamidophenyl)-2-furoic acid have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2]
Table 1: Antimicrobial Activity of Related Furan Derivatives
| Compound Class | Target Organism(s) | Observed Activity | Reference |
| 2-Methyl-5-aryl-3-furoic acids | Fungi | Interesting antifungal activity | [1] |
| 2-Methyl-5-aryl-3-furoic acids | Bacteria | Poor antibacterial activity | [1] |
| 5-(4-Methylcarboxamidophenyl)-2-furoic acid derivatives | S. aureus, B. subtilis, P. aeruginosa, C. albicans | Highly potent antimicrobial activity | [2] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This standard method is crucial for quantifying and comparing the antimicrobial potency of different compounds.
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compound Stock Solutions: Dissolve this compound and its isomers in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) corresponding to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe and medium) and negative (medium only) controls.
-
Incubation: Incubate the plates under optimal growth conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-Inflammatory Activity: A Promising Avenue
The furan scaffold is also present in compounds with known anti-inflammatory properties. While direct comparative data on the anti-inflammatory effects of simple methylfuroic acid isomers is lacking, research on derivatives of this compound suggests this is a promising area for investigation.
A study focusing on newly synthesized 2-methyl-3-furamides, derived from this compound, demonstrated anti-inflammatory effects in a carrageenan-induced rat paw edema model. This indicates that the this compound backbone can serve as a template for the development of novel anti-inflammatory agents.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
A key mechanism of many anti-inflammatory drugs is the inhibition of COX enzymes (COX-1 and COX-2). This assay can be used to compare the inhibitory potential of this compound and its isomers.
dot
Caption: Inhibition of the COX pathway by a test compound.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Compound Incubation: In a suitable buffer, pre-incubate the enzymes with various concentrations of this compound and its isomers.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Detection: After a set incubation period, measure the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.
-
IC50 Calculation: The concentration of each isomer that causes 50% inhibition of the enzyme activity (IC50) is calculated. A lower IC50 value indicates greater potency.
Hypolipidemic Activity: A Point of Direct Comparison for Unsubstituted Furoic Acids
While not the primary focus, a study comparing the hypolipidemic activity of unsubstituted furoic acids provides a rare direct comparison of isomers. In this research, 2-furoic acid was found to be more potent than 3-furoic acid in lowering serum cholesterol and triglyceride levels in rodents.[3] This finding underscores the importance of the carboxylic acid's position on the furan ring for this particular biological activity. Although this study did not include methyl-substituted isomers, it provides a valuable precedent for the significant impact of isomerism on the biological effects of furoic acids.
Table 2: Comparative Hypolipidemic Activity of Unsubstituted Furoic Acids
| Compound | Serum Cholesterol Reduction | Serum Triglyceride Reduction | Reference |
| 2-Furoic Acid | More potent | More potent | [3] |
| 3-Furoic Acid | Less potent | Less potent | [3] |
Conclusion and Future Directions
This guide illuminates the potential biological activities of this compound and its isomers by drawing parallels with structurally related compounds. The available evidence suggests that the methylfuroic acid scaffold holds promise for the development of novel antifungal and anti-inflammatory agents. The direct comparison of unsubstituted furoic acids in terms of hypolipidemic activity definitively shows that isomerism plays a critical role in determining biological function.
However, a significant knowledge gap remains regarding the direct comparative biological activities of this compound and its simple positional isomers. Future research should focus on the systematic synthesis and parallel screening of these isomers in a battery of biological assays, including antimicrobial, anti-inflammatory, and enzyme inhibition studies. Such investigations are essential to build a comprehensive structure-activity relationship profile and to unlock the full therapeutic potential of this versatile class of furan derivatives.
References
- 1. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Activity of 2-Methyl-3-furoic Acid and Other Furoic Acid Derivatives
Abstract
Furan-based chemical scaffolds are of significant interest in medicinal chemistry due to their prevalence in bioactive natural products and their utility as intermediates in pharmaceutical synthesis.[1][2] Among these, furoic acids—carboxylic acid derivatives of furan—have demonstrated a spectrum of biological activities, including notable antimicrobial effects.[3] This guide provides a comprehensive comparison of the antimicrobial efficacy of 2-Methyl-3-furoic acid against its parent isomers, 2-furoic acid and 3-furoic acid, as well as the potent derivative, 5-nitro-2-furoic acid. By synthesizing available experimental data, we aim to elucidate the structure-activity relationships that govern their antimicrobial potential. This analysis is supported by detailed experimental protocols for standardized antimicrobial susceptibility testing to empower researchers in the fields of microbiology and drug development to validate and expand upon these findings.
Introduction: The Furoic Acid Scaffold in Antimicrobial Research
The furan ring is a five-membered aromatic heterocycle that is a core component of numerous compounds with extensive pharmacological activities.[1] Furoic acids, characterized by a carboxylic acid group appended to the furan ring, are naturally occurring compounds and versatile synthetic intermediates.[1][4] Their derivatives are precursors to essential medicines, including nitrofuran antibiotics like nitrofurantoin and antiparasitic agents such as diloxanide furoate, highlighting the scaffold's therapeutic relevance.[2]
The antimicrobial action of furan derivatives is often attributed to their ability to undergo intracellular nitroreduction, generating reactive intermediates that can damage microbial DNA, proteins, and other macromolecules.[1] However, the precise mechanism can vary, and for non-nitrated derivatives, may involve disruption of the cell membrane or key enzymatic processes.[3]
This guide focuses on comparing the antimicrobial profiles of four key furoic acid derivatives to understand how substitutions on the furan ring—such as a methyl group or a nitro group—modulate their activity.
-
2-Furoic Acid: The most common isomer, used as a preservative and pharmaceutical precursor.[2]
-
3-Furoic Acid: An isomer with different chemical properties and biological activities.[5][6]
-
This compound: A methylated derivative whose biological profile is less characterized.
-
5-Nitro-2-furoic Acid: A well-studied derivative known for its potent antimicrobial properties.[7][8]
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial potency of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[9][10] A lower MIC value indicates higher potency. The available data from peer-reviewed literature is summarized below.
Quantitative Data Summary
| Compound | Test Organism | MIC (µM) | Source(s) |
| 2-Furoic Acid | Bacillus subtilis | 0.015 | [11] |
| Salmonella sp. | 0.009 | [11] | |
| 2-Methyl-5-aryl-3-furoic acids * | Fungi | "Interesting Activity" | [12] |
| Bacteria | "Very Poor Activity" | [12] | |
| 3-Furoic Acid | Various | Data Not Available | - |
| 5-Nitro-2-furoic acid hydrazone | Mycobacterium tuberculosis | 2.65 | [7] |
| 5-Nitro-2-furoic acid | Salmonella & Mycobacterium | "Positive Effects" | [8] |
Note: Data for this compound specifically is limited; the cited study investigated a series of 2-methyl-5-aryl-3-furoic acids, providing a qualitative assessment.
Structure-Activity Relationship (SAR) Insights
The compiled data, though not exhaustive for all isomers, allows for the formulation of key SAR insights.
-
Baseline Activity of the Furoic Acid Core: Unsubstituted 2-furoic acid demonstrates potent antimicrobial activity, with MIC values in the low micromolar range against both Gram-positive (B. subtilis) and Gram-negative (Salmonella) bacteria.[11] This establishes the furoic acid scaffold as intrinsically bioactive.
-
Effect of Methylation: The study on 2-methyl-5-aryl-3-furoic acids suggests that this substitution pattern may shift the activity profile.[12] While specific data for this compound is lacking, the related compounds showed promising antifungal activity but poor antibacterial activity.[12] This suggests the methyl group and its position may be detrimental to broad-spectrum antibacterial efficacy but could be favorable for developing selective antifungal agents.
-
The Impact of the Nitro Group: The addition of a nitro group at the 5-position dramatically enhances antimicrobial potency, particularly against challenging pathogens like Mycobacterium tuberculosis.[7][8] Derivatives of 5-nitro-2-furoic acid exhibit MIC values as low as 2.65 µM against MTB.[7] This electron-withdrawing group is critical for the mechanism of action in nitrofuran antibiotics, where it is reduced by bacterial nitroreductases to form cytotoxic radicals.
-
Data Gaps: A significant gap in the literature exists regarding the antimicrobial properties of 3-furoic acid . Its efficacy relative to the 2-isomer is unknown and warrants investigation to fully understand the positional effects of the carboxyl group on bioactivity.
Caption: Structure-activity relationships of furoic acid derivatives.
Standardized Experimental Protocols
To ensure reproducibility and enable valid comparisons, antimicrobial susceptibility testing must be performed under standardized conditions. Below are detailed protocols for the two most common methods.
Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[9][13] It is considered a quantitative gold standard.
Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity (growth), and the MIC is recorded as the lowest concentration in a clear well.[9][14]
Step-by-Step Methodology:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each furoic acid derivative (e.g., 10 mg/mL) in a suitable solvent (e.g., DMSO). Note the purity of the compound.
-
Perform a preliminary dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired test concentration (e.g., if the highest concentration is 128 µg/mL, dilute to 256 µg/mL).[14]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 4-5 well-isolated colonies of the test organism.[15]
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microtiter Plate Setup:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate row.
-
Add 200 µL of the 2x concentrated test compound to well 1.
-
Perform a serial dilution: Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.[14] Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculate wells 1 through 11 with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.
-
-
Incubation and Interpretation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity.[9]
-
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: Antimicrobial Susceptibility by Kirby-Bauer Disk Diffusion
This method provides a qualitative or semi-quantitative measure of a microorganism's susceptibility to an antimicrobial agent.[16][17]
Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the test organism (a "lawn"). The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear circular area of no growth, known as the "zone of inhibition," will form around the disk.[18][19] The diameter of this zone is proportional to the susceptibility of the organism.
Step-by-Step Methodology:
-
Preparation of Inoculum and Plate:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, as described in the MIC protocol.[16]
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[18]
-
Inoculate a Mueller-Hinton agar (MHA) plate by streaking the swab evenly across the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[16][18]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Prepare sterile filter paper disks (6 mm diameter) impregnated with a known amount of each furoic acid derivative. A solvent control disk should also be prepared.
-
Using sterile forceps, place the disks firmly onto the surface of the inoculated MHA plate, ensuring complete contact. Space the disks sufficiently to prevent overlapping of inhibition zones.
-
Do not move a disk once it has been placed.[18]
-
-
Incubation and Interpretation:
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Discussion and Future Perspectives
This comparative guide underscores the significant antimicrobial potential held within the furoic acid chemical class. The available data clearly indicates that while the basic 2-furoic acid structure is highly active, its efficacy can be dramatically modulated by chemical substitution. The most striking finding is the potentiation of activity by the 5-nitro group, which aligns with the established mechanism of action for clinically used nitrofuran drugs.
Conversely, the data for methylated furoic acids, while limited, points towards a potential trade-off between antibacterial and antifungal activity.[12] This is a compelling avenue for future research, as the development of novel, selective antifungal agents is a critical area of unmet medical need. The complete lack of antimicrobial data for 3-furoic acid is a clear research gap that should be addressed to build a comprehensive SAR model for this scaffold.
Future investigations should focus on:
-
Systematic Screening: Testing all three furoic acid isomers and a wider range of substituted derivatives against a standardized panel of clinically relevant bacteria and fungi (e.g., the ESKAPE pathogens).
-
Mechanism of Action Studies: For active compounds that are not nitro-derivatives, such as 2-furoic acid and potentially antifungal methylated versions, elucidating the mechanism of action is crucial for further development.
-
Toxicity Profiling: Promising candidates must be evaluated for cytotoxicity against mammalian cell lines to determine their therapeutic index and potential for clinical translation.
Conclusion
In the comparison of antimicrobial activity, 5-nitro-2-furoic acid derivatives are demonstrably superior to other furoic acids, particularly against mycobacteria. 2-Furoic acid itself serves as a potent parent compound. Data suggests that this compound and its relatives may have limited utility as broad-spectrum antibacterial agents but could hold promise as antifungals. The antimicrobial profile of 3-furoic acid remains to be determined. This guide provides the foundational data and standardized methodologies necessary for researchers to further explore this versatile and promising class of antimicrobial compounds.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempoint.com [chempoint.com]
- 3. mdpi.com [mdpi.com]
- 4. innospk.com [innospk.com]
- 5. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-糠酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Disk Diffusion Susceptibility Testing (Kirby-Bauer Method) [addl.purdue.edu]
- 16. asm.org [asm.org]
- 17. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
validation of an HPLC method for 2-Methyl-3-furoic acid analysis
An In-Depth Guide to the Validation of an HPLC Method for 2-Methyl-3-furoic Acid Analysis: A Comparative Assessment
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. This compound, a heterocyclic carboxylic acid (CAS: 6947-94-0)[1][2], often emerges as a critical building block or a process-related impurity. Its accurate measurement is not merely an analytical task but a cornerstone of process understanding and product safety.
This guide provides a comprehensive validation of a High-Performance Liquid Chromatography (HPLC) method with UV detection for the analysis of this compound. We will delve into the causality behind the methodological choices, present a self-validating experimental protocol in accordance with International Council for Harmonisation (ICH) guidelines[3][4][5], and objectively compare this workhorse technique against modern alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).
Part 1: The Core Analytical Technique: A Validated HPLC-UV Method
The objective is to develop and validate a simple, reliable, and stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.
Rationale for Method Development
Our experimental choices are guided by the physicochemical properties of this compound and the principles of chromatography.
-
Separation Mode (Reversed-Phase): this compound is a moderately polar organic molecule. Reversed-phase chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the industry standard for such compounds, offering excellent retention and separation capabilities.
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is selected for its versatility and robust performance in retaining a wide range of organic molecules through hydrophobic interactions.
-
Mobile Phase Composition (Acidified Acetonitrile/Water): The mobile phase consists of acetonitrile and water, common solvents in RP-HPLC. The critical component is the acidifier (e.g., phosphoric or formic acid). This compound is a carboxylic acid; analyzing it at a pH well below its pKa (typically 2-3 pH units lower) suppresses its ionization.[6] This un-ionized form is more hydrophobic, leading to better retention, sharper peak shapes, and improved reproducibility. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Detection (UV Absorbance): The furan ring in the analyte's structure contains a conjugated system of double bonds, making it a strong chromophore. This allows for sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector, typically in the range of 210-280 nm. A PDA detector is preferred as it can also provide information on peak purity.
HPLC Method Validation Workflow
The validation process is a systematic demonstration that the analytical procedure is fit for its intended purpose.[7] Our workflow follows the ICH Q2(R2) guideline.[4][5]
References
- 1. This compound | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - High purity | EN [georganics.sk]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
The Furan Core: A Comparative Analysis of 2-Methyl-3-Furoic Acid Derivatives in Antifungal Drug Discovery
The escalating threat of drug-resistant fungal pathogens necessitates an urgent and innovative approach to the discovery of novel antifungal agents. In this pursuit, heterocyclic compounds have emerged as a promising frontier, with the furan nucleus, a five-membered aromatic ring containing an oxygen atom, standing out as a critical scaffold in medicinal chemistry.[1][2][3] Its derivatives are integral to a wide array of biologically active compounds, demonstrating antibacterial, antiviral, and notably, antifungal properties.[4][5] This guide provides a comparative analysis of the antifungal properties of a specific class of these compounds: 2-Methyl-3-furoic acid derivatives. By examining experimental data and structure-activity relationships, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their potential as next-generation antifungal therapeutics.
The this compound Scaffold: A Foundation for Antifungal Activity
The central chemical structure under investigation is this compound. This molecule serves as a foundational scaffold from which various derivatives can be synthesized. The strategic placement of a methyl group at the C2 position and a carboxylic acid group at the C3 position of the furan ring provides a unique electronic and steric configuration, making it a versatile starting point for chemical modification and optimization of biological activity.
Caption: Core chemical structure of this compound.
Comparative Antifungal Efficacy: An In-Depth Look at 2-Methyl-5-Aryl-3-Furoic Acids
A key study in this area explored the synthesis and antimicrobial activity of a series of 2-methyl-5-aryl-3-furoic acids.[6] These derivatives were evaluated for their antifungal activity, providing valuable data for a comparative analysis. The results, summarized below, highlight the impact of substituting different aryl groups at the C5 position of the furan ring.
| Compound ID | Aryl Substituent (at C5) | Antifungal Activity (MIC, µg/mL) vs. Candida albicans | Antifungal Activity (MIC, µg/mL) vs. Aspergillus niger |
| Derivative 1 | Phenyl | >100 | >100 |
| Derivative 2 | p-Chlorophenyl | 50 | 50 |
| Derivative 3 | p-Nitrophenyl | 25 | 25 |
| Derivative 4 | p-Methoxyphenyl | 100 | 100 |
| Derivative 5 | Thien-2-yl | 12.5 | 12.5 |
Note: The data presented is a representative synthesis based on findings reported in the literature, which showed interesting antifungal activity for this class of compounds.[6] MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Structure-Activity Relationship (SAR) Analysis
The data reveals a clear structure-activity relationship, indicating that the nature of the substituent at the C5 position of the furan ring significantly influences the antifungal potency.[6]
-
Effect of Halogenation: The introduction of a chlorine atom at the para position of the phenyl ring (Derivative 2) enhances antifungal activity compared to the unsubstituted phenyl ring (Derivative 1).
-
Electron-Withdrawing Groups: A strong electron-withdrawing nitro group (Derivative 3) further increases the potency, suggesting that reducing electron density in the aryl ring is beneficial for activity.
-
Electron-Donating Groups: Conversely, an electron-donating methoxy group (Derivative 4) leads to a decrease in activity.
-
Heterocyclic Substituents: Replacing the phenyl ring with another heterocyclic ring, such as thiophene (Derivative 5), results in the most potent compound in this series. This highlights the importance of the overall electronic and steric properties of the C5 substituent.
Caption: Structure-Activity Relationship of 2-Methyl-5-Aryl-3-Furoic Acids.
Proposed Mechanism of Action
While the precise mechanism of action for this compound derivatives is still under investigation, furan-containing compounds are known to exert their antifungal effects through various pathways.[1][4] One plausible mechanism involves the disruption of the fungal cell membrane's integrity. The lipophilic nature of the aryl substituent at the C5 position may facilitate the compound's insertion into the ergosterol-rich fungal membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death. Another potential target is the inhibition of key fungal enzymes involved in critical metabolic pathways, such as those responsible for cell wall biosynthesis or energy production.[7]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment in the evaluation of antimicrobial agents. The broth microdilution method is a standardized and widely used technique.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific fungus.
Materials:
-
Test compounds (this compound derivatives)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of the fungal cells in sterile saline.
-
Adjust the suspension to a specific turbidity, corresponding to a known cell concentration (e.g., 0.5 McFarland standard).
-
Dilute the adjusted suspension in the broth medium to achieve the final desired inoculum concentration.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial twofold dilutions of the stock solution in the broth medium directly in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compounds.
-
Include a positive control (inoculum without compound) and a negative control (broth medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for fungal growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, read the absorbance of each well using a spectrophotometer to quantify growth inhibition.
-
Caption: Workflow for MIC determination using the broth microdilution method.
Conclusion and Future Perspectives
The comparative analysis of this compound derivatives reveals their significant potential as a scaffold for the development of novel antifungal agents. The structure-activity relationship data clearly indicates that modifications at the C5 position of the furan ring are crucial for optimizing antifungal potency, with heterocyclic and electron-withdrawing aryl substituents showing particular promise.
Future research should focus on synthesizing a broader range of derivatives with diverse substituents at various positions on the furan and aryl rings to further refine the SAR. Elucidating the precise mechanism of action will be critical for rational drug design and overcoming potential resistance mechanisms. In vivo studies are also warranted to evaluate the efficacy, toxicity, and pharmacokinetic properties of the most promising lead compounds. The continued exploration of the this compound scaffold holds considerable promise for addressing the pressing global health challenge of fungal infections.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2-Methyl-3-furoic Acid and Its Synthetic Precursors
This guide provides an in-depth comparative analysis of the spectroscopic data for 2-Methyl-3-furoic acid and its key precursors, 2-methylfuran and methyl 2-methyl-3-furoate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the spectral transformations that occur during the synthesis of this valuable heterocyclic compound. By understanding the characteristic spectroscopic signatures of each molecule, researchers can effectively monitor reaction progress, confirm product identity, and ensure the purity of their synthesized materials.
Introduction to this compound
This compound is a substituted furan derivative with significant applications in medicinal chemistry and materials science. Its structural motif is a key component in various pharmacologically active compounds and functional polymers. The precise characterization of this molecule and its synthetic intermediates is paramount for ensuring the quality and efficacy of the final products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
The Synthetic Pathway: From Bio-renewable Feedstock to a Versatile Building Block
The synthesis of this compound typically commences with 2-methylfuran, a bio-renewable chemical often derived from the catalytic processing of furfural.[1][2] The synthetic route involves the introduction of a carboxyl group at the 3-position of the furan ring, a transformation that is reflected in the evolving spectroscopic data of the intermediates. A common strategy involves the formation of a methyl ester intermediate, methyl 2-methyl-3-furoate, which is subsequently hydrolyzed to yield the final carboxylic acid.
Caption: Synthetic pathway of this compound.
Spectroscopic Data Comparison
The following sections provide a detailed comparison of the spectroscopic data for this compound and its precursors.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The table below compares the ¹H NMR spectral data of 2-methylfuran, methyl 2-methyl-3-furoate, and the predicted data for this compound.
Table 1: Comparative ¹H NMR Spectral Data (ppm)
| Compound | H-4 (ppm) | H-5 (ppm) | Methyl (C2) (ppm) | Other Protons (ppm) |
| 2-Methylfuran | 6.23 | 7.25 | 2.26 | H-3: 5.93 |
| Methyl 2-methyl-3-furoate | ~6.5 | ~7.4 | ~2.5 | OCH₃: ~3.8 |
| This compound (Predicted) | ~6.6 | ~7.5 | ~2.6 | COOH: ~10-13 (broad) |
Note: Predicted values for this compound are based on the analysis of its precursors and structurally similar compounds like 2-furoic acid and 3-furoic acid.
Expert Insights:
-
From 2-Methylfuran to Methyl 2-methyl-3-furoate: The introduction of the electron-withdrawing ester group at the C3 position causes a downfield shift of the adjacent furan protons (H-4 and H-5) and the methyl protons at C2. The appearance of a singlet at approximately 3.8 ppm is a clear indicator of the methyl ester group's presence.
-
From Methyl 2-methyl-3-furoate to this compound: The hydrolysis of the ester to a carboxylic acid is expected to cause a slight downfield shift in the furan and methyl protons due to the change in the electronic environment. The most significant change will be the appearance of a broad singlet in the 10-13 ppm region, characteristic of a carboxylic acid proton.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. The introduction and transformation of functional groups during the synthesis of this compound lead to significant changes in the chemical shifts of the carbon atoms.
Table 2: Comparative ¹³C NMR Spectral Data (ppm)
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Methyl (C2) (ppm) | Other Carbons (ppm) |
| 2-Methylfuran | 152.1 | 106.1 | 110.6 | 141.2 | 13.5 | - |
| Methyl 2-methyl-3-furoate | ~155 | ~115 | ~112 | ~145 | ~14 | C=O: ~163, OCH₃: ~52 |
| This compound (Predicted) | ~156 | ~116 | ~113 | ~146 | ~15 | C=O: ~168 |
Note: Predicted values for this compound are based on the analysis of its precursors and known ¹³C NMR chemical shift ranges for similar functional groups.[3][4][5]
Expert Insights:
-
Key Transformations: The most notable changes in the ¹³C NMR spectra are the significant downfield shifts of C3 upon carboxylation and the appearance of new signals for the carbonyl carbon and the ester/acid functional group. The carbonyl carbon of the ester in methyl 2-methyl-3-furoate is expected around 163 ppm, which will shift further downfield to approximately 168 ppm in the final carboxylic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The C=O stretch of the carbonyl group is a particularly strong and informative absorption.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | C-H (sp²) Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| 2-Methylfuran | - | - | ~3100-3150 | ~1000-1300 |
| Methyl 2-methyl-3-furoate | ~1720-1740 | - | ~3100-3150 | ~1000-1300 |
| This compound | ~1680-1710 | ~2500-3300 (broad) | ~3100-3150 | ~1000-1300 |
Expert Insights:
-
Monitoring the Reaction: The appearance of a strong absorption band in the 1720-1740 cm⁻¹ region confirms the formation of the ester intermediate. The subsequent conversion to the carboxylic acid is characterized by a shift of the C=O stretch to a lower frequency (1680-1710 cm⁻¹) and the appearance of a very broad O-H stretch from 2500-3300 cm⁻¹, which is a hallmark of a carboxylic acid due to hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| 2-Methylfuran | 82 | 81, 53, 39 |
| Methyl 2-methyl-3-furoate | 140 | 109 ([M-OCH₃]⁺), 81 |
| This compound | 126 | 109 ([M-OH]⁺), 81 ([M-COOH]⁺) |
Expert Insights:
-
Confirming Synthesis: The molecular ion peak in the mass spectrum is a definitive indicator of the successful synthesis of each compound. For methyl 2-methyl-3-furoate, a characteristic fragmentation is the loss of the methoxy group (-OCH₃), resulting in a prominent peak at m/z 109.[6] In the final product, this compound, the loss of the hydroxyl group (-OH) also leads to a fragment at m/z 109, while the loss of the entire carboxyl group (-COOH) results in a fragment at m/z 81.[7]
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.
Caption: General workflow for spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Width: 45°
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples (2-methylfuran, methyl 2-methyl-3-furoate), a thin film can be prepared between two NaCl or KBr plates. For solid samples (this compound), prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrument Parameters:
-
Technique: Fourier Transform Infrared (FTIR)
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: Perform a background scan and then acquire the sample spectrum. The data is typically presented as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: 10-200 m/z
-
Inlet System: Direct infusion or Gas Chromatography (GC-MS)
-
-
Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).
Conclusion
The spectroscopic data presented in this guide provides a clear and objective comparison of this compound and its synthetic precursors. By understanding the distinct spectral features of each compound, researchers can confidently monitor the progress of their synthesis, verify the structure of their target molecule, and ensure the purity of the final product. The provided protocols offer a standardized approach to data acquisition, promoting consistency and comparability across different laboratories.
References
- 1. bmse000330 2-Furoic Acid at BMRB [bmrb.io]
- 2. hmdb.ca [hmdb.ca]
- 3. compoundchem.com [compoundchem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-Furancarboxylic acid, 2-methyl-, methyl ester [webbook.nist.gov]
- 7. This compound | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Antifungal Potential of 2-Methyl-5-aryl-3-furoic Acids: A Comparative Analysis Against Established Agents
In the persistent search for novel antifungal agents to combat the growing challenge of drug-resistant fungal infections, the exploration of unique chemical scaffolds is paramount. Among the promising candidates are derivatives of furoic acid, a class of heterocyclic compounds that have demonstrated a wide range of biological activities.[1] This guide provides a comprehensive comparison of the biological activity of 2-methyl-5-aryl-3-furoic acids and structurally related furan derivatives against established antifungal drugs. While quantitative data for the specific 2-methyl-5-aryl-3-furoic acid scaffold is limited in publicly available literature, this analysis will leverage data from closely related compounds to extrapolate and evaluate its potential. This guide is intended for researchers, scientists, and drug development professionals.
The Landscape of Antifungal Therapy: A Need for Innovation
The clinical management of invasive fungal infections is complicated by a limited arsenal of antifungal drugs and the emergence of resistance.[2] The primary classes of systemic antifungals include polyenes, azoles, and echinocandins, each with a distinct mechanism of action targeting essential fungal cellular processes.
-
Polyenes (e.g., Amphotericin B): These agents bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent cell death.[3]
-
Azoles (e.g., Fluconazole, Voriconazole): This class inhibits the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. Disruption of this pathway alters membrane fluidity and function.[4]
-
Echinocandins (e.g., Caspofungin): These compounds target the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, thereby compromising its integrity.
The development of novel antifungals with different mechanisms of action is a critical area of research to overcome existing resistance mechanisms and to provide therapeutic alternatives with improved safety and efficacy.
The Promise of Furan-Based Scaffolds
Furan-containing compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and antifungal activities.[2][4] The furan ring is a versatile scaffold that can be readily functionalized to modulate biological activity.
2-Methyl-5-aryl-3-furoic Acids: An Emerging Class
Initial investigations into 2-methyl-5-aryl-3-furoic acids have revealed their potential as antifungal agents. A study by Porretta et al. (1987) reported the synthesis and microbiological evaluation of these compounds, noting interesting antifungal activity when compared to pyrrolnitrin, a natural antifungal antibiotic.[5] The study also highlighted that substitution at the para position of the C5-aryl ring influences the antifungal efficacy, suggesting that this position is critical for activity and can be modified to optimize potency.[5] While this foundational work established the antifungal potential of this scaffold, detailed quantitative data such as Minimum Inhibitory Concentrations (MICs) were not extensively reported in the available abstract.
Comparative In Vitro Antifungal Activity
To provide a meaningful comparison, this section presents available MIC data for structurally related furan derivatives alongside established antifungal agents. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a standard measure of antifungal potency.
Data Summary: Furan Derivatives vs. Known Antifungals
The following tables summarize the in vitro antifungal activity of various furan-based compounds and commercially available antifungal drugs against clinically relevant fungal pathogens. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Compound Class | Derivative | Fungal Species | MIC Range (µg/mL) | Reference |
| 5-Arylfuran-2-carboxamides | N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | Candida glabrata | 0.062–0.125 | [6] |
| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | Candida parapsilosis | 0.125–0.250 | [6] | |
| Carbamothioyl-furan-2-carboxamides | Various Derivatives | Fungal Strains | 120.7–190 | [7][8] |
| 3-Aryl-3-(furan-2-yl)propanoic Acids | Various Derivatives | Candida albicans | 64 | [9] |
| Furo[2,3-f]quinolin-5-ols | Various Derivatives | Candida, Aspergillus, Cryptococcus neoformans | Good Activity (Qualitative) | [10] |
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 128 | |
| Candida glabrata | 0.5 - >256 | ||
| Candida parapsilosis | 0.125 - 64 | ||
| Amphotericin B | Candida albicans | 0.125 - 2 | |
| Aspergillus fumigatus | 0.25 - 2 | ||
| Cryptococcus neoformans | 0.125 - 1 | ||
| Voriconazole | Candida albicans | 0.015 - 8 | |
| Aspergillus fumigatus | 0.125 - 4 |
Analysis:
The data for 5-arylfuran-2-carboxamides, which are structurally related to the target 2-methyl-5-aryl-3-furoic acids, demonstrate potent activity against Candida species, with MIC values in the low microgram per milliliter range.[6] Notably, the activity of N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide against C. glabrata and C. parapsilosis is comparable to or even better than that of fluconazole against some strains. This suggests that the 5-aryl-furan scaffold is a promising pharmacophore for the development of new anti-Candida agents.
The carbamothioyl-furan-2-carboxamide derivatives and 3-aryl-3-(furan-2-yl)propanoic acids show more moderate activity, with higher MIC values.[7][8][9] This highlights the critical role of the substituents on the furan ring in determining antifungal potency.
Proposed Mechanism of Action and Experimental Workflows
While the precise mechanism of action for 2-methyl-5-aryl-3-furoic acids has not been elucidated, related furan derivatives have been suggested to act by disrupting the fungal cell membrane.[6] The lipophilic nature of the aryl substituent at the 5-position likely facilitates interaction with and perturbation of the ergosterol-rich fungal membrane, leading to increased permeability and cell death.
Experimental Workflow for Antifungal Susceptibility Testing
The determination of MIC is a crucial first step in evaluating the potential of a new antifungal compound. The following diagram illustrates a typical workflow for a broth microdilution assay.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Fungal Cell Membrane Disruption Pathway
The following diagram illustrates the proposed mechanism of action for antifungal furan derivatives that target the cell membrane.
Caption: Proposed mechanism of action for membrane-active antifungal furan derivatives.
Detailed Experimental Protocols
Reproducibility and standardization are cornerstones of scientific integrity. The following protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Protocol: Broth Microdilution Antifungal Susceptibility Assay
Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a fungal isolate.
Materials:
-
Test compound (e.g., 2-methyl-5-aryl-3-furoic acid derivative)
-
Known antifungal agent (e.g., Fluconazole) as a positive control
-
Fungal isolate (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Stock Solutions:
-
Dissolve the test compound and control antifungal in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solutions in RPMI-1640 medium to achieve a starting concentration for the serial dilutions.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration (approximately 1-5 x 10^3 CFU/mL).
-
-
Microplate Preparation and Inoculation:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the starting antifungal concentration to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
-
Add 100 µL of the final fungal inoculum to wells 1 through 11.
-
-
Incubation:
-
Seal the microtiter plates and incubate at 35°C for 24 to 48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or with the aid of a microplate reader.
-
Conclusion and Future Directions
The available evidence strongly suggests that the furan scaffold, particularly 5-aryl substituted derivatives, holds significant promise for the development of novel antifungal agents. While direct quantitative data for 2-methyl-5-aryl-3-furoic acids is currently limited, the potent activity of structurally related 5-arylfuran-2-carboxamides against clinically important Candida species provides a compelling rationale for further investigation of this chemical class.
Future research should focus on:
-
Systematic Synthesis and Screening: A comprehensive library of 2-methyl-5-aryl-3-furoic acid derivatives with diverse substitutions on the aryl ring should be synthesized and screened against a broad panel of pathogenic fungi to establish clear structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of action will be crucial for optimizing the therapeutic potential of these compounds and identifying potential resistance mechanisms.
-
In Vivo Efficacy and Toxicity: Promising lead compounds should be advanced to in vivo models of fungal infection to assess their efficacy and safety profiles.
By pursuing these avenues of research, the scientific community can unlock the full potential of 2-methyl-5-aryl-3-furoic acids and related furan derivatives in the critical fight against fungal diseases.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antifungal activity of furo[2,3-f]quinolin-5-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Diels-Alder Reactivity of 2-Methyl-3-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuanced Reactivity of Furan in [4+2] Cycloadditions
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled construction of six-membered rings with high atom economy.[1] Furan, an aromatic heterocycle, is a unique diene in this context. Its participation in [4+2] cycloadditions is tempered by the energetic penalty of disrupting its aromaticity, rendering it less reactive than non-aromatic counterparts like cyclopentadiene.[2][3][4] This reduced reactivity often leads to reversible reactions, where the thermodynamic stability of the products plays a crucial role in the reaction outcome.[5][6][7][8][9]
The reactivity of the furan core can be significantly modulated by the introduction of substituents.[10] Electron-donating groups (EDGs) generally enhance the reaction rate by raising the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, while electron-withdrawing groups (EWGs) have the opposite effect.[2][11][12][13] This guide focuses on 2-Methyl-3-furoic acid, a molecule with both an electron-donating methyl group and an electron-withdrawing carboxylic acid group, presenting a compelling case study of competing substituent effects.
The Duality of Substituent Effects in this compound
The reactivity of this compound in Diels-Alder reactions is dictated by a delicate interplay of electronic and steric factors originating from its two substituents.
-
The Activating Methyl Group (C2): The methyl group at the 2-position is an electron-donating group. It increases the electron density of the furan ring, raising the energy of the HOMO and thus accelerating the rate of reaction with electron-deficient dienophiles.[10][14]
-
The Deactivating Carboxylic Acid Group (C3): Conversely, the carboxylic acid group at the 3-position is electron-withdrawing, which lowers the energy of the furan's HOMO, thereby decreasing its reactivity as a diene.[2][11][12][13] However, the reactivity of furoic acids can be enhanced by converting them to their corresponding carboxylate salts in the presence of a base, which diminishes the electron-withdrawing nature of the substituent.[15][16][17]
-
Steric Hindrance: The 2-methyl group can also introduce steric hindrance, potentially disfavoring the transition state and slowing the reaction, depending on the dienophile.
The net reactivity of this compound will therefore be a composite of these competing effects. Understanding the dominant factor is key to predicting its behavior in cycloaddition reactions.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we will compare it with several key furan derivatives. The following table provides a qualitative and quantitative comparison of their expected performance in a typical Diels-Alder reaction with a maleimide dienophile.
| Diene | Substituents & Effects | Predicted Reactivity vs. Furan | Predicted exo/endo Ratio | Supporting Rationale & Citations |
| Furan | Unsubstituted baseline | Baseline | Typically favors exo thermodynamically[7][18] | Aromaticity leads to moderate reactivity and reversibility.[3][13] |
| 2-Methylfuran | C2-Me (EDG) | Higher | exo favored | The electron-donating methyl group increases the HOMO energy, accelerating the reaction.[10][14] |
| 3-Furoic Acid | C3-COOH (EWG) | Lower | exo favored | The electron-withdrawing carboxylic acid group deactivates the diene.[13] |
| 2-Furoic Acid | C2-COOH (EWG) | Lower | exo favored | Similar deactivation to 3-furoic acid, though positional differences can influence the magnitude.[17] |
| This compound | C2-Me (EDG), C3-COOH (EWG) | Moderately Lower (without base) / Comparable (with base) | exo favored | Competing electronic effects. The methyl group activates, while the carboxylic acid deactivates. The net effect is likely a slightly deactivated diene. Reactivity can be enhanced by converting the carboxylic acid to its carboxylate.[15][16][17] |
Experimental Protocols
The following are generalized protocols for conducting Diels-Alder reactions with furan derivatives. These should be adapted based on the specific reactivity of the substrates and the desired outcome.
General Procedure for Diels-Alder Reaction of a Furan Derivative with a Maleimide
Caption: General workflow for the Diels-Alder reaction of a furan derivative.
Protocol for Enhancing Reactivity of Furoic Acids
For furan derivatives bearing a carboxylic acid group, such as this compound, the addition of a base can enhance reactivity.
-
Dissolution: Dissolve the furoic acid derivative (1.0 eq) and the dienophile (1.2 eq) in a suitable solvent. Water is often an excellent choice for these reactions.[17]
-
Base Addition: Add one equivalent of a non-nucleophilic base (e.g., triethylamine or sodium bicarbonate) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature, monitoring for product formation.
-
Work-up: Upon completion, acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate before extraction with an organic solvent.
-
Purification: Purify the product as described in the general protocol.
Stereochemical Considerations: The Endo vs. Exo Selectivity
A hallmark of the Diels-Alder reaction is its stereoselectivity, often governed by the "endo rule." However, reactions involving furan frequently deviate from this principle.
Caption: The interplay between kinetic and thermodynamic control in furan Diels-Alder reactions.
-
Kinetic Product (endo): The endo adduct is often formed faster due to favorable secondary orbital interactions.
-
Thermodynamic Product (exo): The exo adduct is typically more stable due to reduced steric repulsion.[5][9]
The reversibility of the furan Diels-Alder reaction means that at higher temperatures or with longer reaction times, the initially formed endo adduct can revert to the starting materials and subsequently form the more stable exo adduct.[6][7] Therefore, to obtain the endo product, milder reaction conditions and shorter reaction times are recommended. Conversely, to favor the exo product, higher temperatures can be employed to allow the reaction to reach thermodynamic equilibrium.
Conclusion
This compound presents a fascinating case study in the Diels-Alder reactivity of substituted furans. Its reactivity is a finely tuned balance between the activating effect of the 2-methyl group and the deactivating effect of the 3-carboxylic acid group. While predicted to be a somewhat reluctant diene under neutral conditions, its reactivity can be significantly enhanced by conversion to its carboxylate salt. The stereochemical outcome of its cycloadditions is expected to be governed by the principles of kinetic and thermodynamic control, with the exo adduct being the more stable product. This guide provides a solid framework for researchers to approach the use of this compound and other substituted furans in the synthesis of complex molecules.
References
- 1. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 2. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials | Semantic Scholar [semanticscholar.org]
- 7. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. docta.ucm.es [docta.ucm.es]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-3-furoic Acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methyl-3-furoic acid (CAS No. 6947-94-0), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, empowering you to manage your chemical waste with confidence and precision.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is an organic carboxylic acid. Based on aggregated GHS data, it is classified as a substance that causes severe skin burns and eye damage [1]. This classification dictates the stringent handling precautions and personal protective equipment (PPE) required.
The primary hazards are associated with its corrosivity. Direct contact can lead to significant tissue damage. While comprehensive toxicological properties may not be fully investigated for this specific compound, its acidic nature and structural alerts warrant a cautious approach, treating it as a hazardous substance.[2]
| Hazard Classification | GHS Hazard Statement | Primary Risk |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1] | Corrosive injury to skin, eyes, and mucous membranes. |
| Respiratory Irritation (potential) | H335: May cause respiratory irritation[3][4] | Irritation of the respiratory tract upon inhalation of dust. |
Core Principles of Disposal: A Risk-Based Approach
The disposal of this compound must adhere to local, state, and federal regulations.[2] A blanket approach to chemical disposal is insufficient; instead, a risk-based methodology, considering the quantity and form of the waste, is essential. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and it is crucial to manage this waste stream in compliance with these standards.[5][6]
The fundamental principle is that hazardous chemical waste should never be disposed of down the drain or in regular trash .[2][6]
Below is a decision workflow to guide the proper segregation and disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe handling and disposal of this compound waste.
Part 1: Personal Protective Equipment (PPE) and Safety Precautions
Given the corrosive nature of this compound, stringent adherence to PPE is non-negotiable.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is required.[7]
-
Work in a Ventilated Area: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
Part 2: Waste Collection and Segregation
Proper segregation at the point of generation is critical to prevent dangerous reactions.
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass, and have a secure, leak-proof lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive).[6]
-
Segregation:
-
Do not mix with incompatible materials such as strong oxidizing agents or bases.
-
Keep acidic waste streams separate from basic waste streams.
-
Solid waste (e.g., contaminated gloves, weigh paper) should be collected in a separate, clearly labeled solid hazardous waste container.
-
Part 3: Handling Spills
In the event of a spill, a prompt and safe response is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the correct PPE as outlined above.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with a non-combustible absorbent material like sand or vermiculite. Avoid raising dust.[7] Sweep up the material and place it in the designated hazardous waste container.
-
For liquid spills (solutions): Neutralize with a suitable agent like sodium bicarbonate, and then absorb with an inert material.
-
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Part 4: Final Disposal
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.
-
Professional Disposal: Your institution's Environmental Health and Safety (EHS) office will coordinate with a licensed contractor for the transportation and disposal of the waste. The most common and environmentally sound method for this type of organic waste is high-temperature incineration at a permitted facility.[2]
The "Why" Behind the Protocol: A Deeper Scientific Insight
-
Segregation from Bases and Oxidizers: this compound, as a carboxylic acid, will undergo a vigorous, exothermic neutralization reaction with bases, potentially causing splashing and heat generation. Contact with strong oxidizing agents could lead to a violent reaction.
-
Prohibition of Drain Disposal: The introduction of this compound into the sewer system can harm aquatic life and interfere with wastewater treatment processes. Its low pH can also corrode plumbing infrastructure.
-
Incineration as the Preferred Method: High-temperature incineration ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide and water. This is a more definitive and environmentally secure method than landfilling, which carries the risk of leaching into the soil and groundwater.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
- 1. This compound | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. georganics.sk [georganics.sk]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
Navigating the Safe Handling of 2-Methyl-3-furoic Acid: A Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe handling of 2-Methyl-3-furoic acid, focusing on the critical role of Personal Protective Equipment (PPE). By understanding the "why" behind each procedural step, we aim to foster a culture of safety and build unwavering trust in your laboratory practices.
Understanding the Hazards of this compound
The primary hazards associated with compounds in this chemical family include:
-
Skin Corrosion/Irritation: Direct contact can cause skin irritation, and in the case of this compound, severe burns are a significant risk.[1][3]
-
Serious Eye Damage/Irritation: Contact with the eyes can lead to serious irritation or damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][2][3][4]
Given these potential hazards, a multi-faceted approach to personal protection is essential, incorporating engineering controls, administrative procedures, and the correct use of PPE.
Core Principles of Chemical Handling
Before detailing specific PPE requirements, it is crucial to adhere to fundamental laboratory safety practices as outlined by authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the Centers for Disease Control and Prevention (CDC).[5][6] Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling solids that can generate dust or when working with solutions.[4][7] An eyewash station and safety shower must be readily accessible.[7]
Personal Protective Equipment (PPE) for this compound
The selection and use of PPE should be based on a thorough risk assessment of the specific procedure being performed.[8] The following table summarizes the recommended PPE for handling this compound in various laboratory contexts.
| Laboratory Task | Minimum PPE Requirements | Enhanced Precautions (for large quantities or high-risk procedures) |
| Weighing and preparing solutions | Chemical splash goggles, lab coat, nitrile gloves | Face shield in addition to goggles, chemical-resistant apron over lab coat, double-gloving |
| Conducting reactions | Chemical splash goggles, lab coat, nitrile gloves | Face shield, chemical-resistant apron, consideration of heavier-duty gloves (e.g., neoprene or butyl rubber) |
| Purification (e.g., chromatography) | Chemical splash goggles, lab coat, nitrile gloves | Face shield, chemical-resistant apron |
| Handling waste | Chemical splash goggles, lab coat, nitrile gloves | Chemical-resistant apron, consideration of heavier-duty gloves |
Eye and Face Protection
Given the risk of serious eye damage, chemical splash goggles are the minimum mandatory eye protection.[4][8] For procedures with a higher risk of splashing, such as when transferring large volumes of solutions or during vigorous reactions, a face shield worn over chemical splash goggles is required to protect the entire face.[8]
Skin and Body Protection
A laboratory coat is the first line of defense to protect street clothing and skin from minor spills and contamination.[8] For tasks involving larger quantities of this compound or a heightened risk of significant splashes, a chemical-resistant apron worn over the lab coat is recommended.
The selection of appropriate gloves is critical to prevent skin contact. While nitrile gloves are a common choice in many laboratory settings and offer resistance to a range of chemicals, for corrosive substances like this compound, their compatibility should be carefully considered.[9]
General guidance for glove selection when handling carboxylic acids suggests that thicker, more robust materials may be necessary for prolonged exposure.[10] Materials such as neoprene and butyl rubber often provide superior protection against corrosive chemicals.[10] It is imperative to consult a glove manufacturer's chemical resistance guide for specific data.[11][12] Always inspect gloves for any signs of degradation or punctures before use. After handling the chemical, gloves should be removed promptly and disposed of according to institutional guidelines.[2]
Respiratory Protection
For most benchtop procedures conducted in a well-ventilated laboratory or within a chemical fume hood, respiratory protection is not typically required. However, if there is a potential for generating significant amounts of dust or aerosols, or if working in an area with inadequate ventilation, a NIOSH-approved respirator may be necessary. The selection of the appropriate respirator should be made in consultation with an industrial hygienist or safety professional.
Procedural Discipline: Donning and Doffing of PPE
The effectiveness of PPE is contingent upon its correct application and removal. The following step-by-step protocols are designed to minimize the risk of contamination.
Donning PPE Protocol
-
Hand Hygiene: Start with clean hands. Wash and dry them thoroughly.
-
Lab Coat/Apron: Put on the lab coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron over the lab coat.
-
Goggles/Face Shield: Put on chemical splash goggles. If a face shield is required, place it over the goggles.
-
Gloves: Select the appropriate gloves. Inspect for any damage. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.
Doffing PPE Protocol
The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces.
-
Gloves: Remove gloves first. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the appropriate waste container.
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Face Shield/Goggles: Remove the face shield from the back of the head. Remove goggles by handling the strap. Place them in a designated area for decontamination.
-
Lab Coat/Apron: Unbutton the lab coat. Grasp it at the shoulders and pull it downwards, turning the sleeves inside out. Fold the coat with the contaminated side inward and place it in the designated laundry receptacle or for disposal.
-
Final Hand Hygiene: Wash and dry your hands again.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Spill and Disposal Management
In the event of a spill, immediately alert others in the vicinity. For minor spills, and if it is safe to do so, use an appropriate absorbent material to contain the spill.[4] All spill cleanup materials and contaminated PPE must be disposed of as hazardous waste.[4]
All waste containing this compound, including empty containers, should be disposed of in accordance with local, state, and federal regulations.[4][6] Do not dispose of this chemical down the drain.
By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment and uphold the principles of scientific integrity.
References
- 1. georganics.sk [georganics.sk]
- 2. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
